molecular formula C9H11BrClNO2 B572037 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride CAS No. 1280786-55-1

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Cat. No.: B572037
CAS No.: 1280786-55-1
M. Wt: 280.546
InChI Key: IMMCFMLZTZKEEX-UHFFFAOYSA-N
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Description

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is an advanced chemical intermediate with the molecular formula C9H11BrClNO2 and a molecular weight of 281 Da . This compound features a benzoic acid core substituted with a bromine atom and a dimethylamino group, presenting as a hydrochloride salt to enhance its stability and solubility for research applications . Its structure offers two primary reactive sites: the aromatic bromine, which acts as an excellent handle for metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, and the carboxylic acid, which allows for further functionalization via amidation or esterification. The electron-donating dimethylamino group influences the electronic properties of the aromatic ring, making this compound a valuable scaffold for designing and synthesizing novel pharmacologically active molecules . As a building block, it is instrumental in the exploration of new compounds for drug discovery projects, where its reactivity can be leveraged to create diverse libraries for screening. This product is intended for research and development purposes exclusively. This compound is strictly for laboratory use and is not classified as a medicinal product or consumer good. It is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Properties

IUPAC Name

2-bromo-5-(dimethylamino)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-11(2)6-3-4-8(10)7(5-6)9(12)13;/h3-5H,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMCFMLZTZKEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681856
Record name 2-Bromo-5-(dimethylamino)benzoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-55-1
Record name Benzoic acid, 2-bromo-5-(dimethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(dimethylamino)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis. As a halogenated aminobenzoic acid derivative, its unique electronic and steric properties make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The hydrochloride salt form is often utilized to enhance solubility and stability, critical parameters in drug development and various chemical applications.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. This document is intended to serve as a practical resource for researchers, enabling a thorough understanding and effective utilization of this compound.

Chemical Identity and Core Properties

PropertyValueSource
IUPAC Name 2-bromo-5-(dimethylamino)benzoic acid;hydrochloridePubChem[1]
CAS Number 1280786-55-1Sigma-Aldrich
Molecular Formula C₉H₁₁BrClNO₂PubChem[1]
Molecular Weight 280.55 g/mol Sigma-Aldrich
Canonical SMILES CN(C)C1=CC(=C(C=C1)Br)C(=O)O.ClPubChem[1]
InChI Key IMMCFMLZTZKEEX-UHFFFAOYSA-NSigma-Aldrich
Purity (Typical) ≥98%Sigma-Aldrich

Physicochemical Properties: A Deeper Dive

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. While specific experimental data for this compound is not widely published, we can infer and predict certain characteristics based on its structure and data from related compounds. Furthermore, established analytical procedures can be employed for precise characterization.

Melting Point

The melting point is a critical indicator of purity and is influenced by the crystalline structure of the compound. For hydrochloride salts of organic molecules, the melting point is often a decomposition temperature.

  • Predicted/Estimated Value: Based on related compounds like 3-Bromo-2-methylbenzoic acid (m.p. 152-156 °C)[2] and 2-bromobenzoic acid (m.p. 144-147 °C)[3], it is anticipated that this compound will have a relatively high melting point, likely with decomposition, in the range of 150-200 °C.

  • Experimental Protocol for Melting Point Determination:

    A standard method for determining the melting point is the capillary method using a melting point apparatus.

    Methodology:

    • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

    • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

    • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) as the expected melting point is approached.

    • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

    Causality in Experimental Choice: The slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement. A wide melting range is often indicative of impurities.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start pack Pack capillary tube start->pack place Place in apparatus pack->place Prepared Sample heat Heat at controlled rate place->heat observe Observe melting range heat->observe record Record T_onset and T_completion observe->record end End record->end Melting Point Data

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a key determinant of a compound's utility in various applications, from reaction chemistry to pharmacology. As a hydrochloride salt, 2-Bromo-5-(dimethylamino)benzoic acid is expected to have higher aqueous solubility than its free base form.

  • Predicted/Estimated Solubility Profile:

    • Water: Moderately soluble. The presence of the polar carboxylic acid and the hydrochloride salt of the amine group should enhance water solubility. The solubility of 4-aminobenzoic acid in water is a point of comparison[4][5][6][7].

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Likely soluble, given that both the carboxylic acid and the amine salt can interact with these solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the polar nature of the molecule.

  • Experimental Protocol for Solubility Determination (Shake-Flask Method):

    This method determines the equilibrium solubility of a compound in a given solvent.

    Methodology:

    • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

    • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

    • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution has been achieved. Performing the analysis at multiple time points can validate that equilibrium has been reached.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess solid to solvent start->add_excess agitate Agitate at constant T add_excess->agitate Mixture equilibrate Allow to reach equilibrium agitate->equilibrate separate Separate solid and liquid equilibrate->separate Saturated Solution quantify Quantify concentration separate->quantify end End quantify->end Solubility Data

Caption: Shake-Flask Method for Solubility.

pKa (Acid Dissociation Constant)

The pKa values of a molecule are crucial for predicting its ionization state at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. This compound has two ionizable groups: the carboxylic acid and the protonated dimethylamino group.

  • Predicted/Estimated pKa Values:

    • Carboxylic Acid: The pKa of benzoic acid is approximately 4.2. The presence of an electron-withdrawing bromine atom in the ortho position is expected to lower the pKa (increase acidity) to a value likely between 2.5 and 3.5.

    • Dimethylamino Group: The pKa of the conjugate acid of a typical aryldimethylamine is around 4-5.

  • Experimental Protocol for pKa Determination (Potentiometric Titration):

    This is a highly accurate method for determining pKa values.

    Methodology:

    • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH electrode.

    • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point. For a compound with multiple pKa values, multiple inflection points will be observed.

    Authoritative Grounding: This method is a standard and widely accepted technique for pKa determination, described in various pharmacopeias and analytical chemistry texts.

Spectral Properties

Spectral data provides invaluable information about the molecular structure and is essential for identity confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

    • Predicted Spectrum: A ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show:

      • A singlet for the two methyl groups of the dimethylamino moiety.

      • Signals in the aromatic region corresponding to the three protons on the benzene ring. The electronic effects of the bromo, dimethylamino, and carboxylic acid groups will influence their chemical shifts and coupling patterns.

      • A broad singlet for the carboxylic acid proton, which may be exchangeable with deuterium in solvents like D₂O.

      • A signal for the proton on the protonated amine, which may also be a broad, exchangeable peak.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy:

    • Predicted Spectrum: The IR spectrum would be expected to show characteristic absorption bands for:

      • A broad O-H stretch for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

      • A strong C=O (carbonyl) stretch for the carboxylic acid, around 1700 cm⁻¹.

      • C-N stretching vibrations.

      • N-H stretching from the hydrochloride salt.

      • Aromatic C-H and C=C stretching vibrations.

      • A C-Br stretching vibration in the fingerprint region.

Safety and Handling

As with any chemical compound, proper handling of this compound is essential. While specific toxicity data is not available, information for related compounds suggests that it should be handled with care.

  • General Precautions:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse thoroughly with water.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its key physical properties, offering both predicted values based on chemical principles and established, robust protocols for their experimental determination. By applying these methodologies, researchers can obtain the precise data necessary to confidently and effectively utilize this compound in their work, ensuring both scientific rigor and safety.

References

  • This compound . PubChem. [Link]

  • 4-Aminobenzoic acid - Solubility of Things . Solubility of Things. [Link]

  • 2-Bromobenzoic acid - Solubility of Things . Solubility of Things. [Link]

  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications . Autech Industry Co., Limited. [Link]

  • Chemical Properties of 2-Bromobenzoic acid, phenyl ester . Cheméo. [Link]

  • 2-Bromobenzoic acid . PubChem. [Link]

  • 4-Aminobenzoic Acid . PubChem. [Link]

  • 2-bromo-5-(dimethylamino)benzoic acid (C9H10BrNO2) . PubChemLite. [Link]

Sources

"2-Bromo-5-(dimethylamino)benzoic acid hydrochloride" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride: Properties, Synthesis, and Analytical Characterization for Pharmaceutical Research

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design and synthesis of novel molecular entities depend on the availability of versatile chemical building blocks. This compound is one such compound, offering a unique combination of functional groups that make it a valuable intermediate for synthetic chemists. Its structure, featuring a carboxylic acid, a dimethylamino group, and a bromine atom on an aromatic scaffold, presents multiple reaction handles for molecular elaboration.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth examination of the physicochemical properties, a plausible and detailed synthetic route, robust analytical characterization protocols, and potential applications of this compound in pharmaceutical research. The methodologies described herein are grounded in established chemical principles, emphasizing not only the procedural steps but also the underlying scientific rationale to ensure reproducibility and validation.

Part 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in synthesis and drug design. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-5-(dimethylamino)benzoic acid;hydrochloride[1]
CAS Number 1280786-55-1[1][2][3]
Molecular Formula C₉H₁₁BrClNO₂[1]
Molecular Weight 280.54 g/mol [1][2][3]
Canonical SMILES CN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl[1]
InChIKey IMMCFMLZTZKEEX-UHFFFAOYSA-N[1][3]
Parent Compound 2-Bromo-5-(dimethylamino)benzoic acid[4][5]

The molecule's structure incorporates three key functional groups that dictate its chemical behavior:

  • Carboxylic Acid (-COOH): This group provides a primary site for modification, most commonly through amide bond formation, enabling linkage to other molecules or scaffolds.

  • Bromo Group (-Br): The bromine atom ortho to the carboxylic acid is a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Dimethylamino Group (-N(CH₃)₂): This tertiary amine acts as an electron-donating group, influencing the reactivity of the aromatic ring. It also provides a basic center that can be protonated, enhancing aqueous solubility, which is a critical factor in drug development. The hydrochloride salt form ensures higher stability and improved handling properties.

Caption: Chemical structure of the title compound.

Part 2: Synthesis and Purification

While numerous vendors supply this compound, understanding its synthesis is crucial for process development and cost management. Below is a plausible, robust synthetic pathway derived from established organic chemistry transformations for analogous structures.[6][7][8]

Proposed Synthetic Pathway

The synthesis can be logically approached in three stages: 1) Reductive amination/alkylation to install the dimethylamino group, 2) Ortho-bromination of the benzoic acid, and 3) Formation of the hydrochloride salt. An alternative is to start from a pre-brominated precursor.

G start 5-Aminobenzoic acid (Starting Material) step1 Step 1: Exhaustive Methylation Reagents: Iodomethane, K₂CO₃ Solvent: DMF start->step1 intermediate1 5-(Dimethylamino)benzoic acid step1->intermediate1 step2 Step 2: Ortho-Bromination Reagents: N-Bromosuccinimide (NBS) Solvent: Acetic Acid intermediate1->step2 intermediate2 2-Bromo-5-(dimethylamino)benzoic acid step2->intermediate2 step3 Step 3: Salt Formation & Purification Reagents: HCl in Dioxane Purification: Recrystallization intermediate2->step3 product 2-Bromo-5-(dimethylamino)benzoic acid HCl (Final Product) step3->product

Caption: Plausible multi-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Dimethylamino)benzoic acid

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-aminobenzoic acid (1 equiv.), potassium carbonate (K₂CO₃, 3 equiv.), and dimethylformamide (DMF, 5 mL/g of starting material).

  • Reaction: Add iodomethane (CH₃I, 2.5 equiv.) dropwise to the stirred suspension at room temperature.

    • Causality: Potassium carbonate acts as a base to deprotonate the amine and the carboxylic acid. Iodomethane is the methylating agent. An excess is used to ensure exhaustive methylation to the tertiary amine. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Execution: Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and pour it into ice-water (200 mL). Acidify the aqueous solution to pH 4-5 with 1M HCl. The product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(dimethylamino)benzoic acid.

Step 2: Synthesis of 2-Bromo-5-(dimethylamino)benzoic acid

  • Setup: In a 250 mL flask protected from light, dissolve the product from Step 1 (1 equiv.) in glacial acetic acid (10 mL/g).

  • Reaction: Add N-Bromosuccinimide (NBS, 1.1 equiv.) portion-wise to the solution at room temperature.

    • Causality: The powerful electron-donating dimethylamino group activates the aromatic ring, directing bromination to the ortho and para positions. The position ortho to the carboxylic acid and para to the amino group is sterically accessible and electronically favored. Acetic acid is a suitable polar protic solvent.

  • Execution: Stir the reaction at room temperature for 4-6 hours. Monitor by TLC or HPLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker of ice-water (200 mL). A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash thoroughly with water to remove acetic acid and succinimide.

Step 3: Formation of Hydrochloride Salt and Purification

  • Salt Formation: Suspend the crude 2-Bromo-5-(dimethylamino)benzoic acid in diethyl ether. Add a 4M solution of HCl in 1,4-dioxane dropwise with vigorous stirring until precipitation is complete.

    • Causality: The basic dimethylamino group is protonated by HCl to form the hydrochloride salt. The salt has significantly lower solubility in non-polar solvents like diethyl ether, causing it to precipitate, which aids in its isolation.

  • Purification: Collect the solid salt by vacuum filtration. Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).

  • Drying: Dry the final white to off-white crystalline solid in a vacuum oven at 40-50°C to yield the final product.

Part 3: Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the final compound is a critical, self-validating process. Each analytical technique provides a piece of the puzzle, and together they build a complete picture of the molecule.

G cluster_workflow Analytical Validation Workflow synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (LC-MS) synthesis->ms hplc Purity Analysis (RP-HPLC) synthesis->hplc structure_confirm Structure Confirmed nmr->structure_confirm mass_confirm Molecular Weight Confirmed ms->mass_confirm purity_confirm Purity ≥ 98% Confirmed hplc->purity_confirm

Caption: A self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[9] The expected spectral data for the free base in a solvent like DMSO-d₆ are detailed below.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
~13.0 (broad s, 1H)-COOH~168.0C=O
~7.8 (d, 1H)Ar-H~152.0C-N
~7.2 (dd, 1H)Ar-H~135.0C-H
~6.9 (d, 1H)Ar-H~125.0C-COOH
~3.0 (s, 6H)-N(CH₃)₂~118.0C-H
~115.0C-Br
~112.0C-H
~40.0-N(CH₃)₂
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-Bromo-5-(dimethylamino)benzoic acid (the free base), the spectrum should show:

  • Molecular Ion (M⁺): A pair of peaks corresponding to the two stable isotopes of bromine.

    • m/z ≈ 243.0 for the ⁷⁹Br isotope.

    • m/z ≈ 245.0 for the ⁸¹Br isotope.

  • Isotopic Pattern: The relative intensity of these two peaks should be approximately 1:1, which is the characteristic signature of a molecule containing one bromine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

Protocol for Purity Assessment:

  • System: A reverse-phase HPLC (RP-HPLC) with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Causality: The gradient elution ensures that both polar impurities and the less polar product are effectively separated and eluted from the C18 (non-polar) stationary phase. TFA is used as an ion-pairing agent to improve peak shape for the acidic and basic functionalities.

  • Detection: UV detection at 254 nm.

  • Validation: The purity is calculated by dividing the peak area of the product by the total area of all peaks in the chromatogram. A purity level of ≥98% is typically required for use in drug discovery applications.

Part 4: Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile scaffold and intermediate in the synthesis of biologically active molecules.

  • Scaffold for Library Synthesis: The three distinct functional groups allow for orthogonal chemical modifications. One can first perform an amide coupling at the carboxylic acid, followed by a Suzuki or Buchwald-Hartwig coupling at the bromo-position, enabling the rapid generation of a diverse library of compounds for high-throughput screening.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as an initial fragment that binds to a biological target. Subsequent optimization can involve growing the molecule from the bromine or carboxylic acid positions to enhance potency and selectivity.

  • Intermediate for API Synthesis: Many complex active pharmaceutical ingredients (APIs) are built using halogenated benzoic acids.[10][11][12] This compound could be a key starting material for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, or other therapeutic agents.

  • Improving Physicochemical Properties: The dimethylamino group can be crucial for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound. Its basicity can be leveraged to improve solubility and oral absorption, a common challenge in drug development.[13]

Conclusion

This compound is more than just a chemical reagent; it is a well-equipped tool for innovation in pharmaceutical research. Its defined physicochemical properties, straightforward synthetic accessibility, and clear analytical profile make it a reliable building block. The strategic combination of a carboxylic acid for amide linkages, a bromine atom for cross-coupling reactions, and a basic amino group for property modulation provides chemists with a powerful platform to design and create the next generation of therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their drug discovery programs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Appchem. (n.d.). 2-Bromo-5-(dimethylamino)benzoic acid. Retrieved from [Link]

  • MOLBASE. (n.d.). 5-bromo-2-dimethylamino-benzoic acid|77265-72-6. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-(dimethylamino)benzoic acid (C9H10BrNO2). Retrieved from [Link]

  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). accessdata.fda.gov. Retrieved from [Link]

Sources

"2-Bromo-5-(dimethylamino)benzoic acid hydrochloride" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Preamble: Charting a Course into the Unknown

In drug discovery and chemical biology, we often encounter novel chemical entities with uncharacterized biological functions. This compound presents such a case. A survey of the scientific literature reveals a conspicuous absence of data regarding its mechanism of action. This guide, therefore, is not a retrospective summary but a prospective blueprint. It is designed for researchers, scientists, and drug development professionals, providing a rigorous, field-proven framework for systematically uncovering the biological targets and molecular pathways modulated by this compound. We will proceed from foundational principles of chemical structure analysis to the design of a multi-tiered experimental cascade, ensuring that each step logically informs the next in a self-validating system.

Structural and Physicochemical Analysis: Decoding the Pharmacophore

The structure of this compound offers initial clues to its potential biological role. A systematic analysis of its constituent functional groups provides the basis for forming a testable hypothesis.

  • Benzoic Acid Core: The carboxylic acid moiety is a cornerstone in drug design, often acting as a key pharmacophoric element.[1][2][3] It is highly polar and can engage in strong hydrogen bonding and electrostatic interactions, frequently anchoring a molecule to a binding site within an enzyme or receptor.[4][5] Many nonsteroidal anti-inflammatory drugs (NSAIDs), for example, feature a carboxylic acid group essential for their inhibition of cyclooxygenase enzymes.[4][5]

  • Dimethylamino Group: This tertiary amine is an electron-donating group that significantly influences the electronic properties of the aromatic ring. Its presence can enhance solubility, bioavailability, and binding affinity.[6][7] The dimethylamino pharmacophore is found in a wide array of FDA-approved drugs, contributing to activities ranging from anticancer to antihistaminic properties.[6][7] Its basic nature means it will be protonated at physiological pH, allowing for potent ionic interactions.

  • Bromo Substituent: The bromine atom is an electron-withdrawing halogen. Its presence alters the acidity of the carboxylic acid and the electron distribution of the phenyl ring.[8] Furthermore, halogens can participate in "halogen bonding," a specific type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site, which can contribute to binding affinity and selectivity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InferenceRationale
pKa ~3.5 - 4.5The electron-withdrawing bromo group is expected to increase the acidity (lower the pKa) compared to unsubstituted benzoic acid (pKa ~4.2).
LogP ModerateThe lipophilic bromo and methyl groups are offset by the polar, ionizable carboxylic acid and dimethylamino groups.
Primary Interaction Modes Ionic Bonding, Hydrogen Bonding, Halogen Bonding, π-stackingBased on the combination of ionizable groups, a halogen atom, and an aromatic ring.[9]

Based on this analysis, a plausible starting hypothesis is that This compound functions as an inhibitor of an enzyme, utilizing its charged moieties and halogen to bind with high affinity to a specific active or allosteric site.

A Multi-Stage Strategy for Target Identification and Mechanism Deconvolution

To test our hypothesis, we will employ a phased approach, beginning with broad, unbiased screening to identify potential protein targets and progressively narrowing our focus to validate the mechanism at the molecular, cellular, and organismal levels.

G cluster_discovery Phase 1: Target Discovery (Unbiased) cluster_validation Phase 2: In Vitro Validation cluster_cellular Phase 3: Cellular Mechanism cluster_invivo Phase 4: In Vivo Confirmation TargetID Target Identification (Affinity Pull-down, DARTS, CETSA) BiochemAssay Biochemical Assays (Enzyme Kinetics, Binding Affinity) TargetID->BiochemAssay Identified Hits PhenoScreen Phenotypic Screening (Cell Viability, Morphology) CellAssay Cell-Based Assays (Signaling Pathway Analysis, Target Engagement) PhenoScreen->CellAssay Observed Phenotype SAR Structure-Activity Relationship (Analog Synthesis & Testing) BiochemAssay->SAR Confirm Direct Interaction BiochemAssay->CellAssay Validate Potency SAR->BiochemAssay TargetKnockdown Target Validation (siRNA/CRISPR Knockdown) CellAssay->TargetKnockdown Confirm Target Dependence PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) CellAssay->PKPD Cellular MOA Established TargetKnockdown->CellAssay EfficacyTox Efficacy & Toxicology Studies (Disease Models) PKPD->EfficacyTox Define Dosing Regimen

Caption: Overall workflow for mechanism of action elucidation.

Experimental Protocols: From Target Discovery to Validation

This section provides detailed methodologies for the key experimental phases.

Phase 1 Protocol: Unbiased Target Identification

To identify direct binding partners of the compound, we will use a label-free method, Drug Affinity Responsive Target Stability (DARTS), which avoids chemical modification of the small molecule.[10][11]

Objective: To identify proteins that are stabilized against proteolysis upon binding to this compound.

Methodology: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., HeLa or a disease-relevant line) to ~80-90% confluency.

    • Harvest cells and lyse in M-PER buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

    • Determine protein concentration using a BCA assay.

  • Compound Incubation:

    • Aliquot 100 µg of proteome into multiple tubes.

    • Treat aliquots with either the test compound (e.g., at 10x and 100x the expected IC₅₀) or vehicle control (DMSO).

    • Incubate at room temperature for 1 hour to allow for binding.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin) to each tube at a predetermined optimal concentration.

    • Incubate at room temperature for 30 minutes. The optimal time and protease concentration must be determined empirically to achieve significant but not complete digestion in the control sample.

    • Stop the reaction by adding an excess of a chelating agent (e.g., EDTA) and heating at 95°C for 5 minutes.

  • Analysis by Mass Spectrometry:

    • Run digested samples on an SDS-PAGE gel to visually confirm differential digestion patterns.

    • For proteome-wide analysis, subject the samples to in-solution trypsin digestion, followed by tandem mass tag (TMT) labeling for relative quantification.

    • Analyze samples via LC-MS/MS.

    • Data Analysis: Identify proteins that are significantly less digested (more abundant) in the compound-treated samples compared to the vehicle control. These are the candidate binding proteins.

G start_end start_end process process decision decision output output A Prepare Cell Lysate B Incubate Lysate with Compound or Vehicle A->B C Limited Proteolysis (e.g., Thermolysin) B->C D Stop Digestion C->D E Analyze via LC-MS/MS D->E F Protein Stabilized? E->F G Candidate Target Protein F->G Yes H Non-Target Protein F->H No

Caption: Workflow for the DARTS target identification protocol.

Phase 2 Protocol: In Vitro Enzymatic Inhibition Assay

Once a candidate enzyme target is identified (e.g., a specific kinase or phosphatase), its inhibition must be validated biochemically.[12][13][14]

Objective: To determine the potency (IC₅₀) and mechanism of inhibition of the compound against the purified candidate enzyme.

Methodology: Enzyme Inhibition Assay (Generic)

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add the enzyme solution to all wells except the negative control.

    • Pre-incubate for 15 minutes at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Measure product formation over time using a plate reader (e.g., monitoring absorbance, fluorescence, or luminescence). The detection method will be specific to the enzyme and substrate used (e.g., ADP-Glo™ for kinases).[15]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Normalize the velocities to the positive control (100% activity).

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • To determine the mechanism (e.g., competitive, non-competitive), repeat the assay with varying substrate concentrations and analyze the data using Lineweaver-Burk plots.[14][16]

Table 2: Expected Outcomes from Kinetic Analysis

Inhibition TypeLineweaver-Burk Plot ObservationInterpretation
Competitive Lines intersect on the y-axis (Vmax unchanged, Km increases).Inhibitor binds to the active site, competing with the substrate.
Non-competitive Lines intersect on the x-axis (Km unchanged, Vmax decreases).Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.
Uncompetitive Lines are parallel.Inhibitor binds only to the enzyme-substrate complex.
Phase 3 Protocol: Cell-Based Signaling Pathway Assay

Validating that the compound affects the target in a live-cell context is critical.[17][18][19]

Objective: To confirm target engagement and measure the compound's effect on a relevant downstream signaling pathway.

Methodology: Reporter Gene Assay

  • Cell Line Engineering:

    • Use a cell line that expresses the target of interest.

    • Transfect the cells with a reporter plasmid. This plasmid contains a transcriptional response element specific to the signaling pathway regulated by the target enzyme, upstream of a reporter gene (e.g., Luciferase or GFP).

    • Generate a stable cell line expressing the reporter construct.

  • Assay Procedure:

    • Plate the stable reporter cell line in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 6-24 hours).

    • After treatment, stimulate the signaling pathway with an appropriate agonist (if required).

    • Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding luciferin and measuring luminescence).

  • Data Analysis:

    • Normalize the reporter signal to a cell viability assay (e.g., CellTiter-Glo®) run in parallel to control for cytotoxicity.

    • Plot the normalized reporter activity versus log[Compound] to determine the cellular EC₅₀ or IC₅₀. A change in the reporter signal confirms that the compound is modulating the intended pathway within an intact cellular system.

G ligand Ligand receptor Receptor ligand->receptor Activates kinase1 Kinase A (Hypothetical Target) receptor->kinase1 Phosphorylates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Phosphorylates nucleus Nucleus tf->nucleus Translocates gene Reporter Gene (Luciferase) nucleus->gene Activates Transcription compound Test Compound compound->kinase1 Inhibits

Caption: Hypothetical signaling pathway for a cell-based reporter assay.

Concluding Remarks and Future Directions

The absence of existing data for this compound necessitates a systematic, hypothesis-driven approach to uncover its mechanism of action. The framework presented in this guide—from structural analysis and unbiased target identification to multi-layered in vitro and cellular validation—provides a robust pathway for its characterization. Successful execution of these protocols will identify the direct molecular target(s), define the compound's potency and mode of action, and confirm its activity in a physiologically relevant context. Subsequent in vivo studies in appropriate animal models will be essential to evaluate its therapeutic potential by examining its efficacy, toxicity, and pharmacokinetic profile.[20][21][22] This comprehensive strategy will transform this compound from a chemical structure into a well-characterized biological probe or a promising lead for drug development.

References

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 73. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

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  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

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  • Arp, L. H. (1999). Tumor models: assessing toxicity in efficacy studies. Toxicologic Pathology, 27(1), 121-122. [Link]

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  • Chem Help ASAP. (2023, October 7). in vivo general toxicology studies [Video]. YouTube. [Link]

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  • Khan, F., et al. (2025). Enzyme assay techniques and protocols. ResearchGate. [Link]

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  • Kim, J. A., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5064-5067. [Link]

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An In-Depth Technical Guide to the Solubility Determination of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter in drug development, influencing everything from formulation design to bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of aqueous solubility for the compound 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride. While specific pre-existing solubility data for this compound is sparse, this document outlines the fundamental principles and detailed experimental protocols necessary to generate high-quality, reliable thermodynamic solubility data. We delve into the industry-standard Shake-Flask method and complementary potentiometric techniques, explaining the scientific rationale behind protocol design and analytical quantification.

Introduction: The Significance of Solubility

In the landscape of pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone property. It dictates the dissolution rate, a key factor in oral absorption, and profoundly impacts the feasibility of developing various dosage forms, particularly parenteral solutions. Poor solubility can lead to low and erratic bioavailability, hindering clinical efficacy and complicating dose selection.

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid group, a tertiary amine, and a bromide substituent, suggests it is an amphoteric compound, capable of exhibiting both acidic and basic properties.[1] Supplied as a hydrochloride salt, its solubility is expected to be highly dependent on the pH of the aqueous medium.[2][3] Therefore, a simple solubility value in pure water is insufficient; a complete pH-solubility profile is required to fully characterize its behavior.

This guide provides the scientific and methodological foundation for establishing such a profile, ensuring data integrity and supporting informed decision-making in a research and development setting.

Physicochemical Profile and Its Influence on Experimental Design

Before embarking on experimental determination, a thorough analysis of the molecule's structure provides critical insights into its expected behavior.

  • Chemical Structure: this compound

  • Molecular Formula: C₉H₁₁BrClNO₂[4]

  • Molecular Weight: 280.55 g/mol [4][5]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): An acidic group that will be deprotonated (ionized) at higher pH, increasing solubility.

    • Tertiary Amine (-N(CH₃)₂): A basic group that will be protonated (ionized) at lower pH, increasing solubility.

    • Hydrochloride Salt (-HCl): The compound is supplied in a salt form, which typically enhances aqueous solubility compared to the free base.

The presence of both an acidic and a basic functional group makes this an amphoteric molecule. Amphoteric compounds often exhibit a "U-shaped" pH-solubility profile, with the lowest solubility occurring at the isoelectric point (pI), where the net charge on the molecule is zero.[6] At pH values below the pKa of the carboxylic acid and above the pKa of the conjugate acid of the amine, the molecule exists predominantly as a zwitterion, which can have limited solubility. Understanding this behavior is paramount for selecting the appropriate pH conditions for testing.

Gold Standard Methodology: Thermodynamic Solubility via the Shake-Flask Method

The saturation shake-flask method is universally regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7][8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. Its reliability stems from allowing the system to reach a true thermodynamic equilibrium.[7] The Organisation for Economic Co-operation and Development (OECD) Guideline 105 also describes this approach for determining water solubility.[9][10][11][12][13]

Rationale for the Shake-Flask Protocol

The core principle is to create a saturated solution by agitating an excess amount of the solid API in the chosen solvent (or buffer) for a sufficient duration to reach equilibrium. The subsequent separation of the solid and liquid phases, followed by the quantification of the dissolved API in the supernatant, yields the solubility value. The inclusion of sampling at multiple time points (e.g., 24 and 48 hours) is a critical self-validating step to confirm that equilibrium has been achieved; if the concentration does not increase between these points, the system is considered stable.[14]

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

Materials:

  • This compound (solid powder)

  • Buffer solutions (pH 1.2, 4.5, 6.8, 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each pH condition). "Excess" means enough solid should remain visible at the end of the experiment. A starting point is to add ~5-10 mg of the compound to 2-5 mL of buffer.

  • Incubation: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming.[15]

  • Equilibration & Sampling:

    • After 24 hours of agitation, stop the shaker and allow the vials to stand for 30 minutes for the excess solid to settle.

    • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter into an HPLC vial. This step is critical to remove any undissolved particulates.

    • Dilute the filtered sample as necessary for analysis.

  • Confirmation of Equilibrium: Resume agitation. After another 24 hours (48 hours total), repeat the sampling procedure from the same vials.

  • pH Measurement: After the final sampling, measure and record the pH of each solution to confirm it has not drifted significantly.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered samples using a validated HPLC-UV method (detailed in Section 5).

  • Data Analysis:

    • Calculate the concentration for each sample based on the HPLC calibration curve.

    • Compare the concentrations at 24 and 48 hours. If the values are within a narrow margin (e.g., <5%), equilibrium is considered to have been reached, and the 24-hour value can be reported. If the concentration increased, the incubation time must be extended.

    • Report the average solubility and standard deviation for the triplicates at each pH condition.

Workflow Visualization: Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_validate Validation prep1 Weigh excess solid API prep2 Add buffer (e.g., pH 1.2, 4.5, 6.8) in triplicate vials prep1->prep2 equil1 Agitate at constant temp (e.g., 24 hours) prep2->equil1 equil2 Stop agitation, let solid settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute and quantify via HPLC-UV sample2->sample3 val1 Resume agitation for another 24h (48h total) sample3->val1 val2 Repeat sampling & analysis val1->val2 val3 Compare 24h vs 48h results val2->val3 val4 Concentrations match? val3->val4 end_node Report Thermodynamic Solubility val4->end_node Yes fail_node Extend Equilibration Time val4->fail_node No

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Alternative Methodology: Potentiometric Titration

For a faster, higher-throughput assessment of pH-dependent solubility, potentiometric titration is an excellent alternative.[16][17] This method is particularly useful for ionizable compounds like the one . It works by titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH. The point at which the compound precipitates or dissolves can be detected by a change in the titration curve, from which the solubility at that specific pH can be calculated.[18][19][20]

This technique can simultaneously provide the pKa values of the acidic and basic groups, which are essential for fully understanding the pH-solubility profile.[16][17] While it may not always yield the true thermodynamic equilibrium solubility that the shake-flask method does, it provides a rapid and resource-efficient way to map out the solubility behavior across a wide pH range.

Analytical Quantification: HPLC-UV Method

Accurate quantification of the dissolved compound is crucial. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, specific, and widely available technique for this purpose.[21][22]

Rationale for Method Selection

The aromatic nature of this compound ensures it has a UV chromophore, making it readily detectable by UV spectroscopy.[23] HPLC provides the necessary specificity to separate the analyte from any potential impurities or degradants, ensuring that only the compound of interest is quantified.

Protocol for Quantification
  • Column Selection: A reverse-phase C18 column is a standard and suitable choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical for this type of compound.[24][25]

  • Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity. This can be determined by running a UV scan of a standard solution.

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Inject these standards to create a calibration curve by plotting the peak area against concentration. A linear regression should be applied, and the curve should have a correlation coefficient (r²) > 0.995.

  • Sample Analysis: Inject the filtered and diluted samples from the solubility experiment. Use the peak area from the resulting chromatogram and the calibration curve equation to calculate the concentration in the sample.

Visualization: Analytical Method Selection

G start Start: Need to Quantify Dissolved Compound q1 Does the compound have a UV chromophore? start->q1 q2 Is high specificity required? q1->q2 Yes other_methods Consider alternative methods: LC-MS, NMR, etc. q1->other_methods No hplc_uv HPLC-UV is the preferred method q2->hplc_uv Yes uv_spec Direct UV-Vis Spectrophotometry (Simpler, less specific) q2->uv_spec No

Caption: Decision tree for selecting a suitable analytical quantification method.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison of solubility across different conditions.

Table 1: Template for Reporting Solubility Data

pH of BufferTemperature (°C)Mean Solubility (mg/mL)Std. Dev.Mean Solubility (M)Analytical Method
1.225[Result][Result][Result]HPLC-UV
4.525[Result][Result][Result]HPLC-UV
6.825[Result][Result][Result]HPLC-UV
7.425[Result][Result][Result]HPLC-UV

Interpretation: The results should be plotted as Solubility (log scale) vs. pH. For an amphoteric compound like this compound, a U-shaped curve is expected. The minimum solubility will be observed near the isoelectric point. Solubility should increase significantly at low pH (due to protonation of the amine) and at high pH (due to deprotonation of the carboxylic acid).[26] This profile is critical for predicting where the drug will dissolve in the gastrointestinal tract and for designing appropriate formulations.

Conclusion

Determining the pH-solubility profile of this compound is a foundational step in its development as a potential pharmaceutical agent. While off-the-shelf data may be unavailable, a systematic and rigorous application of the gold-standard shake-flask method, coupled with a robust HPLC-UV analytical technique, will yield reliable and defensible thermodynamic solubility data. This guide provides the necessary protocols and scientific rationale to empower researchers to generate this critical dataset, thereby enabling a deeper understanding of the compound's behavior and facilitating its progression through the development pipeline.

References

  • OECD Test Guideline No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [URL: https://www.oecd.org/chemicalsafety/testing/43973950.pdf][9][10][11][12][13]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. [URL: https://www.sciencedirect.com/book/9780123695208/drug-like-properties]
  • Avdeef, A. (2007). The Rise of Potentiometry in ADME. Advanced Drug Delivery Reviews, 59(7), 568-590. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0169409X0700088X][27]

  • Bergström, C. A. S. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology, 67(7), 945-963. [URL: https://pubmed.ncbi.nlm.nih.gov/25917409/][8]

  • Glomme, A., et al. (2005). A miniaturized shake-flask solubility method. Journal of Pharmaceutical Sciences, 94(1), 1-8. [URL: https://pubmed.ncbi.nlm.nih.gov/15538686/][7]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development.Advanced Drug Delivery Reviews, 59(7), 546-567. [URL: https://pubmed.ncbi.nlm.nih.gov/17602778/]
  • Hörner, S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8821–8828. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.0c00828][16][17]

  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1019. [URL: https://www.who.int/publications/m/item/trs-1019-annex-4][15]

  • Baka, E., et al. (2008). The effect of buffer composition on the accuracy of solubility measurement.Pharmaceutical Research, 25(1), 51-61. [URL: https://link.springer.com/article/10.1007/s11095-007-9351-4]
  • Streng, W. H. (1983). The effect of pH on the solubility of a new amphoteric drug.International Journal of Pharmaceutics, 15(3), 319-328. [URL: https://www.sciencedirect.com/science/article/abs/pii/037851738390141X]
  • Martinez, F., & Gomez, A. (2002). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics, 233(1-2), 167-175. [URL: https://pubmed.ncbi.nlm.nih.gov/23200928/][1]

  • Lee, H. S., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Chromatography and Separation Techniques, 8(5). [URL: https://www.longdom.org/open-access/development-of-hplcuv-method-for-detection-and-quantification-of-eight-organic-acids-in-animal-feed-2157-7064-1000385.pdf][21][22]

Sources

A Technical Guide to the Spectroscopic Analysis of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, predictive analysis of the spectroscopic characteristics of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures and advanced prediction algorithms. This approach offers a robust framework for researchers, scientists, and drug development professionals to anticipate and interpret the spectroscopic data of this compound, facilitating its identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic carboxylic acid. Its structure comprises a benzene ring with a bromine atom and a carboxylic acid group in a 1,2- (or ortho) relationship, and a dimethylamino group at position 5. The hydrochloride form indicates that the basic dimethylamino group is protonated. This structural arrangement dictates a unique electronic environment, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of experimental spectra, the following predictions are based on established additive models and computational prediction tools.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the dimethylamino protons, the amine proton, and the carboxylic acid proton. The electron-withdrawing nature of the bromine and carboxylic acid groups, and the electron-donating effect of the protonated dimethylamino group will influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Amine (-N⁺H)8.0 - 9.0Broad Singlet1H
Aromatic (H-3)7.8 - 8.0Doublet1H
Aromatic (H-4)7.4 - 7.6Doublet of Doublets1H
Aromatic (H-6)7.2 - 7.4Doublet1H
Dimethylamino (-N(CH₃)₂)3.1 - 3.3Singlet6H

Causality behind Predictions: The carboxylic acid proton is expected to be significantly deshielded and appear as a broad singlet due to hydrogen bonding and exchange.[3] The aromatic protons are in a complex environment. The proton ortho to the bromine (H-3) will be downfield due to the deshielding effect of the halogen. The protonated dimethylamino group, being electron-withdrawing, will also contribute to the deshielding of the aromatic protons. The dimethylamino methyl groups will appear as a singlet, as they are equivalent.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as protic solvents like D₂O can lead to the exchange of the acidic -COOH and -N⁺H protons, causing their signals to disappear.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • Processing: Fourier transform the acquired data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, as no plane of symmetry is present.

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)165 - 170
Aromatic (C-1, C-Br)118 - 122
Aromatic (C-2, C-COOH)135 - 140
Aromatic (C-3)130 - 135
Aromatic (C-4)125 - 130
Aromatic (C-5, C-N)145 - 150
Aromatic (C-6)120 - 125
Dimethylamino (-N(CH₃)₂)40 - 45

Causality behind Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field.[4] The aromatic carbons exhibit a range of chemical shifts influenced by the substituents. The carbon attached to the bromine (C-1) will be shielded relative to an unsubstituted benzene, while the carbon attached to the nitrogen (C-5) will be significantly deshielded. The methyl carbons of the dimethylamino group will be the most shielded, appearing at the highest field.[5]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).

  • Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • Use a larger spectral width (e.g., 0-200 ppm).

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300Carboxylic Acid O-HStretching (broad)
2800-3000Aromatic & Aliphatic C-HStretching
1680-1710Carboxylic Acid C=OStretching
1550-1600Aromatic C=CStretching
1200-1300C-NStretching
1000-1100C-BrStretching
900-950Carboxylic Acid O-HBending (out-of-plane)

Causality behind Predictions: The IR spectrum is expected to be dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[6] A strong, sharp peak around 1700 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid.[7] The C-N stretching vibration will likely appear in the 1200-1300 cm⁻¹ range. The C-Br stretch is expected in the fingerprint region. Aromatic C=C stretching bands will be observed in the 1550-1600 cm⁻¹ region.[8]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrometry Fragmentation

  • Molecular Ion (M⁺): The molecular ion peak for the free base (C₉H₁₀BrNO₂) is expected at m/z 243 and 245 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[9] The hydrochloride salt will likely not be observed intact in most ionization techniques.

  • Major Fragments:

    • Loss of H₂O: A peak corresponding to [M-18]⁺ from the loss of water from the carboxylic acid.

    • Loss of COOH: A peak corresponding to [M-45]⁺ from the loss of the carboxylic acid group.

    • Loss of Br: A peak corresponding to [M-79/81]⁺.

    • α-cleavage: Cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of the dimethylamino group or the bromine atom.

Causality behind Predictions: In electron ionization (EI) MS, the molecular ion is expected to be reasonably intense due to the stability of the aromatic ring. The most characteristic feature will be the isotopic pattern of bromine.[10] Fragmentation is likely to be initiated by the loss of labile groups such as the bromine atom or the carboxylic acid group.[11]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquisition:

    • ESI: Infuse the sample solution directly into the source. This is a soft ionization technique and may yield the protonated molecule of the free base, [M+H]⁺.

    • EI: Introduce the sample via a direct insertion probe or through a gas chromatograph. This is a higher-energy technique that will induce more fragmentation.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

G cluster_0 Spectroscopic Analysis Workflow Sample 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare KBr pellet or use ATR MS Mass Spectrometry Sample->MS Dissolve and infuse into MS source Data Spectral Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Interpretation Structural Elucidation Data->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively design experiments, interpret results, and confirm the identity and purity of this compound. The provided protocols offer a starting point for the practical application of these analytical techniques.

References

  • Stadler, T., & Schmid, P. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Retrieved from [Link]

  • Barros, A. I. R. N. A., et al. (2018). Photoacoustic spectroscopy of aromatic amino acids in proteins. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • BioNumbers. (n.d.). Spectroscopic properties of the aromatic amin. Retrieved from [Link]

  • Al-Janabi, K. F. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. University of Baghdad Digital Repository. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • University of California, Davis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

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A Technical Guide to the Potential Research Applications of 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a substituted aromatic carboxylic acid whose potential in research and development has yet to be fully explored in published literature.[1] However, a detailed analysis of its constituent functional groups—an ortho-bromo substituent, a meta-dimethylamino group, and a carboxylic acid—reveals its significant promise as a versatile starting material. This guide, intended for researchers in medicinal chemistry, organic synthesis, and materials science, elucidates the compound's potential applications by drawing parallels with structurally analogous molecules. We will explore its utility as a scaffold for generating novel molecular entities via cross-coupling reactions and discuss its potential in the development of new therapeutic agents and advanced materials.

Physicochemical Properties and Structural Analysis

This compound is a crystalline solid. The hydrochloride salt form is intended to enhance its stability and aqueous solubility, which is advantageous for handling and certain reaction conditions. Its core chemical features are detailed below.

PropertyValueSource
CAS Number 1280786-55-1[2]
Molecular Formula C₉H₁₁BrClNO₂[2]
Molecular Weight 280.55 g/mol [2]
IUPAC Name 2-bromo-5-(dimethylamino)benzoic acid;hydrochloride[2]
Canonical SMILES CN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl[2]
InChI Key IMMCFMLZTZKEEX-UHFFFAOYSA-N[2]

The true value of this molecule lies in the strategic placement of its functional groups:

  • The Aryl Bromide: The carbon-bromine bond at the 2-position is the most synthetically valuable feature. It serves as an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This reactivity is the gateway to constructing complex molecular architectures.

  • The Dimethylamino Group: As a strong electron-donating group, the N,N-dimethyl moiety at the 5-position significantly influences the electronic properties of the aromatic ring. This can affect the regioselectivity of further electrophilic aromatic substitutions and modulate the biological activity of its derivatives.

  • The Carboxylic Acid: This functional group offers another site for straightforward chemical modification. It can be readily converted into esters, amides, or other derivatives, allowing for the generation of large compound libraries for structure-activity relationship (SAR) studies.

Core Application: A Versatile Scaffold for Synthetic Chemistry

The primary application of this compound is as a foundational building block for more complex molecules. Its utility in modern synthetic organic chemistry, particularly in palladium-catalyzed reactions, cannot be overstated.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating several powerful synthetic transformations.

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals. Reacting the title compound with various aryl or heteroaryl boronic acids can generate a library of novel scaffolds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds. This is particularly relevant given that substituted 2-aminobenzoic acid derivatives are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[3][4] The reaction with a diverse set of primary or secondary amines can yield compounds with potential therapeutic value.

  • Sonogashira Coupling: For the synthesis of aryl alkynes. The introduction of a rigid alkynyl group is a common strategy in drug design to orient functional groups in a specific vector and to act as a bioisostere.

  • Heck and Stille Couplings: For the formation of C-C bonds with alkenes and organostannanes, respectively, further expanding the synthetic possibilities.

The following diagram illustrates the synthetic versatility stemming from the aryl bromide handle.

G cluster_0 Palladium-Catalyzed Cross-Coupling start 2-Bromo-5-(dimethylamino)benzoic acid HCl suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald Pd Catalyst sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira Pd/Cu Catalyst prod_suzuki Biaryl Derivatives suzuki->prod_suzuki prod_buchwald N-Aryl Amine Derivatives (e.g., NSAID Precursors) buchwald->prod_buchwald prod_sonogashira Alkynylated Benzoates sonogashira->prod_sonogashira

Caption: Synthetic pathways using the title compound.

Potential Therapeutic and Research Areas

Based on the applications of structurally related compounds, we can confidently extrapolate several high-potential research avenues for derivatives of 2-Bromo-5-(dimethylamino)benzoic acid.

Anti-Inflammatory and Analgesic Agents

Structurally similar compounds, such as 2-bromo-5-chlorobenzoic acid, are known intermediates in the synthesis of anti-inflammatory and analgesic drugs.[5] Furthermore, the synthesis of 5-Bromo-2-(phenylamino)benzoic acid, an analog of the NSAID fenamic acid, is achieved through the Ullman or Buchwald-Hartwig reaction on a 2,5-dihalobenzoic acid.[3][4] This strongly suggests that subjecting 2-Bromo-5-(dimethylamino)benzoic acid to Buchwald-Hartwig amination could yield novel fenamic acid analogs with potential anti-inflammatory properties.

Intermediates for Anticancer Agents

The related compound, 2-bromo-5-methoxybenzoic acid, serves as a key intermediate in the synthesis of Urolithin A, a metabolite that restores mitochondrial function, and is also a precursor to anthraquinone drugs known for their antitumor activity.[6] By using the title compound as a starting material, researchers can synthesize novel analogs of these compounds, where the dimethylamino group replaces the methoxy group, potentially altering the pharmacokinetic and pharmacodynamic properties to create more potent or selective anticancer agents.

Materials Science Applications

Halogenated benzoic acids are also utilized in materials science. For instance, 2-bromo-5-chlorobenzoic acid is employed in producing specialty polymers and resins to enhance thermal stability and chemical resistance.[5] The rigid aromatic core of 2-Bromo-5-(dimethylamino)benzoic acid, combined with the potential for polymerization through its functional groups, makes it a candidate for developing novel organic electronic materials, conductive polymers, or high-performance plastics.

Exemplary Experimental Protocols

The following protocols are generalized, field-proven methodologies that can be adapted for the synthesis of derivatives from this compound.

Protocol 4.1: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-aryl-5-(dimethylamino)benzoic acid derivative.

Workflow Diagram:

G reagents Combine Reactants: - Title Compound - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 3 eq) - Solvent (e.g., Dioxane/H₂O) reaction Reaction: - Degas mixture (Ar purge) - Heat to 80-100 °C - Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine - Dry over Na₂SO₄ reaction->workup purify Purification: - Concentrate solvent - Purify by column chromatography (SiO₂, Hexane/EtOAc gradient) workup->purify product Final Product: 2-Aryl-5-(dimethylamino)benzoic acid purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents, typically a mixture like 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution: Stir the mixture at 80-100 °C. The causality for heating is to ensure efficient oxidative addition and reductive elimination steps in the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize a 2-(arylamino)-5-(dimethylamino)benzoic acid derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.5 eq), a strong base such as sodium tert-butoxide (2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a phosphine ligand (e.g., XPhos, 0.05 eq) in a Schlenk tube.

    • Scientist's Note: The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting in C-N bond formation.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Track the disappearance of the aryl bromide by LC-MS.

  • Workup: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude material is then purified by column chromatography to isolate the N-aryl product.

Conclusion and Future Outlook

While direct applications of this compound are not yet documented, its chemical structure provides a clear roadmap for its potential. It is not merely a chemical; it is a platform technology. Its true value will be realized by the researchers who use it as a scaffold to build the next generation of pharmaceuticals, molecular probes, and advanced materials. The synthetic protocols and potential applications outlined in this guide serve as a foundational starting point for unlocking the considerable potential of this versatile building block. Future research should focus on the synthesis and screening of derivative libraries to validate its utility in the proposed therapeutic areas.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Appchem. 2-Bromo-5-(dimethylamino)benzoic acid. [Link]

  • PubChemLite. 2-bromo-5-(dimethylamino)benzoic acid (C9H10BrNO2). [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. [Link]

  • PubChem. 2-Bromo-5-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. 5-Bromo-2-(phenylamino)benzoic acid. [Link]

  • National Institutes of Health. 5-Bromo-2-(phenylamino)benzoic acid. [Link]

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The Strategic Derivatization of 2-Bromo-5-(dimethylamino)benzoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. The strategic modification of privileged scaffolds—core structures with proven affinity for biological targets—is a cornerstone of this process. Among these, the substituted benzoic acid motif has repeatedly demonstrated its value, serving as a foundational element in a diverse array of approved drugs and clinical candidates. This guide focuses on a particularly intriguing, yet underexplored, member of this family: 2-Bromo-5-(dimethylamino)benzoic acid .

The unique electronic and steric arrangement of this molecule—featuring a bromine atom ortho to the carboxylic acid and a dimethylamino group in the meta position—presents a rich platform for chemical diversification. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the dimethylamino group modulates the electronic properties and basicity of the scaffold, potentially influencing target engagement and pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis, derivatization, and potential therapeutic applications of 2-bromo-5-(dimethylamino)benzoic acid derivatives, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of 2-Bromo-5-(dimethylamino)benzoic acid

A thorough understanding of the parent molecule is paramount before embarking on a derivatization campaign. The table below summarizes the key physicochemical properties of 2-bromo-5-(dimethylamino)benzoic acid.

PropertyValueReference
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
CAS Number 1035235-21-2[1]
Appearance Off-white to pale yellow solidInferred from related compounds
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSOInferred from related compounds

Strategic Derivatization: Pathways to Novel Chemical Matter

The true potential of the 2-bromo-5-(dimethylamino)benzoic acid scaffold lies in its amenability to chemical modification at several key positions. The primary sites for derivatization are the carboxylic acid group and the bromine-bearing carbon atom.

G 2-Bromo-5-(dimethylamino)benzoic_acid 2-Bromo-5-(dimethylamino)benzoic Acid Ester_Derivatives Ester Derivatives 2-Bromo-5-(dimethylamino)benzoic_acid->Ester_Derivatives Esterification Amide_Derivatives Amide Derivatives 2-Bromo-5-(dimethylamino)benzoic_acid->Amide_Derivatives Amidation N-Aryl_Derivatives N-Aryl Derivatives (via C-N Coupling) 2-Bromo-5-(dimethylamino)benzoic_acid->N-Aryl_Derivatives Ullmann or Buchwald-Hartwig Coupling

Figure 1: Key derivatization strategies for the 2-bromo-5-(dimethylamino)benzoic acid scaffold.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid moiety is a fundamental strategy to modulate lipophilicity, improve cell permeability, and potentially act as a prodrug strategy.

This protocol is adapted from established methods for the esterification of substituted bromobenzoic acids.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-(dimethylamino)benzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as both reactant and solvent, ~10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄; ~0.1-0.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst. Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of Amide Derivatives

The conversion of the carboxylic acid to an amide introduces a key hydrogen bond donor/acceptor unit, which can significantly influence target binding.

This general procedure is a robust method for the synthesis of a wide range of amides.[3]

  • Acyl Chloride Formation: In a fume hood, suspend 2-bromo-5-(dimethylamino)benzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride (1.5-2.0 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 1-3 hours, or until gas evolution ceases and the reaction becomes a clear solution. Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which is typically used immediately in the next step.

  • Amide Coupling: Dissolve the crude acyl chloride in dry DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in dry DCM. Add the amine solution dropwise to the stirred acyl chloride solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amide by recrystallization or column chromatography.

Synthesis of N-Aryl Derivatives via Cross-Coupling

The bromine atom at the 2-position is a prime site for introducing aryl or heteroaryl substituents through copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig amination. This allows for the exploration of a different vector of chemical space.

This protocol is based on a regioselective amination procedure for 2-bromobenzoic acids.[4]

  • Reaction Setup: In a sealable reaction vessel, combine 2-bromo-5-(dimethylamino)benzoic acid (1.0 eq), the desired aryl amine (1.1-1.5 eq), potassium carbonate (K₂CO₃) (2.0 eq), copper(I) oxide (Cu₂O) (0.05 eq), and a suitable ligand (e.g., L-proline, ~0.1 eq).

  • Solvent and Reaction: Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Acidify the mixture with 1 M HCl to a pH of ~3-4, which will protonate the desired product and any unreacted starting material. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the N-aryl derivative.

G start 2-Bromo-5-(dimethylamino)benzoic Acid step1 Esterification Fischer Esterification H₂SO₄, ROH, Reflux start->step1 step2 Amidation Acyl Chloride Formation (SOCl₂ or (COCl)₂) Amine Coupling (R'R''NH, Base) start->step2 step3 N-Arylation Ullmann Condensation Aryl-NH₂, Cu(I) catalyst, Base, Heat start->step3 product1 Ester Derivative step1->product1 product2 Amide Derivative step2->product2 product3 N-Aryl Derivative step3->product3

Figure 2: Synthetic workflow for the derivatization of 2-bromo-5-(dimethylamino)benzoic acid.

Potential Therapeutic Applications and Structure-Activity Relationships

While direct biological data for derivatives of 2-bromo-5-(dimethylamino)benzoic acid are not extensively published, the broader class of substituted benzoic and aminobenzoic acids has shown promise in several therapeutic areas. By inference, derivatives of our core scaffold are likely to exhibit interesting biological profiles.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of substituted benzoic acid derivatives.[5][6] The benzamide moiety, in particular, is a known pharmacophore in histone deacetylase (HDAC) inhibitors, a class of anticancer agents.[7]

  • Inferred Structure-Activity Relationship (SAR):

    • Amide Moiety: The N-substituted benzamide is likely crucial for activity, potentially chelating with metal ions in the active site of enzymes like HDACs.[7]

    • Substituents on the N-Aryl Ring: For N-aryl derivatives, the nature and position of substituents on the appended aryl ring can significantly impact potency and selectivity. Electron-withdrawing or donating groups will alter the electronic properties and binding interactions.

    • Lipophilicity: Modulation of lipophilicity through the choice of ester or amide substituents will be critical for cell permeability and overall efficacy.

Analgesic and Anti-inflammatory Properties

Substituted 2-aminobenzoic acid derivatives have been investigated as potential anti-inflammatory and analgesic agents.[8] The mechanism often involves the inhibition of enzymes such as cyclooxygenase (COX).

  • Inferred Structure-Activity Relationship (SAR):

    • Carboxylic Acid/Bioisostere: The acidic proton of the carboxylic acid is often a key interaction point with the target enzyme. Ester or amide derivatives may act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.

    • Amino Group Substitution: The nature of the substituent on the amino group (in N-aryl derivatives) can influence the binding affinity and selectivity for different enzyme isoforms (e.g., COX-1 vs. COX-2).

Conclusion and Future Directions

The 2-bromo-5-(dimethylamino)benzoic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries of esters, amides, and N-aryl derivatives. Based on the established biological activities of related substituted benzoic acids, these derivatives warrant investigation for their potential as anticancer, anti-inflammatory, and analgesic agents.

Future work should focus on the systematic synthesis and biological evaluation of these derivatives. High-throughput screening against a panel of relevant biological targets, followed by detailed structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this versatile scaffold. This guide provides the foundational synthetic strategies and inferred biological rationale to embark on such a drug discovery program.

References

  • Appchem. (n.d.). 2-Bromo-5-(dimethylamino)benzoic acid. Retrieved from [Link]

  • Gupta, P., Yadav, H. L., Garg, G., Pawar, R. S., Patil, U. K., & Singour, P. K. (2010). Synthesis and Biological Evaluation of Some Novel 2-Aminobenzothiazole Derivatives as Potential Analgesic Agents. Asian Journal of Research in Chemistry, 3(1), 47-50.
  • Al-Ostath, A., et al. (2022). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie, 355(10), e2200146.
  • Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 17(15), 5347-5355.
  • Matias, D., et al. (2017). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 22(10), 1644.
  • Oufqir, Y., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. European Journal of Medicinal Chemistry Reports, 6, 100069.
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of organic chemistry, 71(8), 3270–3273.
  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

  • Macor, J. E., et al. (1996). Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptors. Journal of the Chemical Society, Perkin Transactions 1, (18), 2241-2250.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • ResearchGate. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.
  • Bernard, A. M., et al. (1997). Synthesis and Antitumor Activity of New Retinobenzoic Acids. Journal of medicinal chemistry, 40(20), 3237–3240.
  • ResearchGate. (2014). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene).
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]

  • ResearchGate. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Science and Education Publishing. (2016). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. [Link]

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Methodological & Application

Synthesis of 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a range of complex organic molecules. Its unique trifunctional structure, featuring a carboxylic acid, a bromine atom, and a dimethylamino group, makes it a versatile intermediate for drug discovery and development. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, including amide bond formation, cross-coupling reactions, and further derivatization of the aromatic ring. This application note provides a detailed, scientifically-grounded protocol for the multi-step synthesis of this compound, designed for researchers and professionals in the fields of medicinal chemistry and organic synthesis.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound is best approached through a carefully planned multi-step sequence. A retrosynthetic analysis suggests that the target molecule can be constructed from a more readily available starting material, 2-amino-5-bromobenzoic acid. This intermediate already possesses the desired bromine and carboxylic acid functionalities at the correct positions. The key transformation is the exhaustive methylation of the primary amino group to a dimethylamino group. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

This chosen synthetic pathway is advantageous as it avoids potential challenges with regioselectivity that might arise from direct bromination of a dimethylamino-substituted benzoic acid. The strong activating and ortho-, para-directing nature of the dimethylamino group could lead to a mixture of brominated products, complicating purification. Therefore, introducing the bromine atom prior to the dimethylation of the amino group offers a more controlled and efficient synthesis.

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-bromobenzoic Acid

The initial step in the synthesis is the regioselective bromination of 2-aminobenzoic acid (anthranilic acid). The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the para-position relative to the amino group is targeted for bromination.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Aminobenzoic acidReagentSigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Bromine99.5%Acros Organics
Sodium AcetateAnhydrousJ.T. Baker
Deionized Water--
BenzeneAnhydrousVWR

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 100 mL of glacial acetic acid.

  • Add 8.2 g (0.1 mol) of anhydrous sodium acetate to the solution and stir until it dissolves. The sodium acetate acts as a buffer to control the acidity of the reaction mixture.

  • In the dropping funnel, prepare a solution of 16.0 g (5.2 mL, 0.1 mol) of bromine in 20 mL of glacial acetic acid.

  • Cool the reaction flask in an ice bath to 10-15 °C.

  • Slowly add the bromine solution dropwise to the stirred solution of 2-aminobenzoic acid over a period of approximately 30 minutes. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash the filter cake with cold water until the filtrate is colorless.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 2-amino-5-bromobenzoic acid as a crystalline solid.[1][2]

  • Dry the product in a vacuum oven at 60 °C overnight.

Synthesis of 2-Amino-5-bromobenzoic Acid 2-Aminobenzoic Acid 2-Aminobenzoic Acid 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic Acid 2-Aminobenzoic Acid->2-Amino-5-bromobenzoic Acid Bromination Br2, CH3COOH Br2, CH3COOH

Caption: Reaction scheme for the synthesis of 2-Amino-5-bromobenzoic Acid.

Part 2: Synthesis of 2-Bromo-5-(dimethylamino)benzoic Acid

This step involves the N,N-dimethylation of the amino group of 2-amino-5-bromobenzoic acid. The Eschweiler-Clarke reaction is a well-established method for this transformation, utilizing formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-5-bromobenzoic acid(From Part 1)-
Formaldehyde37% in H2OSigma-Aldrich
Formic Acid98-100%BASF
Deionized Water--
Sodium BicarbonateSaturated Solution-
Diethyl EtherAnhydrousFisher Scientific

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.8 g (0.05 mol) of 2-amino-5-bromobenzoic acid.

  • Add 11.3 mL (0.15 mol) of 37% aqueous formaldehyde solution, followed by 9.5 mL (0.25 mol) of 98-100% formic acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude 2-bromo-5-(dimethylamino)benzoic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

  • Dry the purified product under vacuum.

N,N-dimethylation of 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic Acid 2-Bromo-5-(dimethylamino)benzoic Acid 2-Bromo-5-(dimethylamino)benzoic Acid 2-Amino-5-bromobenzoic Acid->2-Bromo-5-(dimethylamino)benzoic Acid Eschweiler-Clarke Reaction HCHO, HCOOH HCHO, HCOOH

Caption: N,N-dimethylation via the Eschweiler-Clarke reaction.

Part 3: Synthesis of this compound

The final step is the conversion of the free base to its hydrochloride salt, which often improves the compound's crystallinity and stability.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromo-5-(dimethylamino)benzoic Acid(From Part 2)-
Diethyl EtherAnhydrousFisher Scientific
Hydrochloric Acid2 M in Diethyl EtherSigma-Aldrich

Procedure:

  • Dissolve the purified 2-bromo-5-(dimethylamino)benzoic acid in a minimal amount of anhydrous diethyl ether in a clean, dry Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.

  • Continue stirring the resulting suspension in the ice bath for 30 minutes.

  • Collect the white precipitate of this compound by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the final product in a vacuum desiccator over P₂O₅.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Melting Point: To determine the purity of the crystalline products.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational frequencies of the functional groups.

Safety and Handling

  • Bromine is highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Formic acid is corrosive. Avoid contact with skin and eyes.

  • Hydrochloric acid is corrosive. Handle with care.

  • All organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following this three-step procedure, researchers can efficiently produce this valuable building block for use in various synthetic applications. The described methodology emphasizes a logical and controlled approach to the synthesis, ensuring a high-purity final product.

References

  • Google Patents. (1980). Process for preparing N,N-dimethylaminobenzoic acids. (US4233458A).
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Google Patents. (1998). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. (EP0855386A1).

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"2-Bromo-5-(dimethylamino)benzoic acid hydrochloride" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of this compound. This versatile building block offers a unique combination of functional handles—an aryl bromide, a tertiary amine, and a carboxylic acid—making it a valuable starting material for the synthesis of complex molecular architectures. We will delve into its reactivity, provide field-proven protocols for key transformations, and explain the rationale behind the experimental choices.

Introduction: A Multifunctional Scaffolding Block

This compound is a substituted aromatic compound with the molecular formula C₉H₁₁BrClNO₂ and a molecular weight of approximately 280.55 g/mol .[1] Its structure is notable for three distinct functional groups that can be selectively manipulated:

  • Aryl Bromide: The bromine atom on the aromatic ring serves as a primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • Dimethylamino Group: This electron-donating group influences the electronic properties of the aromatic ring, potentially modulating the reactivity of the aryl bromide and the acidity of the carboxylic acid. It is also a common feature in pharmacologically active molecules.

  • Carboxylic Acid: This functional group provides a handle for forming amides, esters, or other derivatives. Its acidic nature, and the presence of the hydrochloride salt, requires careful consideration of the base used in coupling reactions.

This unique combination makes the molecule an attractive starting point for building libraries of compounds in drug discovery programs, particularly for targets where a substituted anthranilic acid scaffold is desired.

Palladium-Catalyzed Cross-Coupling: The Cornerstone of Application

The primary utility of this building block lies in its application in palladium-catalyzed cross-coupling reactions. The C-Br bond is more reactive than a C-Cl bond in the typical catalytic cycle, making it a reliable handle for selective functionalization.[2][3] We will focus on two of the most powerful and widely used transformations in modern organic synthesis: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester.[4][5] This reaction is fundamental in medicinal chemistry for synthesizing biaryl structures and other complex scaffolds.[5]

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative to form a Pd(II) complex. The electron-donating dimethylamino group can make this step slightly slower than in electron-deficient systems, which may influence catalyst and ligand choice.

  • Transmetalation: A base activates the organoboron reagent to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br transmetalation Transmetalation pd_r_complex Ar-Pd(II)(R)L₂ pd_complex->pd_r_complex R-B(OH)₂ (Base) pd_r_complex->pd0 reductive_elimination Reductive Elimination product Ar-R pd_r_complex->product reagents Ar-Br + R-B(OH)₂ base Base

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

This protocol provides a robust starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, Toluene, DMF, often with water)

Experimental Workflow:

Suzuki_Workflow start 1. Combine Reagents purge 2. Purge with Inert Gas start->purge add_catalyst 3. Add Catalyst & Ligand purge->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent heat 5. Heat and Stir add_solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Aqueous Workup & Extraction monitor->workup purify 8. Column Chromatography workup->purify end 9. Characterize Product purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Step-by-Step Procedure:

  • Preparation: To a flame-dried reaction vessel (e.g., a Schlenk flask), add this compound, the arylboronic acid, and the base. Causality: A sufficient excess of base is crucial here to first neutralize the hydrochloride salt and the acidic carboxylic acid proton before participating in the transmetalation step.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, so maintaining an inert atmosphere is critical for catalytic activity.[7]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Causality: Solvents are degassed (e.g., by bubbling with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir for the specified time (2–24 hours).[6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous NH₄Cl to remove inorganic salts.[6]

  • Extraction & Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

ParameterRecommended ConditionsRationale & Notes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ is a common precatalyst. Pd(PPh₃)₄ can be sufficient for simple couplings.[6][7]
Ligand SPhos, XPhos, PPh₃, dppfBulky, electron-rich phosphine ligands like SPhos or XPhos often improve yields for challenging substrates by promoting reductive elimination.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ is a versatile base. Cs₂CO₃ is more soluble and can be effective at lower temperatures. A strong base is needed to deprotonate the benzoic acid.[7][8]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA small amount of water is often beneficial for the transmetalation step.[4][9]
Temperature 80–120 °CHigher temperatures may be needed for less reactive boronic acids.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing C-N bonds by coupling amines with aryl halides.[10] It has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[11][12]

The catalytic cycle shares similarities with the Suzuki coupling but is distinct in the nucleophilic partner.[10]

  • Oxidative Addition: As before, Pd(0) adds to the C-Br bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex. This is often the rate-limiting step.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[13]

Buchwald_Hartwig_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Ar-Br amine_coordination Amine Coordination & Deprotonation pd_amido_complex Ar-Pd(II)(NR₂)L pd_complex->pd_amido_complex HNR₂ (Base) pd_amido_complex->pd0 reductive_elimination Reductive Elimination product Ar-NR₂ pd_amido_complex->product reagents Ar-Br + HNR₂ base Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

This protocol is adapted from standard procedures and should be optimized for the specific amine coupling partner.[12][14]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Experimental Workflow:

Buchwald_Workflow start 1. Add Reagents to Dry Tube purge 2. Evacuate & Backfill start->purge add_solvent 3. Add Anhydrous Solvent purge->add_solvent add_amine 4. Add Amine Coupling Partner add_solvent->add_amine heat 5. Seal and Heat add_amine->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Quench and Extract monitor->workup purify 8. Column Chromatography workup->purify end 9. Characterize Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: In an oven-dried sealed tube or reaction vessel, combine this compound, the base, the palladium precatalyst, and the phosphine ligand. Causality: Strong, non-nucleophilic bases like sodium t-butoxide are often required to deprotonate the amine in the catalytic cycle. A significant excess is needed to also neutralize the substrate.[14]

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Reaction: Tightly seal the tube and heat the reaction mixture (typically 80–110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[12]

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

ParameterRecommended ConditionsRationale & Notes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources that are reduced in situ.[11][14]
Ligand XPhos, RuPhos, BINAP, DavePhosThe choice of ligand is critical and depends on the amine. Bulky, electron-rich "Buchwald ligands" (e.g., XPhos) are broadly effective.[13][14]
Base NaOt-Bu, K₃PO₄, LiHMDS, Cs₂CO₃Strong alkoxide or amide bases are generally needed. K₃PO₄ can be a milder alternative for sensitive substrates.[13]
Solvent Toluene, 1,4-Dioxane, THFAprotic solvents are required. Toluene and dioxane are most common due to their high boiling points.[11][13]
Temperature 80–110 °CReaction temperature is substrate-dependent and may require optimization.[9]

Troubleshooting & Advanced Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.[2]2. Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu). Ensure at least 2 equivalents are used to neutralize the substrate first.3. Incrementally increase the temperature.
Side Product Formation (e.g., Dehalogenation) 1. Catalyst decomposition.2. Presence of water (can lead to hydrodehalogenation).1. Use a more robust ligand or a pre-formed catalyst.2. Ensure anhydrous conditions and use freshly distilled solvents.
Homocoupling of Boronic Acid (Suzuki) Presence of Pd(II) species and oxygen in the reaction mixture.[4]Rigorously exclude oxygen from the reaction. Ensure the Pd(II) precatalyst is fully reduced to Pd(0) at the start of the reaction.

Substrate-Specific Consideration: The carboxylic acid group may interfere with certain reaction conditions or require protection (e.g., as a methyl or ethyl ester) prior to coupling, followed by deprotection. However, many modern catalyst systems exhibit high functional group tolerance, making protection unnecessary. A preliminary small-scale test is always recommended.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility is primarily demonstrated through robust and reliable participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By understanding the mechanistic principles behind these transformations and carefully selecting the appropriate catalyst system and conditions, researchers can efficiently generate diverse libraries of complex molecules for applications in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive starting point for leveraging the full synthetic potential of this powerful scaffold.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). (URL: )
  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem. (URL: )
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. (URL: )
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines - Benchchem. (URL: )
  • This compound | C9H11BrClNO2 - PubChem. (URL: )
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem. (URL: )
  • This compound | 1280786-55-1 - Sigma-Aldrich. (URL: )
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. (URL: )
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery - Benchchem. (URL: )
  • Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling - Benchchem. (URL: )
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (URL: )
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: )

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Application Notes and Protocols for 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. "2-Bromo-5-(dimethylamino)benzoic acid hydrochloride" is a trifunctional scaffold that offers a unique combination of reactive handles for molecular elaboration. As a derivative of anthranilic acid, a privileged pharmacophore, this compound serves as a valuable building block for the synthesis of a diverse array of complex molecules, particularly in the pursuit of kinase inhibitors and other targeted therapies.[1][2][3]

The presence of an aryl bromide provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The carboxylic acid functionality can be readily converted to amides, esters, or other derivatives, while the dimethylamino group can influence the compound's physicochemical properties and engage in crucial interactions with biological targets. This guide provides a comprehensive overview of the applications of "this compound" in medicinal chemistry, complete with detailed protocols and the scientific rationale behind the proposed synthetic strategies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₁BrClNO₂PubChem[4]
Molecular Weight 280.54 g/mol PubChem[4]
IUPAC Name 2-bromo-5-(dimethylamino)benzoic acid;hydrochloridePubChem[4]
CAS Number 1280786-55-1PubChem[4]

Safety and Handling

"this compound" should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Applications: A Gateway to Molecular Diversity

The strategic positioning of the bromo, dimethylamino, and carboxylic acid groups on the phenyl ring makes this compound an ideal substrate for a variety of chemical transformations. The electron-donating nature of the para-dimethylamino group can enhance the reactivity of the aryl bromide in certain cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Building Complexity

The bromine atom at the 2-position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing biaryl and aryl-heteroaryl scaffolds, which are common motifs in kinase inhibitors.

Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. For electron-rich aryl bromides, such as our substrate, ligands like SPhos or XPhos are often effective. The base is required to activate the boronic acid and facilitate the transmetalation step. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine "this compound" (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common structural motif in pharmaceuticals.[5] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.

Causality Behind Experimental Choices: The carboxylic acid group of the substrate is acidic and can react with the strong bases typically used in Buchwald-Hartwig aminations. Therefore, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. Alternatively, using a weaker base like Cs₂CO₃ may be compatible with the free carboxylic acid. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and achieving high yields.

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination

  • Esterification (Protection): If necessary, convert the carboxylic acid to its methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol or ethanol).

  • Reaction Setup: In a dry, sealed tube under an inert atmosphere, combine the esterified "2-Bromo-5-(dimethylamino)benzoate" (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add an anhydrous solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: If the carboxylic acid was protected, hydrolyze the ester using standard conditions (e.g., LiOH in THF/water) to yield the final product.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6] This reaction is valuable for the synthesis of rigid scaffolds and for introducing functionalities that can be further elaborated.

Causality Behind Experimental Choices: The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst. The amine base (e.g., triethylamine or diisopropylethylamine) serves both as a base and often as the solvent. For electron-rich aryl bromides, the use of a bulky, electron-rich phosphine ligand can improve reaction efficiency.[7][8]

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add "this compound" (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent such as DMF or THF, followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv). Then, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The carboxylic acid moiety of the title compound is a prime site for modification, most commonly through the formation of amide bonds. Benzamides are a prevalent structural class in drug discovery, exhibiting a wide range of biological activities.[1][2]

Causality Behind Experimental Choices: Direct amide coupling using reagents like HATU or EDC is often preferred due to mild reaction conditions and high functional group tolerance. The choice of an amine base, such as DIPEA, is to neutralize the acid formed during the reaction without competing in the coupling.

Caption: Generalized workflow for amide bond formation.

Detailed Protocol: Amide Coupling

  • Reaction Setup: In a round-bottom flask, dissolve "this compound" (1.0 equiv), the desired primary or secondary amine (1.1 equiv), and a coupling reagent such as HATU (1.1 equiv) in an anhydrous solvent like DMF or DCM.

  • Base Addition: Add an organic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 equiv), to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide. Further purification can be achieved by column chromatography or recrystallization.

Application in Kinase Inhibitor Design

The 2-aminobenzoic acid scaffold and its derivatives are prevalent in the design of kinase inhibitors. The ability to functionalize the "this compound" core at the 2-position via cross-coupling and at the carboxylic acid via amide bond formation allows for the systematic exploration of structure-activity relationships (SAR). The resulting molecules can be designed to interact with the ATP-binding site of various kinases, with the substituted aryl group at the 2-position often targeting the hydrophobic pocket and the amide functionality forming key hydrogen bonds with the hinge region of the kinase.[9]

Kinase_Inhibitor_Design Start 2-Bromo-5-(dimethylamino)benzoic acid HCl CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->CrossCoupling AmideFormation Amide Bond Formation Start->AmideFormation Intermediate Diversified Intermediate CrossCoupling->Intermediate FinalProduct Potential Kinase Inhibitor Library AmideFormation->FinalProduct Intermediate->AmideFormation SAR Structure-Activity Relationship (SAR) Studies FinalProduct->SAR

Caption: Logical workflow for the synthesis of a kinase inhibitor library.

Conclusion

"this compound" is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the facile and strategic introduction of molecular complexity through a variety of robust and well-established synthetic methodologies. The protocols and rationale provided in this guide are intended to empower researchers to leverage the full potential of this scaffold in the design and synthesis of novel, biologically active compounds.

References

  • Anthranilic acid and its analogues present a privileged profile as pharmacophores for the rational development of pharmaceuticals deliberated for managing the pathophysiology and pathogenesis of various diseases. The substitution on anthranilic acid scaffold provides large compound libraries, which enable a comprehensive assessment of the structure activity relationship (SAR) analysis for the identification of hits and leads in a typical drug development paradigm. (Medicinal chemistry of anthranilic acid derivatives: A mini review, PubMed, [Link])

  • Small amounts of the nonionic amphiphile PTS assist by virtue of nanometer micelles formed spontaneously in cross-coupling reactions between lipophilic terminal alkynes and aryl bromides catalyzed by ligated Pd in the absence of copper at ambient temperatures. (Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper, Organic Chemistry Portal, [Link])

  • Anthranilic acid is mainly a precursor in the biosynthesis of tryptophan and its derivatives. Tryptophan derivatives derived from anthranilic acid are cheap and efficient for the synthesis of various marketed available drugs like furosemide (diuretic), tranilast (antiallergic), betrixaban (anticoagulant) and analgesic & anti-inflammatory fenamates. (Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review, ResearchGate, [Link])

  • Substituted heteroaromatic anthranilic acids with antiinflammatory activity. (Substituted heteroaromatic anthranilic acids with antiinflammatory activity | Journal of Medicinal Chemistry, ACS Publications, [Link])

  • Cassar palladium catalysed coupling of acetylenes with aryl and alkyl halides. Both reactions required the addition of base: in one case this was a simple amine and in the other it was sodium methoxide. (Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry, [Link])

  • N- substituted anthranilic acid derivatives were synthesized by reacting anthranilic acid with bromine, after bromination it had given 5-bromoanthranilic acid (i) 5-bromoanthranilic acid with ethylchloroacetate had given compound 5-bromo-N-(ethylanthranilic anthranilic acids} (ii) which was further reacted with semicarbazide hydrochloride to yield the compound 5-Bromo-N-(semicarbazido carbonyl methyl) anthranilic acid, (iii) which on dehydration with H2SO4, afforded compound 5-Bromo-N-(2'-amino- 1',3',4'-oxadiazol-5,'ylmethyl) anthranilic acid was made. (SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES, International Journal of Drug Development and Research, [Link])

  • It was found that the nature of the most active Pd/PR(3) complex for a Sonogashira transformation is primarily determined by the steric bulk of the acetylene; ideal catalysts are: Pd/P-t-Bu(3) or Pd/t-Bu(2)PCy for sterically undemanding phenylacetylene, Pd/t-BuPCy(2) for 2- and 2,6-substituted arylacetylenes or Me(3)SiCCH and Pd/PCy(3) for extremely bulky acetylenes and aryl bromides. (A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF, ResearchGate, [Link])

  • It was found that the nature of the most active Pd/PR3 complex for a Sonogashira transformation is primarily determined by the steric bulk of the acetylene; ideal catalysts are: Pd/P-t-Bu3 or Pd/t-Bu2PCy for sterically undemanding phenylacetylene, Pd/t-BuPCy2 for 2- and 2,6-substituted arylacetylenes or Me3SiCCH and Pd/PCy3 for extremely bulky acetylenes and aryl bromides. (A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry, ACS Publications, [Link])

  • N-aryl anthranilic acid and its derivatives (3a-f) have been synthesized via Ullmann condensation of o-chloro benzoic acid with various substituted anilines (2a-f) in the presence of cupric oxide and anhydrous potassium carbonate. (Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives, [Link])

  • The desired anthranilic acid derivatives 5-bromo-2-{[5-{[(2E)-3-(2-substitutedphenyl)prop-2-enoyl]amino}-1,3,4,-oxadiazol-2- yl) methyl]amino}benzoic acid (compounds 1-4) weresynthesized by condensation of 5-bromo-N - (2′-amino acetyl -1′,3′,4′-oxadiazol-5′-ylmethyl) anthranilic acid and substituted aromatic aldehydes, respectively, and the compounds 5-bromo-N - [2′-amino [1-"acetyl-5"-(substitutedaryl-2'-pyrazolin-3-yl]-1′3′4′-oxadiazol-5′- ylmethyl) anthranilic acid (compounds 5-8) were synthesized by the condensation of compounds (1-4) with the hydrazine hydrate in the presence of few drops of glacial acetic acid. (Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives, LUP, [Link])

  • The more electron-rich the phosphine is, the higher the reactivity is. The steric bulk on the aryl bromide, alpha to the bromo substituent, is more detrimental for the reaction than steric bulk on the acetylene. (Guidelines for Sonogashira cross-coupling reactions, Sussex Drug Discovery Centre, [Link])

  • The first Pd(II)-catalyzed alkylation of aryl C–H bonds is achieved without using a co-oxidant. The alkylation reaction was followed thereafter by an intramolecular lactonization to give broadly useful γ– and ™– benzolactones. (Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides, PubMed Central, [Link])

  • Palladium– and nickel–N-heterocyclic carbene (NHC) complexes are key contributors to Buchwald–Hartwig amination and are thoroughly discussed in this review, along with examples of cobalt and rhodium–NHC complexes. (Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | Request PDF, ResearchGate, [Link])

  • In this work, we describe a palladium-catalyzed intermolecular O acylation of α-diazoesters with ortho-bromobenzaldehydes. The C(sp2 )-H bond activation of the aldehyde is enabled by migratory insertion of a palladium carbene intermediate. (Palladium-Catalyzed Intermolecular Acylation of Aryl Diazoesters with ortho-Bromobenzaldehydes, PubMed, [Link])

  • The C-C and C-O coupling reactions of benzoic acid were reported with a Pd(OAc)2 catalyst by Yu et al. (Palladium(II)-Catalyzed ortho Alkylation of Benzoic Acids with Alkyl Halides, ResearchGate, [Link])

  • A novel tandem intermolecular decarboxylative coupling reaction of o-bromobenzoic acids and aryl iodides has been developed. The method affords a range of unsymmetrically triphenylenes and displays unique regioselectivity and broad substrate scope. (Palladium-Catalyzed Synthesis of Triphenylenes via Sequential C–H Activation and Decarboxylation | Organic Letters, ACS Publications, [Link])

  • A palladium-catalyzed ortho-halogenation (I, Br, Cl) of arylnitrile is described. The optimal reaction conditions were identified after examining various factors such as catalyst, additive, solvent, and reaction temperature. (Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group | The Journal of Organic Chemistry, ACS Publications, [Link])

  • In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. (Buchwald–Hartwig amination, Wikipedia, [Link])

  • N-aryl anthranilic acid and its derivatives (3a-f) have been synthesized via Ullmann condensation of o-chloro benzoic acid with various substituted anilines (2a-f) in the presence of cupric oxide and anhydrous potassium carbonate. (Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives, Indian Journal of Pharmaceutical Sciences, [Link])

  • This compound | C9H11BrClNO2 | CID 53216700 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (this compound | C9H11BrClNO2, PubChem, [Link])

  • The Buchwald–Hartwig amination has been investigated theoretically and experimentally to examine the scope of possible bases under different reaction conditions. (Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry, ACS Publications, [Link])

  • Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds. (Buchwald-Hartwig Amination, Chemistry LibreTexts, [Link])

  • 5-bromo-6-chloronicotinic acid was used as the starting material in the initial stage of the preparation of both GMB-805 (Figure 9a) and P19As (Figure 9b). (FDA-approved kinase inhibitors in PROTAC design, development and synthesis, PubMed Central, [Link])

  • The Buchwald-Hartwig coupling is a direct Pd-catalyzed C–N or C–O bond formation reaction between aryl halides and amines or alcohols. (Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry, [Link])

  • The range of substrates for SMC based on these ligands include aryl bromides, aryl triflates, unactivated aryl chlorides, aryl tosylates, a variety of heteroaryl systems as well as very hindered substrate combinations. (Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands, PubMed Central, [Link])

  • Ullmann-Goldberg coupling reaction is a metal catalysed C-N bond formation coupling reaction in which copper catalysed coupling reaction is carried out for the preparation of N-aryl-AAs. In this reaction orthohalobenzoic acid reacts with aryl amine in presence of hot copper. (Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review, [Link])

  • N-Arylhydrazone derivatives of N-phenyl anthranilic acid were synthesized by condensing 2-(phenylamino) benzohydrazide with various aromatic ketones and aldehydes. ((PDF) Synthesis of some novel N-arylhydrazone derivatives of N-phenyl anthranilic acid, ResearchGate, [Link])

  • The direct use of Ar–B(dan) derivatives in Suzuki–Miyaura cross-coupling reactions would thus be highly desirable in terms of step- and atom-economy, (7) which would help to streamline the synthesis of complex molecules. (Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis, ACS Publications, [Link])

  • In palladium-catalysed cross-coupling reactions, the outcome of competition between aryl bromides and aryl triflates depends on the nucleophilic partner; Suzuki couplings with R–B generally follow a different pattern from other R–M species. (Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly, Chemical Communications (RSC Publishing), [Link])

  • The palladium-catalyzed cross-coupling reaction of potassium alkynyltrifluoroborates with aryl halides or triflates proceeds readily with moderate to excellent yields. (Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry, ACS Publications, [Link])

  • Palladium nanoparticles have been immobilized into an amino-functionalized metal-organic framework (MOF), MIL-101Cr-NH2 , to form Pd@MIL-101Cr-NH2 . (Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr, ResearchGate, [Link])

  • Based on the binding site diversity between bromo and kinase domains, we propose that the rational design of dual kinase/bromodomain inhibitors is more tractable than developing inhibitors specifically targeting two rationally chosen distinct kinases. (Dual kinase-bromodomain inhibitors for rationally designed polypharmacology, PubMed Central, [Link])

  • Bruton's tyrosine kinase (BTK) represented, in the past ten years, an important target for the development of new therapeutic agents that could be useful for cancer and autoimmune disorders. (The Development of BTK Inhibitors: A Five-Year Update, MDPI, [Link])049/27/1/205))

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The Strategic Utility of 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride in the Forge of Heterocyclic Scaffolds: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride as a pivotal building block in the synthesis of medicinally relevant heterocyclic compounds. Designed for researchers, medicinal chemists, and professionals in drug development, these notes elucidate the strategic application of this versatile reagent in constructing complex molecular architectures, with a focus on quinazolinones, acridones, and benzimidazoles. The protocols detailed herein are grounded in established chemical principles, offering both practical guidance and a deeper understanding of the underlying reaction mechanisms.

Introduction: Unveiling the Potential of a Multifaceted Reagent

This compound is a trifunctional aromatic compound possessing a carboxylic acid, a bromine atom, and a dimethylamino group. This unique combination of functionalities allows for a diverse range of chemical transformations, making it an invaluable starting material for the synthesis of various heterocyclic systems. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, the carboxylic acid provides a site for amide bond formation and subsequent cyclization, and the electron-donating dimethylamino group can influence the reactivity and physicochemical properties of the final products. The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1280786-55-1PubChem[1]
Molecular Formula C₉H₁₁BrClNO₂PubChem[1]
Molecular Weight 280.55 g/mol PubChem[1]

Synthesis of Quinazolinone Derivatives via Palladium-Catalyzed Cross-Coupling

The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[2][3] The strategic placement of the bromine atom and carboxylic acid in this compound allows for its elaboration into functionalized quinazolinones through palladium-catalyzed reactions.

Mechanistic Rationale: A Palladium-Catalyzed Cascade

A plausible synthetic route commences with the conversion of the benzoic acid to a benzamide, followed by an intramolecular cyclization. A more versatile approach involves an initial intermolecular C-N cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce a nitrogen-containing substituent, which then participates in a subsequent cyclization to form the quinazolinone ring. The electron-donating dimethylamino group can enhance the electron density of the aromatic ring, potentially influencing the rate of oxidative addition in the palladium catalytic cycle.

G reagent This compound amide_formation Amide Formation (e.g., with an amine and coupling agent) reagent->amide_formation intermediate1 N-Substituted-2-bromo-5-(dimethylamino)benzamide amide_formation->intermediate1 pd_catalysis Pd-Catalyzed Intramolecular C-N Coupling intermediate1->pd_catalysis quinazolinone Substituted Quinazolinone pd_catalysis->quinazolinone

Caption: Proposed workflow for quinazolinone synthesis.

Experimental Protocol: Synthesis of a Model Quinazolinone

This protocol outlines a general procedure for the synthesis of a substituted quinazolinone from this compound.

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Add the desired primary amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-substituted-2-bromo-5-(dimethylamino)benzamide intermediate.

Step 2: Intramolecular Buchwald-Hartwig Amination

  • In a flame-dried Schlenk flask, combine the N-substituted-2-bromo-5-(dimethylamino)benzamide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

  • Add a strong base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired quinazolinone derivative.

Construction of Acridone Scaffolds via Ullmann Condensation and Cyclization

Acridone and its derivatives are another important class of heterocyclic compounds with applications in materials science and as therapeutic agents.[4][5][6] The synthesis of the acridone core can be efficiently achieved from this compound through a sequence involving an Ullmann condensation followed by an acid-catalyzed cyclization.

Mechanistic Considerations: The Ullmann-Goldberg Reaction and Friedel-Crafts Acylation

The synthesis initiates with a copper-catalyzed Ullmann-Goldberg reaction between 2-Bromo-5-(dimethylamino)benzoic acid and an aniline derivative to form an N-arylanthranilic acid intermediate.[7][8] This is followed by an intramolecular Friedel-Crafts-type acylation, typically promoted by a strong acid such as sulfuric acid or polyphosphoric acid, to effect the cyclization and form the tricyclic acridone core.

G start This compound + Aniline ullmann Ullmann Condensation (Cu catalyst, base) start->ullmann intermediate N-Aryl-5-(dimethylamino)anthranilic acid ullmann->intermediate cyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄, PPA) intermediate->cyclization acridone Substituted Acridone cyclization->acridone

Caption: Synthetic pathway to acridone derivatives.

Experimental Protocol: Synthesis of a Substituted Acridone

Step 1: Ullmann Condensation

  • In a reaction vessel, combine this compound (1.0 eq), the desired aniline (1.2 eq), a copper catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a high-boiling polar solvent such as DMF or NMP.

  • Heat the reaction mixture to 120-150 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into acidic water (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude N-arylanthranilic acid.

  • Purification can be achieved by recrystallization or column chromatography.

Step 2: Cyclization to Acridone

  • Add the N-arylanthranilic acid (1.0 eq) to a dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to 100-140 °C for 2-4 hours.[9]

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the acridone product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure acridone derivative.[9]

Synthesis of Benzimidazole Derivatives: A Palladium-Catalyzed Approach

Benzimidazoles are a prominent heterocyclic motif in medicinal chemistry, exhibiting a broad spectrum of biological activities.[10] A potential route to substituted benzimidazoles from this compound involves its conversion to a key o-aminoanilide intermediate, followed by cyclization.

Proposed Synthetic Strategy: C-N Coupling and Condensation

This strategy hinges on a palladium-catalyzed C-N cross-coupling of 2-Bromo-5-(dimethylamino)benzoic acid with an o-phenylenediamine derivative. The resulting intermediate, containing both an amide and a free amine, can then undergo an acid-catalyzed condensation to form the benzimidazole ring.

G start This compound + o-Phenylenediamine pd_coupling Pd-Catalyzed Amide Formation start->pd_coupling intermediate N-(2-Aminophenyl)-5-(dimethylamino)benzamide pd_coupling->intermediate cyclization Acid-Catalyzed Condensation/ Cyclization intermediate->cyclization benzimidazole Substituted Benzimidazole cyclization->benzimidazole

Sources

Application Notes and Protocols for the Utilization of 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride in Medicinal Chemistry

This compound is a versatile synthetic intermediate of significant interest to researchers in drug discovery and development. Its structure, featuring an aromatic ring substituted with a bromine atom, a dimethylamino group, and a carboxylic acid, presents a unique combination of functionalities.[1] The bromine atom at the 2-position serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. The electron-donating dimethylamino group at the 5-position influences the electronic properties of the aromatic ring, impacting its reactivity in these transformations. The carboxylic acid moiety provides a site for further derivatization, such as amide bond formation, which is a cornerstone of medicinal chemistry.

These structural features make this compound a valuable building block for the synthesis of complex molecular architectures found in biologically active compounds. This guide provides detailed application notes and protocols for its use in three seminal cross-coupling reactions: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling. The protocols are designed to be a robust starting point for researchers, with an emphasis on the rationale behind the selection of catalysts, ligands, bases, and solvents to achieve optimal outcomes.

Chemical Properties and Handling

Before proceeding with the reaction protocols, it is essential to understand the key properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₁BrClNO₂[2][3]
Molecular Weight 280.55 g/mol [3]
CAS Number 1280786-55-1[2]
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in water and alcohols.General Knowledge

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. As it is a hydrochloride salt, it is important to consider that it will react with strong bases. For cross-coupling reactions that require a basic environment, the free base form may be generated in situ or in a separate step, or a sufficient excess of base should be used to neutralize the hydrochloride and drive the reaction.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] For 2-Bromo-5-(dimethylamino)benzoic acid, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5] The choice of catalyst, ligand, and base is critical for an efficient reaction. The electron-donating dimethylamino group on the substrate can increase the electron density at the bromine-bearing carbon, potentially slowing down the oxidative addition step. Therefore, a judicious selection of an electron-rich and sterically hindered phosphine ligand is often necessary to promote this step and the subsequent reductive elimination.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Ar-Br 2-Bromo-5-(dimethylamino)benzoic acid Ar-Br->Pd(0)L2 R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)-Br(L2) Base Base Base->Ar-Pd(II)-Br(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable ligand (e.g., XPhos, RuPhos)[6]

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K₃PO₄, 3.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (Pd(OAc)₂, 0.02 mmol) and the ligand (SPhos, 0.04 mmol) and add them to the reaction flask.

  • Solvent Addition: Add the solvent system, a mixture of 1,4-dioxane (4 mL) and water (1 mL), to the flask.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to quench the reaction and dilute the mixture.

    • Acidify the aqueous layer with 1M HCl to a pH of ~6 to precipitate the product.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and effective palladium(II) precursor that is reduced in situ to the active Pd(0) species.
Ligand SPhosA bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and reductive elimination, often giving high yields for challenging substrates.[6]
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases that are effective in Suzuki couplings. An excess is used to neutralize the hydrochloride salt and facilitate the transmetalation step.
Solvent Dioxane/Water (4:1)A common solvent mixture for Suzuki reactions. Water is often necessary to dissolve the base and facilitate the transmetalation step.
Temperature 80-100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[7] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in many pharmaceutical agents.

Scientific Rationale and Mechanistic Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands being highly effective in promoting the reductive elimination step and preventing side reactions.[9] The base plays a critical role in deprotonating the amine, forming the active palladium-amido complex. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.

Diagram: Buchwald-Hartwig Amination Experimental Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reactants Combine Reactants: - 2-Bromo-5-(dimethylamino)benzoic acid HCl - Amine - Base (e.g., NaOt-Bu) Add_Catalyst Add Catalyst System: - Palladium source (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP) Combine_Reactants->Add_Catalyst Add_Solvent Add Anhydrous Solvent (e.g., Toluene) Add_Catalyst->Add_Solvent Degas Degas Mixture (N₂ or Ar bubbling) Add_Solvent->Degas Heat Heat to Reaction Temp. (e.g., 80-110 °C) Degas->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Quench Quench Reaction (e.g., add aq. NH₄Cl) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • BINAP (3 mol%) or other suitable ligand

  • Sodium tert-butoxide (NaOt-Bu) (2.4 equiv)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (2.4 mmol).

  • Catalyst and Ligand Addition: Add the palladium precursor (Pd₂(dba)₃, 0.02 mmol) and the ligand (BINAP, 0.03 mmol).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath and stir the mixture at 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃A common and effective air-stable Pd(0) precursor.
Ligand BINAPA bidentate phosphine ligand that is effective for a wide range of Buchwald-Hartwig aminations.
Base NaOt-BuA strong, non-nucleophilic base that effectively deprotonates a wide range of amines. An excess is required to neutralize the hydrochloride salt.
Solvent TolueneA non-polar aprotic solvent commonly used for this reaction.
Temperature 80-110 °CTypical temperature range to ensure a reasonable reaction rate.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[10] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

Scientific Rationale and Mechanistic Considerations

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to that of the Suzuki and Buchwald-Hartwig reactions, and a copper cycle.[11] The copper cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The electron-rich nature of 2-Bromo-5-(dimethylamino)benzoic acid can make the oxidative addition step more challenging. The use of electron-rich and bulky phosphine ligands can facilitate this step.[12]

Sonogashira_Components Substrate 2-Bromo-5-(dimethylamino)benzoic acid Product 2-Alkynyl-5-(dimethylamino)benzoic acid Substrate->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Product catalyzes Cu_Cocatalyst Copper(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product co-catalyzes Base Amine Base (e.g., Et₃N, DIPEA) Base->Product activates Solvent Solvent (e.g., DMF, THF) Solvent->Product provides medium

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Building Block

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure is distinguished by three key functional groups, each offering a distinct handle for chemical modification:

  • A Carboxylic Acid: Provides a classic site for amide bond formation and esterification, enabling the introduction of diverse side chains and modulation of physicochemical properties.[3][4]

  • An Aryl Bromide: Serves as a versatile precursor for modern palladium-catalyzed cross-coupling reactions, allowing for the construction of complex carbon-carbon and carbon-nitrogen bonds.[5][6]

  • A Dimethylamino Group: A tertiary amine that influences the electronic properties and basicity of the molecule, which can be critical for biological activity and pharmacokinetic profiles.

This guide provides an in-depth exploration of the primary derivatization strategies for this scaffold. The protocols herein are designed to be robust and reproducible, while the accompanying scientific rationale aims to empower researchers to make informed decisions, troubleshoot effectively, and adapt these methods to their specific synthetic targets.

Core Derivatization Strategies: A Multi-pronged Approach

The true synthetic power of this compound lies in the ability to selectively address its functional groups. The choice of reaction conditions dictates which part of the molecule is modified, enabling a logical and controlled approach to library synthesis and lead optimization.

Caption: Key derivatization sites on the core scaffold.

Derivatization via the Carboxylic Acid Group

The carboxylic acid is often the most accessible functional group for initial derivatization. Standard coupling reactions can be employed to build out molecular complexity. Note: Prior to reaction, the hydrochloride salt should be neutralized to the free base, typically by treatment with a mild base (e.g., NaHCO₃) during aqueous work-up or by adding an extra equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide coupling is arguably the most frequently used reaction in drug discovery, allowing for the exploration of a vast chemical space through the linkage of carboxylic acids and amines.[3] The fundamental principle involves the activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[4]

Protocol 3.1.1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress racemization.[7]

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvation: Dissolve the starting material in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), ~0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride and facilitate the coupling. Stir for 5-10 minutes.

  • Activation: Add HOBt (1.2 eq) followed by EDCI (1.2 eq). Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Expert Insights: The choice of solvent is critical. DMF can solubilize a wider range of substrates but can be difficult to remove. DCM is often preferred for its ease of removal. For sterically hindered amines, a more potent coupling reagent like HATU may be required in place of EDCI/HOBt.[8]

Fischer-Speier Esterification

Fischer esterification is a classic, cost-effective method for converting carboxylic acids to esters using an excess of an alcohol in the presence of a strong acid catalyst.[9]

Protocol 3.2.1: Methyl Ester Synthesis

Step-by-Step Methodology:

  • Preparation: Suspend this compound (1.0 eq) in a large excess of methanol (which acts as both reagent and solvent).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Carefully and slowly add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) as the catalyst.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-10 hours. Monitor the reaction by TLC until the starting material is consumed.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the evolution of CO₂ ceases, neutralizing the acid catalyst.

    • Extract the product into an organic solvent like ethyl acetate (2x volumes).[10]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The resulting crude methyl 2-bromo-5-(dimethylamino)benzoate is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.[11]

Causality Behind Choices: Using the alcohol as the solvent drives the reaction equilibrium towards the product side, maximizing yield. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

Derivatization via the Aryl Bromide Group

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the aryl bromide on this scaffold is an ideal handle for these powerful transformations.[12] These reactions must be performed under a strictly inert atmosphere as the Pd(0) catalytic species is sensitive to oxygen.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Setup1 Combine Aryl Bromide, Coupling Partner & Base Setup2 Add Solvent Setup1->Setup2 Setup3 Degas Mixture (e.g., N₂ Purge) Setup2->Setup3 Setup4 Add Pd Catalyst & Ligand Setup3->Setup4 React Heat to Target Temperature Setup4->React Monitor Monitor by TLC / LC-MS React->Monitor Workup1 Cool & Filter (e.g., through Celite) Monitor->Workup1 Workup2 Aqueous Extraction Workup1->Workup2 Workup3 Purify via Chromatography Workup2->Workup3

Caption: General workflow for a cross-coupling experiment.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[6][13]

Protocol 4.1.1: General Suzuki Coupling

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask or sealed tube, combine the 2-bromo-5-(dimethylamino)benzoic acid derivative (e.g., the methyl ester from Protocol 3.2.1) (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source and ligand (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4-10 mol%)).[14]

  • Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O. The mixture should be thoroughly degassed by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 5-24 hours, with stirring. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Table 1: Representative Conditions for Suzuki Coupling

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Approx. Yield (%)*
1 Phenylboronic acid Pd(OAc)₂ (2), SPhos (10) Cs₂CO₃ Dioxane/H₂O 100 85-95
2 4-Methoxyphenylboronic acid PdCl₂(dppf) (3) K₃PO₄ 1,4-Dioxane 80 ~90
3 3-Thienylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Toluene/H₂O 95 75-90

Yields are based on analogous reactions and serve as a general guide.[14]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of a C-N bond between the aryl bromide and a primary or secondary amine, a transformation that is difficult to achieve via classical methods.[5][15] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[12]

Protocol 4.2.1: General Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask or sealed tube, add the 2-bromo-5-(dimethylamino)benzoic acid derivative (1.0 eq) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or RuPhos, 2-5 mol%).

  • Reagent Addition: Add the amine (1.2 eq) and anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Degassing: The flask should be evacuated and backfilled with an inert gas (N₂ or Argon) three times.

  • Reaction: Seal the vessel and heat to 90-110 °C for 2-24 hours. Monitor by TLC or LC-MS.[16]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the desired product by flash column chromatography.

Expert Insights: Sodium tert-butoxide is a very strong base suitable for many couplings but is incompatible with some functional groups like esters.[15] In such cases, a weaker base like K₃PO₄ or Cs₂CO₃ should be used, which may require a slightly higher temperature or longer reaction time. The choice of ligand is crucial and often needs to be screened for a specific substrate combination.[16]

Conclusion

This compound is a highly versatile scaffold that provides multiple avenues for synthetic elaboration. By strategically targeting either the carboxylic acid or the aryl bromide functionality, chemists can rapidly generate libraries of diverse analogs. The protocols outlined in this guide, from classic amide couplings and esterifications to modern palladium-catalyzed cross-coupling reactions, serve as a validated starting point for researchers aiming to leverage this powerful building block in their drug discovery and materials science programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53216700, this compound. PubChem. [Link]

  • Wikipedia contributors (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • Surineni, G., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. [Link]

  • Puri, S., et al. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53216701, 2-bromo-5-(dimethylamino)benzoic acid. PubChem. [Link]

  • Al-Warhi, T., et al. (2025). Evolution of amide bond formation. ResearchGate. [Link]

  • Luxembourg Bio Technologies Ltd. (2017). A comparative study of amide-bond forming reagents in aqueous media. [Link]

  • Ali, A., et al. (2019). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]

  • Lee, S., et al. (2020). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules. [Link]

  • Google Patents (2010).
  • Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. [Link]

  • Yoneda Labs (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carreño, M. A., et al. (2019). Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. Marine Drugs. [Link]

  • Rosyda, M., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Ecology & Environmental Sciences. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride in the Discovery of Novel IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the practical applications of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride as a versatile building block in modern drug discovery, with a specific focus on the synthesis of novel inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in inflammatory signaling pathways, making it a high-value target for a range of autoimmune and inflammatory diseases. These notes offer detailed synthetic protocols, strategic insights, and data presentation guidelines for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction: The Strategic Value of the 2-Bromo-5-(dimethylamino)benzoic Acid Scaffold

This compound is a trifunctional chemical scaffold featuring a carboxylic acid, a bromine atom, and a dimethylamino group arrayed on a benzene ring. This unique arrangement of functional groups provides medicinal chemists with a powerful tool for generating molecular diversity and fine-tuning the physicochemical and pharmacological properties of drug candidates.

  • The Carboxylic Acid: Serves as a key handle for amide bond formation, a cornerstone of medicinal chemistry, enabling linkage to a wide array of amine-containing fragments and building blocks.

  • The Bromine Atom: Acts as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, which can be crucial for exploring the target's binding pockets and enhancing potency and selectivity.

  • The Dimethylamino Group: This electron-donating group can influence the molecule's overall electronics, basicity, and pharmacokinetic properties, including solubility and cell permeability. It can also serve as a hydrogen bond acceptor, contributing to target engagement.

The hydrochloride salt form of this compound enhances its solubility in various solvents, facilitating its use in a broader range of reaction conditions.

Therapeutic Context: Targeting IRAK4 in Inflammatory Diseases

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of IRAK4-mediated signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune disorders, including rheumatoid arthritis, lupus, and certain cancers.[1][2] Consequently, the development of potent and selective IRAK4 inhibitors is a major focus of contemporary drug discovery.[1][3]

The general structure of many IRAK4 inhibitors often features a core heterocyclic scaffold that anchors the molecule in the ATP-binding site of the kinase. Appended to this core are various substituents that occupy adjacent pockets, contributing to potency and selectivity. The 2-bromo-5-(dimethylamino)benzoyl moiety, derived from the title compound, is an ideal fragment to occupy the solvent-exposed region of the kinase, where its functionalities can be tailored to optimize drug-like properties.

Application Protocol: Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine-based IRAK4 Inhibitor

This section details a representative protocol for the synthesis of a potential IRAK4 inhibitor using this compound as a key starting material. The target molecule is a hypothetical pyrazolo[1,5-a]pyrimidin-7-amine derivative, a scaffold known to be effective in kinase inhibition.[4][5][6][7]

Overall Synthetic Strategy

The synthetic workflow is a multi-step process commencing with the activation of the carboxylic acid of 2-Bromo-5-(dimethylamino)benzoic acid, followed by an amide coupling reaction with a suitable amine-containing heterocyclic core. The final diversification step involves a palladium-catalyzed cross-coupling reaction at the bromine position.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Diversification Start This compound Intermediate N-(Pyrazolo[1,5-a]pyrimidin-7-yl)-2-bromo-5-(dimethylamino)benzamide Start->Intermediate Amide Coupling Core Pyrazolo[1,5-a]pyrimidin-7-amine Core->Intermediate Final_Product Final IRAK4 Inhibitor Candidate Intermediate->Final_Product Suzuki Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Final_Product

Caption: Synthetic workflow for a novel IRAK4 inhibitor.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(Pyrazolo[1,5-a]pyrimidin-7-yl)-2-bromo-5-(dimethylamino)benzamide (Intermediate)

  • Materials:

    • This compound

    • Pyrazolo[1,5-a]pyrimidin-7-amine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

    • Add HATU (1.2 eq) to the solution and stir for another 15 minutes to pre-activate the carboxylic acid.

    • Add Pyrazolo[1,5-a]pyrimidin-7-amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of the Final IRAK4 Inhibitor via Suzuki Coupling

  • Materials:

    • N-(Pyrazolo[1,5-a]pyrimidin-7-yl)-2-bromo-5-(dimethylamino)benzamide (Intermediate from Step 1)

    • Desired Aryl/Heteroaryl Boronic Acid (e.g., 4-methoxyphenylboronic acid)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • 2M Sodium Carbonate (Na₂CO₃) solution

    • 1,4-Dioxane

  • Procedure:

    • In a microwave vial, combine the intermediate from Step 1 (1.0 eq), the aryl/heteroaryl boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.1 eq).

    • Add 1,4-dioxane and the 2M Na₂CO₃ solution.

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final IRAK4 inhibitor candidate.

Rationale Behind Experimental Choices
  • Amide Coupling: HATU is chosen as the coupling reagent due to its high efficiency and low rate of epimerization. DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds. It offers excellent functional group tolerance, making it ideal for late-stage diversification in a drug discovery campaign. The use of microwave irradiation can significantly reduce reaction times.

Data Presentation and Interpretation

All synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity. Biological activity should be assessed in biochemical and cellular assays.

Physicochemical Properties
Compound Molecular Weight cLogP Topological Polar Surface Area (TPSA) Aqueous Solubility (pH 7.4)
IntermediateCalculatedCalculatedCalculatedExperimental
Final ProductCalculatedCalculatedCalculatedExperimental
Caption: Table of key physicochemical properties.
In Vitro Biological Activity
Compound IRAK4 IC₅₀ (nM) Kinase Selectivity (Panel of X kinases) Cellular Activity (LPS-induced IL-6 release in PBMCs, EC₅₀, nM)
Intermediate>10,000Not Assessed>10,000
Final ProductExperimentalExperimentalExperimental
Caption: In vitro profiling of IRAK4 inhibitor candidates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel drug candidates, particularly in the context of kinase inhibitor discovery. The presented protocols and strategic considerations provide a framework for its effective utilization in the development of potent and selective IRAK4 inhibitors for the treatment of inflammatory diseases. The modular nature of the synthetic route allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

  • Castillo, J. C., et al. (2016). Microwave-assisted regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. Tetrahedron Letters, 57(33), 3734-3738.
  • Dinarello, C. A. (1997). Interleukin-1. Cytokine & Growth Factor Reviews, 8(4), 253-265.
  • El-Sayed, W. A., et al. (2021). Synthesis, biological evaluation and molecular docking of novel pyrazolo[1,5-a]pyrimidine derivatives as potential anticancer agents. Bioorganic Chemistry, 114, 105121.
  • Genovese, M. C., et al. (2020). A phase 2, randomized, double-blind, placebo-controlled study of a selective IRAK4 inhibitor, PF-06650833, in patients with active rheumatoid arthritis and an inadequate response to methotrexate.
  • Gomaa, A. M., et al. (2020). Synthesis, biological evaluation and molecular modeling of novel pyrazolo[1,5-a]pyrimidine derivatives as potent and selective VEGFR-2 inhibitors. Bioorganic Chemistry, 94, 103423.
  • Kim, T. W., et al. (2019). A phase 1, first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending-dose study of the oral IRAK4 inhibitor PF-06650833 in healthy subjects. Clinical Pharmacology in Drug Development, 8(4), 485-496.
  • Li, S., et al. (2021). Discovery of potent and selective IRAK4 inhibitors for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 64(1), 456-471.
  • McElroy, W. T., et al. (2017). Potent and selective inhibitors of IRAK4 that are efficacious in a rodent model of inflammation. Journal of Medicinal Chemistry, 60(6), 2336-2349.
  • O'Neill, L. A. J. (2008).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Zaki, M. A., et al. (2018). Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2581-2586.

Sources

Application Notes and Protocols: Strategic Use of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental procedures involving 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride. This versatile building block is a cornerstone for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. These notes move beyond simple procedural lists to explain the underlying chemical principles, enabling users to optimize reactions and troubleshoot effectively. We present detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, complete with workflow diagrams, data tables, and essential safety information.

Compound Profile and Strategic Significance

This compound (CAS: 1280786-55-1) is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its value lies in the orthogonal reactivity of its three key functional groups:

  • Aryl Bromide (C2-Br): The bromine atom serves as a highly reliable reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Dimethylamino Group (C5-NMe₂): This strong electron-donating group modulates the electronic properties of the aromatic ring, influencing the reactivity of the aryl bromide and the properties of the final molecule. As a hydrochloride salt, this basic site is protonated, which can affect solubility and requires consideration in reaction setup.[1]

  • Carboxylic Acid (C1-COOH): This functional group provides a site for further derivatization, such as amide bond formation, esterification, or reduction. It also influences the compound's solubility and can participate in intramolecular interactions.

This unique combination allows for sequential, selective modifications, making it an ideal scaffold for building libraries of complex molecules for drug discovery.

Physicochemical Properties

Property Value Source
CAS Number 1280786-55-1 [1]
Molecular Formula C₉H₁₁BrClNO₂ [1]
Molecular Weight 280.55 g/mol [1]
Synonyms 2-bromo-5-(dimethylamino)benzoic acid, HCl

| Form | Solid powder | N/A |

Core Application: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthesis, allowing for the efficient construction of biaryl systems and arylamines, which are prevalent motifs in pharmaceuticals.[2][3]

This guide will focus on two of the most powerful and widely used cross-coupling methodologies:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.[4]

Protocol I: Suzuki-Miyaura Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a robust method for synthesizing biaryl compounds by coupling an organohalide with an organoboron species.[5][6]

Reaction Principle & Catalytic Cycle

The reaction proceeds via a palladium catalytic cycle that involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br reductive_elim Reductive Elimination reductive_elim->pd0 Ar-Ar' pd_complex Ar-Pd(II)-Br(L)₂ oxidative_add->pd_complex transmetalation Transmetalation pd_boron Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_boron pd_complex->transmetalation Ar'-B(OH)₂ Base pd_boron->reductive_elim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A successful Suzuki coupling requires meticulous attention to creating and maintaining an inert atmosphere to protect the sensitive palladium catalyst.

Suzuki_Workflow setup 1. Reaction Setup (Flask, Stir Bar) reagents 2. Add Solids (Aryl Bromide, Boronic Acid, Base) setup->reagents catalyst 3. Add Catalyst System (Palladium Source, Ligand) reagents->catalyst inert 4. Evacuate & Backfill (Repeat 3x with N₂/Ar) catalyst->inert solvent 5. Add Degassed Solvents inert->solvent reaction 6. Heat to Temperature (Monitor by TLC/LC-MS) solvent->reaction workup 7. Reaction Workup (Quench, Extract, Wash) reaction->workup purify 8. Purification (Column Chromatography) workup->purify analysis 9. Characterization (NMR, MS) purify->analysis

Caption: A typical experimental workflow for a Suzuki coupling reaction.[5]

Detailed Step-by-Step Protocol

This general protocol serves as a robust starting point. Optimization may be required for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Standard Schlenk line glassware, nitrogen or argon source

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

    • Rationale: The hydrochloride salt requires a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[7]

    • Rationale: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would deactivate it and halt the reaction.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane:water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

    • Rationale: Solvents must be degassed (e.g., by sparging with argon for 15-30 minutes) to remove dissolved oxygen.

  • Reaction Execution: Immerse the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).[3]

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.[3]

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[7]

Protocol II: Buchwald-Hartwig Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide range of amine nucleophiles.[9] It is an indispensable tool in pharmaceutical synthesis where arylamine moieties are common.[4]

Reaction Principle & Catalytic Cycle

Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The key steps are: (1) Oxidative Addition of the aryl bromide to Pd(0), (2) Coordination & Deprotonation of the amine by a base to form a palladium-amido complex, and (3) Reductive Elimination to form the C-N bond and regenerate the catalyst.[4]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br reductive_elim Reductive Elimination reductive_elim->pd0 Ar-NR'R'' pd_complex Ar-Pd(II)-Br(L) oxidative_add->pd_complex amine_binding Amine Binding & Deprotonation pd_amido Ar-Pd(II)-NR'R''(L) amine_binding->pd_amido pd_complex->amine_binding H-NR'R'' Base pd_amido->reductive_elim

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[4]

Detailed Step-by-Step Protocol

This protocol uses a strong, non-nucleophilic base and bulky phosphine ligands, which are critical for achieving high yields with a variety of amines.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: In a glovebox or under a strong counter-flow of inert gas, add the base (e.g., NaOtBu, 2.0 equiv) to a dry Schlenk tube or vial equipped with a stir bar.

    • Rationale: Strong bases like NaOtBu are highly hygroscopic and reactive with air. Handling under an inert atmosphere is critical.[2]

  • Reagent Addition: Add this compound (1.0 equiv) and the palladium pre-catalyst (0.02 equiv).

  • Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and connect to a Schlenk line.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 equiv).

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir.

  • Monitoring: Monitor the reaction's progress by LC-MS. Upon completion, cool the vessel to room temperature.[10]

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure)Ensure all reagents and solvents are anhydrous and properly degassed. Use fresh, high-purity catalyst and ligands.[2]
Suboptimal temperatureScreen a range of temperatures (e.g., 80 °C to 120 °C).[2]
Incorrect baseThe base must be strong enough to deprotonate the amine but not cause side reactions. Screen other bases like K₃PO₄ or Cs₂CO₃.[2]
Side Product Formation Hydrodehalogenation (aryl bromide is reduced)This can occur if moisture is present. Ensure strictly anhydrous conditions.
Reaction with carboxylic acidIf using a primary amine under harsh conditions, amide formation is possible. Protect the carboxylic acid as an ester if this becomes problematic.

Safety and Handling

As a prudent laboratory practice, this compound and its derivatives should be handled with care, assuming they are potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][14] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[11]

References

  • PubChem. This compound. [Link]

  • National Institute of Standards and Technology. SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

Sources

Scale-up synthesis of "2-Bromo-5-(dimethylamino)benzoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Introduction

This compound is a valuable substituted aromatic compound, often utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure combines a halogenated benzoic acid with a dimethylamino group, providing multiple points for further chemical modification. This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol herein is developed with a focus on scientific integrity, safety, and scalability.

The described synthesis commences from the readily available starting material, 3-(dimethylamino)benzoic acid. The core of the synthesis is an electrophilic aromatic substitution, specifically the bromination of the benzene ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The potent ortho-, para-directing dimethylamino group, and the meta-directing carboxylic acid group synergize to favor the introduction of the bromine atom at the 2-position. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two main stages: the bromination of 3-(dimethylamino)benzoic acid and the subsequent formation of the hydrochloride salt.

Part 1: Electrophilic Bromination

The bromination of 3-(dimethylamino)benzoic acid is a classic example of electrophilic aromatic substitution. The dimethylamino group is a strong activating group, donating electron density to the aromatic ring through resonance, thereby making it more susceptible to electrophilic attack. Conversely, the carboxylic acid group is a deactivating group, withdrawing electron density. The directing effects of these two groups are crucial in determining the position of the incoming bromine atom. The dimethylamino group strongly directs incoming electrophiles to the ortho and para positions, while the carboxylic acid directs to the meta position. In this case, the position ortho to the dimethylamino group and meta to the carboxylic acid group (the 2-position) is doubly favored.

The reaction is typically carried out using elemental bromine in a suitable solvent such as acetic acid. The acetic acid not only serves as a solvent but also helps to polarize the bromine molecule, increasing its electrophilicity. The mechanism involves the attack of the electron-rich aromatic ring on the polarized bromine molecule, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). A base (such as water or acetate) then removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product.[1][2]

Part 2: Hydrochloride Salt Formation

The purified 2-Bromo-5-(dimethylamino)benzoic acid is a free base. To improve its handling, stability, and solubility in certain solvents, it is converted to its hydrochloride salt. This is achieved by treating the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The lone pair of electrons on the nitrogen atom of the dimethylamino group accepts a proton from the hydrochloric acid, forming a quaternary ammonium salt.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_salt_formation Step 2: Salt Formation start_material 3-(Dimethylamino)benzoic acid bromination_step Bromination (Br2, Acetic Acid) start_material->bromination_step Reagents intermediate_product 2-Bromo-5-(dimethylamino)benzoic acid bromination_step->intermediate_product Product salt_formation_step HCl Treatment (Isopropanol) intermediate_product->salt_formation_step Input final_product This compound salt_formation_step->final_product Final Product

Caption: Overall workflow for the synthesis.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a laboratory scale-up synthesis yielding approximately 25-30 grams of the final product.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPurity
3-(Dimethylamino)benzoic acid165.19[3]20.0 g0.121 mol>98%
Glacial Acetic Acid60.05200 mL-ACS grade
Bromine159.816.8 mL (21.2 g)0.133 mol>99.5%
Sodium Thiosulfate158.11~10 g-Anhydrous
Isopropanol60.10250 mL-Anhydrous
Hydrochloric Acid, conc.36.46~12 mL~0.144 mol37% w/w
Diethyl Ether74.12200 mL-Anhydrous

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubber

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

Part A: Synthesis of 2-Bromo-5-(dimethylamino)benzoic acid

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 3-(dimethylamino)benzoic acid (20.0 g, 0.121 mol).

  • Dissolution: Add 200 mL of glacial acetic acid to the flask and stir the mixture until the solid is fully dissolved.

  • Bromine Addition: In the dropping funnel, place a solution of bromine (6.8 mL, 21.2 g, 0.133 mol) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over a period of 60-90 minutes at room temperature. The reaction is exothermic, and the temperature should be maintained below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into 800 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Work-up: To quench any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the orange color of bromine disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight. The expected yield of 2-Bromo-5-(dimethylamino)benzoic acid is in the range of 25-28 g.

Part B: Preparation of this compound

  • Dissolution: Suspend the dried 2-Bromo-5-(dimethylamino)benzoic acid (assuming 25 g, ~0.102 mol) in 200 mL of anhydrous isopropanol in a 500 mL Erlenmeyer flask.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (~10.2 mL, ~0.122 mol) dropwise. The hydrochloride salt will precipitate out of the solution.

  • Precipitation and Crystallization: Stir the suspension at room temperature for 1-2 hours to ensure complete salt formation. Cool the mixture in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the white to off-white solid by vacuum filtration. Wash the filter cake with a small amount of cold anhydrous diethyl ether (2 x 50 mL).

  • Drying: Dry the final product, this compound, in a vacuum desiccator over P₂O₅ to a constant weight. The expected yield is 26-30 g.

Safety Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5][6]

  • Bromine: Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood. Have a solution of sodium thiosulfate ready for quenching any spills.

  • Glacial Acetic Acid: Corrosive and causes burns. Avoid inhalation of vapors.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization Data

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₉H₁₁BrClNO₂[7]

  • Molecular Weight: 280.55 g/mol [7]

  • Purity (by HPLC): >98%

Troubleshooting

IssuePossible CauseSolution
Incomplete BrominationInsufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm to 30-40°C. Monitor by TLC.
Low YieldLoss of product during work-up.Ensure complete precipitation by using ice-cold water and allowing sufficient time. Minimize transfer losses.
Product is an oilImpurities present.Attempt to triturate with a non-polar solvent like hexane to induce solidification. If unsuccessful, column chromatography may be necessary before salt formation.
Salt does not precipitateToo much solvent used.Partially evaporate the solvent under reduced pressure to concentrate the solution and induce precipitation.

Conclusion

The protocol detailed above provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product with high purity. This intermediate is then ready for use in a variety of applications within drug discovery and development.

References

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC - NIH. (2021-11-17). Retrieved from [Link]

  • 2-bromo-5-(dimethylamino)benzoic acid. (n.d.).
  • This compound | C9H11BrClNO2 - PubChem. (n.d.). Retrieved from [Link]

  • Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships - ACS Publications. (2012-04-17). Retrieved from [Link]

  • SAFETY DATA SHEET for a related brominated benzoic acid. (2025-01-23).
  • Which is the major product of bromination of 3-(dimethylamino)benzamide, ortho or para? (2020-06-26). Retrieved from a chemistry question and answer forum.
  • Synthesis of benzoylbenzoic acids | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET for a related brominated benzoic acid. (2009-08-06).
  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01053K. (2021-03-17). Retrieved from [Link]

  • Process for preparing substituted benzoic acid - Google Patents. (n.d.).
  • Preparation of 2-bromobenzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Bromination Mechanism - YouTube. (2011-12-24). Retrieved from [Link]

  • Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. (n.d.).
  • Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. (n.d.).
  • 5-Bromo-2-(phenylamino)benzoic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • 3-(Dimethylamino)benzoic acid | C9H11NO2 | CID 66837 - PubChem. (n.d.). Retrieved from [Link]

  • 2-bromo-5-(dimethylamino)benzoic acid (C9H10BrNO2) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from extensive experience in synthetic organic chemistry and a deep understanding of the mechanistic principles governing these reactions.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced process that, while seemingly straightforward, presents several challenges that can significantly impact yield and purity. The key transformation is the electrophilic aromatic substitution (bromination) of 3-(dimethylamino)benzoic acid. The regioselectivity of this reaction is governed by the electronic and steric effects of the dimethylamino and carboxylic acid groups. The strongly activating, ortho-, para-directing dimethylamino group and the deactivating, meta-directing carboxylic acid group work in concert to favor bromination at the C2 and C4 positions. However, achieving high selectivity and yield requires careful control of reaction parameters to prevent the formation of unwanted isomers and over-brominated byproducts.

This guide provides a detailed protocol, a comprehensive troubleshooting section in a question-and-answer format, and frequently asked questions to empower you to optimize your synthetic outcomes.

Recommended Synthetic Protocol

This protocol outlines a reliable method for the synthesis of 2-Bromo-5-(dimethylamino)benzoic acid and its subsequent conversion to the hydrochloride salt.

Part 1: Bromination of 3-(Dimethylamino)benzoic acid

Reaction Scheme:

Materials:

  • 3-(Dimethylamino)benzoic acid

  • N-Bromosuccinimide (NBS)[1]

  • Dimethylformamide (DMF), anhydrous

  • Ice bath

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-(dimethylamino)benzoic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial for controlling the reaction rate and minimizing side product formation.

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of NBS is a safer alternative to liquid bromine[1].

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Work-up:

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic medium.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 2-Bromo-5-(dimethylamino)benzoic acid.

Part 2: Formation of the Hydrochloride Salt

Reaction Scheme:

Materials:

  • 2-Bromo-5-(dimethylamino)benzoic acid

  • Anhydrous diethyl ether or Dichloromethane (DCM)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or HCl gas

  • Ice bath

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified 2-Bromo-5-(dimethylamino)benzoic acid in a minimal amount of anhydrous diethyl ether or dichloromethane.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring. Alternatively, bubble HCl gas through the solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to obtain this compound as a solid.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low Yield of 2-Bromo-5-(dimethylamino)benzoic acid

  • Q: My bromination reaction is resulting in a low yield. What are the potential causes and how can I improve it?

    A: Low yields in this bromination are often multifactorial. Here's a systematic approach to troubleshooting:

    • Purity of Starting Material: Ensure your 3-(dimethylamino)benzoic acid is pure. Impurities can interfere with the reaction.

    • Quality of NBS: Use freshly opened or purified N-Bromosuccinimide. Over time, NBS can decompose, reducing its effectiveness.

    • Incomplete Reaction: If TLC analysis shows unreacted starting material, the reaction may not have gone to completion. Consider extending the reaction time at 0 °C. Avoid increasing the temperature, as this can lead to side reactions.

    • Sub-optimal Stoichiometry: While a slight excess of NBS (1.05 eq.) is recommended, a large excess can lead to over-bromination. Ensure accurate weighing and stoichiometry.

    • Inefficient Work-up: During the extraction process, ensure thorough mixing of the aqueous and organic layers to maximize product recovery. Perform multiple extractions with ethyl acetate. The pH of the aqueous layer during extraction should be carefully controlled to ensure the product is in its neutral form and partitions into the organic layer.

Issue 2: Formation of Multiple Products (Isomers and Over-bromination)

  • Q: My crude product shows multiple spots on TLC, suggesting the formation of isomers or over-brominated products. How can I improve the regioselectivity?

    A: The formation of multiple products is a common challenge due to the highly activated nature of the aromatic ring.

    • Temperature Control is Critical: The primary reason for poor selectivity is often inadequate temperature control. The bromination reaction is exothermic, and even a small increase in temperature can lead to the formation of the undesired 4-bromo isomer and di-brominated products. Maintaining the reaction temperature strictly at 0 °C or even slightly lower (e.g., -5 °C) is paramount.

    • Slow Reagent Addition: The slow, portion-wise addition of NBS is crucial. This maintains a low concentration of the brominating agent in the reaction mixture, which favors the kinetically controlled formation of the desired product.

    • Solvent Choice: While DMF is a common solvent, other polar aprotic solvents can be explored. However, the key is to ensure the starting material is fully dissolved at the reaction temperature.

Issue 3: Difficulty in Purifying the Final Product

  • Q: I'm struggling to purify the 2-Bromo-5-(dimethylamino)benzoic acid. What are the best methods?

    A: Purification can be challenging if significant amounts of isomers are present.

    • Recrystallization: This is the most effective method for purifying the free base. Experiment with different solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble at low temperatures (like water or hexanes).

    • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the desired product from its isomers.

Issue 4: Incomplete Hydrochloride Salt Formation

  • Q: The yield of my hydrochloride salt is low, or the product is sticky and difficult to handle. What could be the issue?

    A: Problems with salt formation often relate to moisture or stoichiometry.

    • Anhydrous Conditions: Ensure all glassware and solvents used for the salt formation are scrupulously dry. The presence of water can lead to the formation of a hydrate or a sticky, oily product instead of a crystalline solid.

    • Accurate Stoichiometry of HCl: Use a slight excess of hydrochloric acid (around 1.1 equivalents) to ensure complete protonation of the dimethylamino group. However, a large excess of HCl can sometimes lead to the formation of an oily product.

    • Solvent Choice: Diethyl ether is a good choice as the hydrochloride salt is typically insoluble in it, leading to clean precipitation. If the product is slightly soluble, using a less polar solvent or cooling the mixture for an extended period can improve precipitation.

Frequently Asked Questions (FAQs)

  • Q1: Why is the dimethylamino group a stronger activating and ortho-, para-directing group than the carboxylic acid group is a deactivating, meta-directing group?

    A1: The dimethylamino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack. This resonance effect is strongest at the ortho and para positions. The carboxylic acid group, on the other hand, is a deactivating group because the carbonyl group is electron-withdrawing through both induction and resonance, pulling electron density out of the ring. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. In this specific molecule, the powerful activating effect of the dimethylamino group dominates, directing the bromination to the positions ortho and para to it.

  • Q2: Can I use liquid bromine instead of N-Bromosuccinimide (NBS)?

    A2: While liquid bromine can be used for bromination, NBS is generally preferred for several reasons. NBS is a solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine[1]. Reactions with NBS are often more controllable and can lead to higher selectivity, especially when dealing with highly activated aromatic rings.

  • Q3: How can I confirm the regiochemistry of my final product?

    A3: The most definitive way to confirm the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy. 1H NMR will show characteristic splitting patterns for the aromatic protons. For the desired 2-Bromo-5-(dimethylamino)benzoic acid, you would expect to see three distinct signals in the aromatic region, each integrating to one proton. The coupling constants between these protons can be used to determine their relative positions on the ring. 2D NMR techniques like COSY and HMBC can provide further confirmation of the structure.

  • Q4: What is the purpose of converting the final product to its hydrochloride salt?

    A4: There are several reasons for converting the free base to its hydrochloride salt. The salt form often has improved physical properties, such as higher melting points and better crystallinity, which facilitates purification and handling. For pharmaceutical applications, the hydrochloride salt typically exhibits enhanced aqueous solubility and stability compared to the free base.

Visualizing the Process

Synthetic Workflow Diagram

SynthesisWorkflow cluster_bromination Part 1: Bromination cluster_salt Part 2: Salt Formation start 3-(dimethylamino)benzoic acid add_nbs Add NBS in DMF at 0 °C start->add_nbs 1. Reaction workup Aqueous Work-up & Extraction add_nbs->workup 2. Quench & Isolate purify Recrystallization / Chromatography workup->purify 3. Purify product1 2-Bromo-5-(dimethylamino)benzoic acid purify->product1 product1_input Purified Free Base add_hcl Add HCl in Anhydrous Solvent product1_input->add_hcl 4. Protonation isolate Filter & Dry add_hcl->isolate 5. Isolate Salt final_product 2-Bromo-5-(dimethylamino)benzoic acid HCl isolate->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_yield Low Yield Issues cluster_purity Purity Issues (Isomers) start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction? (Check TLC) start->incomplete_rxn impure_reagents Impure Reagents? (SM or NBS) start->impure_reagents workup_loss Loss during Work-up? start->workup_loss temp_control Poor Temperature Control? start->temp_control nbs_addition NBS added too quickly? start->nbs_addition purification_issue Ineffective Purification? start->purification_issue extend_time Action: Extend reaction time at 0°C incomplete_rxn->extend_time use_pure Action: Use pure starting material and fresh NBS impure_reagents->use_pure optimize_extraction Action: Optimize extraction pH and repeat extractions workup_loss->optimize_extraction maintain_temp Action: Maintain reaction at 0°C or lower temp_control->maintain_temp slow_addition Action: Add NBS slowly and portion-wise nbs_addition->slow_addition optimize_purification Action: Optimize recrystallization solvent or use chromatography purification_issue->optimize_purification

Caption: A decision tree for troubleshooting common issues in the synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationale for Yield Improvement
Starting Material 3-(dimethylamino)benzoic acid (>98% purity)High purity starting material minimizes side reactions.
Brominating Agent N-Bromosuccinimide (NBS)Safer and often more selective than liquid bromine.
NBS Stoichiometry 1.05 equivalentsA slight excess ensures complete reaction of the starting material without promoting significant over-bromination.
Reaction Temperature 0 °C to -5 °CCrucial for controlling the exothermic reaction and maximizing regioselectivity towards the desired 2-bromo isomer.
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the starting material.
HCl for Salt Formation 2 M solution in anhydrous diethyl etherEnsures controlled addition and promotes clean precipitation of the hydrochloride salt.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]. (This provides a general example of a well-documented synthetic procedure, emphasizing the level of detail required for reproducibility).

  • PubChem. This compound. Available at: [Link]. (Provides chemical properties and identifiers for the target compound).

  • Liberty University. Alex Glase, Claudia Kennedy, and Michael Korn, PhD. Available at: [Link]. (Discusses the use of NBS in bromination reactions).

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Available at: .
  • National Center for Biotechnology Information. 5-Bromo-2-(phenylamino)benzoic acid. Available at: [Link]. (Provides an example of a synthesis of a bromo-benzoic acid derivative).

  • Chem21Labs. Synthesis of Benzoic Acid. Available at: [Link]. (General procedure for the synthesis and purification of a benzoic acid derivative).

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]. (Discusses bromination using NBS).

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]. (Details the applications and advantages of using NBS).

  • PubChemLite. 2-bromo-5-(dimethylamino)benzoic acid. Available at: [Link]. (Chemical information for the free base).

  • YouTube. Benzylic Bromination Lab Video. Available at: [Link]. (Illustrates general lab techniques for bromination).

  • Journal of the Chemical Society, Perkin Transactions 1. Succinimidation by N-bromosuccinimide of N,N-dimethylamido and N,N-dimethylamino groups. Available at: [Link]. (Discusses side reactions of NBS with dimethylamino groups).

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]. (Example synthesis of a similar molecule).

  • Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 bromine 5. Available at: .
  • Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid. Available at: .

Sources

Technical Support Center: Purification of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-Bromo-5-(dimethylamino)benzoic acid hydrochloride." This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we address common challenges encountered during its purification, offering troubleshooting advice and frequently asked questions to ensure you achieve the highest purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section is structured to provide direct answers to specific problems you might be facing in the lab. We delve into the causality behind these issues and provide actionable, step-by-step protocols to resolve them.

Question 1: My purified "this compound" is discolored (e.g., yellow, brown, or pinkish). What causes this, and how can I fix it?

Underlying Cause: Discoloration in the final product is typically due to the presence of oxidized impurities or residual starting materials. The dimethylamino group is susceptible to oxidation, which can lead to the formation of colored byproducts. Inadequate purification or exposure to air and light for extended periods can exacerbate this issue.

Solution: Activated Charcoal Treatment and Recrystallization

A common and effective method to remove colored impurities is treatment with activated charcoal followed by recrystallization.[1][2] Activated charcoal has a high surface area and can adsorb large colored molecules.

Detailed Protocol:

  • Solvent Selection: Choose an appropriate solvent. For benzoic acid derivatives, water or a mixture of ethanol and water is often a good starting point.[3][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, discolored compound in a minimal amount of the hot solvent.

  • Charcoal Addition: Once the compound is fully dissolved, remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (typically 1-2% of the solute's weight).

    • Critical Safety Note: Never add activated charcoal to a boiling solution, as it can cause violent bumping.

  • Heating: Gently reheat the mixture to boiling for a few minutes to allow for efficient adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Question 2: I'm experiencing low recovery after recrystallization. What are the likely reasons, and how can I improve my yield?

Underlying Cause: Low recovery is a frequent challenge in recrystallization and can be attributed to several factors: using too much solvent, cooling the solution too quickly, or incomplete precipitation.

Solutions to Improve Yield:

  • Minimize Solvent Usage: The most common mistake is adding too much solvent during the initial dissolution step. Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Slow Cooling: As mentioned previously, allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and may trap the desired compound in the mother liquor.[3]

  • Scratching the Flask: If crystals are slow to form, try scratching the inside of the flask with a glass rod. This creates a rough surface that can initiate crystallization.

  • Seeding: If you have a small amount of pure "this compound," you can add a "seed crystal" to the cooled solution to induce crystallization.

  • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating some of the solvent and repeating the cooling process. Be aware that this second crop may be less pure than the first.

Question 3: My NMR/HPLC analysis shows persistent impurities even after multiple recrystallizations. What are my options?

Underlying Cause: If recrystallization is ineffective, it's likely that the impurities have similar solubility profiles to your target compound. In such cases, a more advanced purification technique is required. Potential impurities could include isomers or starting materials from the synthesis.[5][6]

Alternative Purification Strategy: Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar polarities.

General Workflow:

  • Stationary Phase Selection: For a compound like "this compound," silica gel is a common and effective stationary phase.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. You will need to perform thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between your compound and the impurities. A good starting point would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Column Packing: Properly pack a chromatography column with the chosen stationary phase.

  • Sample Loading: Dissolve your crude compound in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution and Fraction Collection: Run the eluent through the column and collect the separated fractions. Monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for "this compound"?

To maintain its stability, "this compound" should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Protect it from light and moisture to prevent degradation and discoloration.

Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of structural isomers or other organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

What are the key safety precautions when handling this compound?

As with any chemical, proper safety measures are essential. "this compound" is classified as a hazardous substance.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • Storage: Keep containers tightly closed when not in use.

Solubility Profile
SolventExpected SolubilityRationale
WaterSparingly soluble at room temperature, more soluble in hot water.[3]The presence of the carboxylic acid and hydrochloride salt increases aqueous solubility, especially with heat.
Methanol / EthanolSolublePolar protic solvents are generally effective at dissolving polar organic salts.
DichloromethaneSparingly soluble to insolubleAs a less polar solvent, it is less likely to effectively dissolve the ionic hydrochloride salt.
Ethyl AcetateSparingly solubleOffers intermediate polarity and may be useful in mixed solvent systems for recrystallization or chromatography.
Hexanes / HeptaneInsolubleNon-polar solvents are not suitable for dissolving this polar compound.
Purification Workflow Diagram

The following diagram illustrates a typical decision-making process for the purification of "this compound."

PurificationWorkflow start Crude Product (this compound) check_color Is the product discolored? start->check_color charcoal Activated Charcoal Treatment & Recrystallization check_color->charcoal Yes recrystallize Direct Recrystallization check_color->recrystallize No check_purity Assess Purity (HPLC/NMR) charcoal->check_purity recrystallize->check_purity pure_product Pure Product (>98%) check_purity->pure_product Purity Acceptable column_chrom Column Chromatography check_purity->column_chrom Impurities Persist end Store Properly pure_product->end column_chrom->check_purity

Caption: Decision tree for purification strategy.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-(dimethylamino)benzoic acid. Retrieved from [Link]

  • Applichem. (n.d.). 2-Bromo-5-(dimethylamino)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Scribd. (n.d.). Benzoic Acid Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • European Patent Office. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

Sources

"2-Bromo-5-(dimethylamino)benzoic acid hydrochloride" reaction byproduct analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this compound. By understanding the reaction's nuances and potential pitfalls, you can streamline your workflow, improve yield and purity, and confidently interpret your analytical data.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during your work with this compound, providing explanations for the underlying chemistry and actionable solutions.

Q1: I'm seeing an unexpected peak in my HPLC/LC-MS analysis after synthesizing 2-Bromo-5-(dimethylamino)benzoic acid. What could it be?

A1: An unexpected peak is a common issue and usually points to one of several possibilities: unreacted starting material, or the formation of specific byproducts. The most probable culprits are:

  • Starting Material: The most direct precursor is often a halogenated benzoic acid like 2-bromo-5-fluorobenzoic acid or 2,5-dibromobenzoic acid.[1][2] Incomplete reaction is common if reaction times are too short, temperatures are too low, or the dimethylamine source is depleted.

  • Debrominated Byproduct: You may be seeing 5-(dimethylamino)benzoic acid . This occurs if the bromine atom is reductively cleaved. This can be promoted by certain catalysts, excess nucleophile, or extended reaction times at high temperatures.

  • Isomeric Byproducts: If the synthesis involves bromination of a precursor like m-(dimethylamino)benzoic acid, you could form other bromo-isomers. Bromination of an activated ring can sometimes lead to a mixture of products, including di-brominated species if conditions are too harsh.[3][4]

  • Hydrolysis of Precursor: If using a precursor like 2-bromo-5-(dimethylamino)benzonitrile, incomplete hydrolysis will leave nitrile starting material in your final product.

Troubleshooting Steps:

  • Co-injection: Spike your crude sample with an authentic standard of the suspected starting material. If the peak area increases, you've confirmed its identity.

  • LC-MS Analysis: Obtain a mass spectrum of the impurity peak. Compare the molecular weight to the potential byproducts listed in the table below.

  • NMR Spectroscopy: Purify the byproduct via preparative HPLC or column chromatography and analyze by ¹H NMR to confirm its structure.

Q2: My reaction yield is consistently low, and I'm isolating a significant amount of a water-soluble impurity. What is likely happening?

A2: This scenario often points to the formation of a quaternary ammonium salt. The nitrogen of the dimethylamino group is nucleophilic and can react with the alkylating agent (if used in the synthesis) or another molecule of a bromo-precursor under certain conditions.

This over-alkylation results in a positively charged quaternary ammonium salt, which would have high water solubility and would likely be lost to the aqueous phase during an extractive workup. If your workup involves pH adjustments, its solubility will be highly dependent on the pH and counter-ion.

Causality & Prevention:

  • Cause: This side reaction is favored by an excess of the alkylating agent, high temperatures, and prolonged reaction times.

  • Prevention:

    • Use a stoichiometric amount of your amine source or a slight excess.

    • Maintain careful temperature control. Do not allow the reaction to overheat.

    • Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.

Q3: The NMR spectrum of my final product is complex, showing more aromatic signals than expected. How can I decipher it?

A3: A complex aromatic region in the ¹H NMR spectrum typically indicates a mixture of regioisomers. For instance, if you are performing a bromination on 3-(dimethylamino)benzoic acid, the bromine can add to the 2, 4, or 6 positions. The directing effects of the carboxylic acid (meta-directing) and the dimethylamino group (ortho, para-directing) are in conflict, which can lead to poor regioselectivity without carefully optimized conditions.[5]

  • 3-bromo-5-(dimethylamino)benzoic acid: Bromination occurs meta to the carboxyl group and ortho to the amine.

  • 2-bromo-5-(dimethylamino)benzoic acid: The desired product.

  • 4-bromo-3-(dimethylamino)benzoic acid: Bromination para to the amine.

Analytical Strategy:

  • 2D NMR: Techniques like COSY and HMBC can help establish connectivity between protons and carbons, allowing you to piece together the structures of the different isomers present.

  • Reference Spectra: Compare your spectrum to literature values or spectra from commercial suppliers if available.[6]

  • Purification: Separate the isomers using preparative HPLC or careful column chromatography and analyze each fraction individually.

Potential Byproduct Summary

The following table summarizes the most common impurities you may encounter. Molecular weights are provided to aid in LC-MS identification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Cause
2-Bromo-5-(dimethylamino)benzoic acid C₉H₁₀BrNO₂244.09Desired Product
5-(Dimethylamino)benzoic acidC₉H₁₁NO₂165.19Reductive debromination
2,5-Dibromobenzoic acidC₇H₄Br₂O₂280.92Unreacted starting material
2-Bromo-5-fluorobenzoic acidC₇H₄BrFO₂219.01Unreacted starting material
Di-brominated byproductsC₉H₉Br₂NO₂322.98Over-bromination

Experimental Protocols & Workflows

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a robust starting point for analyzing the purity of your crude or purified 2-Bromo-5-(dimethylamino)benzoic acid.

Instrumentation & Columns:

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.

Rationale: The C18 column provides good retention for the aromatic ring. The acidic mobile phase (TFA) ensures the carboxylic acid and dimethylamino groups are protonated, leading to sharp, symmetrical peaks. A gradient elution is necessary to separate the non-polar product and byproducts from any more polar starting materials or salts.

Visualization of Key Processes
Synthetic Pathway and Potential Byproducts

The following diagram illustrates a common synthetic route starting from 2-bromo-5-fluorobenzoic acid and highlights where key byproducts can form.

G cluster_0 Reaction Pathway cluster_1 Potential Side Reactions Start 2-Bromo-5-fluorobenzoic acid Reagent Dimethylamine (aq.) High Temperature / Pressure Start->Reagent Byproduct2 Unreacted Starting Material Start->Byproduct2 Incomplete Reaction Product 2-Bromo-5-(dimethylamino)benzoic acid Reagent->Product Byproduct1 5-(Dimethylamino)benzoic acid (Debromination) Reagent->Byproduct1 Side Reaction: Reductive Conditions

Caption: Synthetic route and common byproduct formation.

Analytical Troubleshooting Workflow

This workflow provides a logical sequence of steps to identify an unknown impurity observed during analysis.

G Start Crude Product Analysis HPLC Run Analytical HPLC-UV Start->HPLC CheckPurity Unknown Peak Observed? HPLC->CheckPurity LCMS Perform LC-MS Analysis CheckPurity->LCMS Yes Clean Product Meets Purity Spec CheckPurity->Clean No CompareMW Compare MW to Potential Byproducts Table LCMS->CompareMW NMR Isolate Impurity & Run NMR for Structure Confirmation CompareMW->NMR Identity Proposed End Impurity Identified NMR->End

Caption: Workflow for identifying unknown reaction byproducts.

References
  • Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]

  • PubChem. 2-bromo-5-(dimethylamino)benzoic acid (C9H10BrNO2). Available from: [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • National Institutes of Health. 5-Bromo-2-(phenylamino)benzoic acid - PMC. Available from: [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. Available from: [Link]

  • Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Available from: [Link]

  • Google Patents. CN108558636A - A kind of preparation method of 4- bromobenzoic acids.
  • National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. Available from: [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. (2022). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. Exploring the Chemical Synthesis of 4-Bromobenzoic Acid: A Look at Preparation Methods. Available from: [Link]

  • NIST WebBook. Benzoic acid, 2-bromo-. Available from: [Link]

  • PubChem. This compound | C9H11BrClNO2. Available from: [Link]

  • ResearchGate. Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. Available from: [Link]

  • U.S. Food & Drug Administration. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Parameters for 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of this important chemical transformation. Here, we will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot common issues and rationally optimize your reaction parameters for improved yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 2-Bromo-5-(dimethylamino)benzoic acid?

A1: The synthesis of 2-Bromo-5-(dimethylamino)benzoic acid presents two main challenges rooted in the directing effects of the substituents on the aromatic ring. The potent activating nature of the dimethylamino group and the deactivating, meta-directing effect of the carboxylic acid group create a competitive environment for electrophilic substitution. The primary hurdles are controlling the regioselectivity of bromination to favor substitution at the 2-position and preventing polybromination due to the highly activated nature of the ring.

Q2: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine for this type of reaction?

A2: N-Bromosuccinimide (NBS) is a preferred brominating agent for activated aromatic systems for several reasons.[1][2][3] It provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize over-bromination.[2] Furthermore, reactions with NBS can often be conducted under milder conditions compared to those with elemental bromine, offering better control and selectivity. In highly activated systems like N,N-dimethylaniline derivatives, using a less aggressive brominating agent is crucial to prevent the formation of multiple brominated byproducts.[4]

Q3: How does the hydrochloride salt form of the final product aid in its purification and handling?

A3: The conversion of 2-Bromo-5-(dimethylamino)benzoic acid to its hydrochloride salt is a common and advantageous final step. The hydrochloride salt is typically a more crystalline and stable solid compared to the free base, which can be challenging to handle and purify. The salt formation facilitates purification by recrystallization, often leading to a product with higher purity. Additionally, the salt form can improve the compound's shelf-life and handling characteristics.

Q4: What are the expected major byproducts in this synthesis?

A4: The primary byproduct of concern is the isomeric 4-Bromo-3-(dimethylamino)benzoic acid, resulting from bromination at the position ortho to the strongly activating dimethylamino group. Another significant possibility is the formation of dibrominated products, such as 2,4-Dibromo-5-(dimethylamino)benzoic acid, especially if the reaction conditions are not carefully controlled. Decarboxylation of the starting material or product under harsh conditions could also lead to brominated N,N-dimethylaniline derivatives.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Insufficient activation of the brominating agent. 2. Reaction temperature is too low. 3. Inadequate reaction time.1. Ensure the use of a suitable acid catalyst, such as sulfuric acid, to activate the NBS. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor progress by TLC or LC-MS.
Formation of Multiple Products (Polybromination) 1. Reaction temperature is too high. 2. Excess brominating agent used. 3. Highly polar solvent overly promoting the reaction.1. Conduct the reaction at a lower temperature to increase selectivity. 2. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). 3. Consider using a less polar solvent to temper the reactivity.
Incorrect Regioisomer is the Major Product The directing effect of the dimethylamino group is overpowering the desired ortho-bromination to the carboxylic acid.Modify the reaction conditions to favor the desired isomer. This may involve exploring different acid catalysts or solvent systems. In some cases, a protecting group strategy for the amino group might be necessary to achieve the desired regioselectivity, though this adds complexity.
Product is Difficult to Purify/Oily Product 1. Presence of multiple isomers and byproducts. 2. Residual solvent.1. Attempt purification via column chromatography with a carefully selected solvent system. 2. Convert the crude product to its hydrochloride salt to induce crystallization. 3. Ensure complete removal of solvent under high vacuum.
Decarboxylation of the Benzoic Acid Reaction conditions are too harsh (e.g., high temperature, strong acid).Employ milder reaction conditions. If a higher temperature is necessary for bromination, consider a shorter reaction time.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-(dimethylamino)benzoic acid

This protocol is a well-reasoned approach based on established principles for the bromination of activated aromatic systems.

Materials:

  • 5-(Dimethylamino)benzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • In a round-bottom flask, dissolve 5-(dimethylamino)benzoic acid (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Hydrochloride Salt Formation
  • Dissolve the crude 2-Bromo-5-(dimethylamino)benzoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol or diethyl ether).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise while stirring.

  • Continue addition until a precipitate forms and the pH of the solution is acidic.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold solvent and dry under vacuum to yield this compound.

Visualizations

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 5-(dimethylamino)benzoic acid in DCM B Add H₂SO₄ (cat.) at 0 °C A->B C Add NBS solution dropwise B->C D React at room temperature C->D E Quench with Na₂S₂O₃ D->E Reaction complete F Neutralize with NaHCO₃ E->F G Extract with DCM F->G H Dry and Concentrate G->H I Dissolve crude product H->I Crude product J Add HCl solution I->J K Precipitate and Filter J->K L Dry to obtain final product K->L

Caption: Workflow for the synthesis and purification of this compound.

Directing Effects in the Bromination Reaction

A 5-(Dimethylamino)benzoic acid B Electrophilic Bromination (Br⁺) A->B C 2-Bromo-5-(dimethylamino)benzoic acid (Desired Product) B->C -COOH directing effect (ortho to COOH) D 4-Bromo-3-(dimethylamino)benzoic acid (Isomeric Byproduct) B->D -N(CH₃)₂ directing effect (ortho to N(CH₃)₂) E Polybrominated Products (Side Products) B->E Over-reaction

Caption: Competing directing effects in the bromination of 5-(dimethylamino)benzoic acid.

References

  • BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
  • Wikipedia. (2023). N-Bromosuccinimide.
  • Organic Chemistry Portal. (2021). N-Bromosuccinimide (NBS).
  • Slideshare. (2018). N-BROMOSUCCINAMIDE FOR M.PHARM, MSC.
  • BenchChem. (2025).
  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • RSC Publishing. (2015).
  • Google Patents. (1956). US2735865A - Process for purifying p-aminobenzoic.
  • Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?.
  • Google Patents. (2013). EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid.
  • Google Patents. (2010).
  • Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • PubChem. (n.d.). This compound.
  • PubMed. (2006).
  • Google Patents. (2013). KR20130093981A - Method for preparing p-aminobenzoic acid.
  • YouTube. (2022).
  • PubMed Central. (2006).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • Google Patents. (2019). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • ResearchGate. (2018).
  • ResearchGate. (2003).
  • PubMed. (2024).
  • Wikipedia. (n.d.). 3-Aminobenzoic acid.
  • Goa University. (n.d.). ortho and para-aminobenzoic acids.

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Common side reactions with "2-Bromo-5-(dimethylamino)benzoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride (CAS: 1280786-55-1). This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, focusing on the identification and mitigation of common side reactions.

Understanding the Reagent: A Multi-Functional Building Block

This compound is a versatile aromatic building block featuring three key functional groups, each with distinct reactivity:

  • Aryl Bromide: A prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

  • Dimethylamino Group: A strong electron-donating group that activates the aromatic ring, influencing regioselectivity and susceptibility to oxidation.

  • Carboxylic Acid: Enables amide bond formation, esterification, or can direct metallation reactions.

  • Hydrochloride Salt: The dimethylamino group is protonated, enhancing solubility in polar solvents and modulating the amine's reactivity until neutralized.

The interplay between these groups dictates the molecule's behavior and is central to understanding potential side reactions.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section is formatted to help you quickly diagnose and resolve problems observed during your reactions.

Observed Symptom Potential Side Reaction / Cause Proposed Mechanism & Explanation Recommended Actions & Preventative Measures
Low or No Yield; Starting Material Consumed 1. Protodebromination The C-Br bond is reductively cleaved and replaced by a C-H bond. This is a common side reaction in palladium-catalyzed couplings, often promoted by hydride sources (e.g., impurities in solvents, certain bases, or decomposition of reagents) and elevated temperatures.[1][2]Action: Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled solvents. Consider a milder base (e.g., K₃PO₄ instead of t-BuOK). Screen different palladium catalysts and ligands. Prevention: Add a mild oxidant or sacrificial alkene to scavenge hydride species.
2. Decarboxylation The carboxylic acid group is lost as CO₂. This is often thermally induced but can also be catalyzed by acids or metals. The electron-donating dimethylamino group can facilitate this electrophilic substitution reaction.[3][4][5][6]Action: Reduce reaction temperature. If high temperatures are required for the primary reaction, consider protecting the carboxylic acid as an ester. Prevention: Optimize reaction time to avoid prolonged heating after the main reaction is complete.
New, Highly Polar Spot on TLC/LCMS N-Oxidation The lone pair of electrons on the dimethylamino nitrogen attacks an oxidant (e.g., atmospheric oxygen, peroxide impurities, or certain metal catalysts in a high oxidation state), forming the corresponding N-oxide.[7][8][9] This byproduct is significantly more polar.Action: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen). Prevention: Work under a strictly inert atmosphere. Avoid reagents known to be strong oxidants unless they are part of the desired reaction.
New, Non-Polar Spot on TLC/LCMS Decarboxylation & Protodebromination A combination of the two side reactions above results in the formation of N,N-dimethylaniline. This is a common endpoint for degradation under harsh reductive and/or thermal conditions.Action: This indicates overly harsh conditions. Significantly reduce the reaction temperature and reconsider the choice of base and catalyst system. Prevention: Implement strict process controls on temperature, atmosphere, and reagent purity.
Formation of Insoluble Material / Complex Mixture 1. Homo-coupling / Polymerization The aryl bromide can couple with itself (e.g., Ullmann-type reaction) or with a debrominated but metallated intermediate to form biphenyl derivatives or oligomers. This is often promoted by high catalyst loading or high temperatures.Action: Lower the catalyst concentration. Reduce the reaction temperature. Ensure slow addition of reagents to maintain low concentrations of reactive intermediates. Prevention: Screen for ligands that promote reductive elimination (the desired step) over other pathways.
2. Hydrolysis of Aryl Bromide Under strongly basic conditions and high temperatures, particularly in the presence of water, the bromide can be displaced by a hydroxyl group.[10][11][12]Action: Use strictly anhydrous conditions. If an aqueous base is required, use a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst to minimize direct contact of the aryl halide with high concentrations of aqueous hydroxide. Prevention: Choose non-hydroxide bases where possible (e.g., carbonates, phosphates).

Visualizing Reaction Pathways

To better understand the competitive nature of the desired reaction and potential side reactions, consider the following pathway diagram.

G cluster_input Starting Material cluster_conditions Reaction Conditions cluster_products Possible Outcomes SM 2-Bromo-5-(dimethylamino) benzoic acid HCl Neutralize 1. Neutralize with Base SM->Neutralize Initial Step React 2. Add Catalyst / Reagents (e.g., Pd(OAc)2, Ligand, Boronic Acid) Neutralize->React Desired Desired Product (e.g., Cross-Coupling) React->Desired Successful Pathway Side1 Protodebromination Byproduct React->Side1 Reductive Conditions Side2 Decarboxylation Byproduct React->Side2 High Temperature Side3 N-Oxidation Byproduct React->Side3 Oxidative Conditions

Caption: Competing reaction pathways for 2-Bromo-5-(dimethylamino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: My starting material won't fully dissolve. What should I do?

A1: As a hydrochloride salt, the compound is more soluble in polar solvents like water or alcohols than in common non-polar organic solvents like toluene or THF. However, for many cross-coupling reactions, an anhydrous, non-polar solvent is required. The first step is always the neutralization of the hydrochloride with a base. Upon addition of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like Et₃N), the free base form of the benzoic acid is generated, which has significantly better solubility in solvents like THF, dioxane, and DMF. Gentle warming can also aid dissolution after the base has been added.

Q2: Do I need to protect the carboxylic acid or the dimethylamino group?

A2:

  • Carboxylic Acid: For many cross-coupling reactions (like Suzuki or Buchwald-Hartwig), protection is often not necessary if a suitable base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is used. However, if you are using organometallic reagents that are highly basic (e.g., organolithiums, Grignard reagents) or if you are running the reaction at very high temperatures (>120 °C), protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended to prevent acid-base side reactions or decarboxylation.

  • Dimethylamino Group: This group is generally robust and does not require protection for most standard cross-coupling or amide-coupling reactions. Its hydrochloride salt form already serves as a form of protection, which is reversed in situ upon neutralization.

Q3: I am performing a Suzuki coupling and see a significant amount of the debrominated starting material. How can I fix this?

A3: This is a classic case of protodebromination.[1][2] This side reaction competes with the desired transmetalation step. Here is a troubleshooting workflow:

G Start Problem: Protodebromination Observed Check1 Check Reagents & Solvents Are they anhydrous and pure? Start->Check1 Check2 Evaluate Base Is it too strong or a hydride source? Start->Check2 Check3 Assess Temperature Is it too high? Start->Check3 Check4 Review Catalyst System Is the ligand appropriate? Start->Check4 Sol1 Action: Use freshly distilled, degassed solvents. Check1->Sol1 Sol2 Action: Switch to a milder base (e.g., K3PO4 or CsF). Check2->Sol2 Sol3 Action: Lower reaction temp. Run a time course study. Check3->Sol3 Sol4 Action: Screen ligands. Electron-rich, bulky ligands often favor reductive elimination. Check4->Sol4

Caption: Troubleshooting workflow for protodebromination side reaction.

Q4: How should I store this reagent?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[13][14] Keeping it under an inert atmosphere (e.g., nitrogen or argon) is good practice to minimize potential long-term degradation, especially N-oxidation.

Protocol Example: Mitigation of Side Reactions in a Suzuki Coupling

This protocol provides a generalized procedure for a Suzuki-Miyaura coupling, with specific steps highlighted to minimize the side reactions discussed above.

Objective: Couple 2-Bromo-5-(dimethylamino)benzoic acid with an arylboronic acid.

Methodology:

  • Vessel Preparation (Crucial for Preventing N-Oxidation & Hydrolysis):

    • To a flame-dried or oven-dried Schlenk flask, add a magnetic stir bar.

    • Seal the flask, and cycle between vacuum and backfilling with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition (Order is Important):

    • Under a positive pressure of inert gas, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).

    • Rationale: Adding solids first allows for effective degassing. K₃PO₄ is a good choice as it is non-nucleophilic and has low basicity in anhydrous organic solvents, minimizing hydrolysis and other base-mediated side reactions.

  • Catalyst & Ligand Addition:

    • In a separate vial, weigh the Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask.

    • Rationale: Using a pre-catalyst and a bulky, electron-rich phosphine ligand can accelerate the desired catalytic cycle, outcompeting the protodebromination pathway.

  • Solvent Addition & Degassing (Crucial for Preventing N-Oxidation):

    • Add anhydrous, degassed solvent (e.g., Dioxane or Toluene/Water mixture) via cannula or syringe.

    • Sparge the resulting suspension with inert gas for 15-20 minutes.

    • Rationale: Rigorous removal of dissolved oxygen is the primary defense against N-oxidation.

  • Reaction Execution (Temperature Control is Key):

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

    • Rationale: Use the lowest temperature that provides a reasonable reaction rate to minimize thermal decarboxylation. Monitor the reaction by TLC or LCMS every 1-2 hours.

  • Work-up & Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product and facilitate extraction.

    • Separate the layers. The product may be in either the organic or aqueous layer depending on the other functional groups present. Extract the aqueous layer multiple times.

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via column chromatography or recrystallization.

References

  • Los, J. M., Rekker, R. F., & Tonsbeek, C. H. T. (1967). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Recueil des Travaux Chimiques des Pays-Bas, 86(6), 622–640. [Link]

  • Sci-Hub. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Retrieved from [Link]

  • Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. J. Chem. Soc., Perkin Trans. 2, 1953-1959. [Link]

  • Willis, C. L. (1967). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry, 45(15), 1747-1754.
  • Gorrod, J. W., & Manson, D. (1986). Comparative studies on the N-oxidation of aniline and N,N-dimethylaniline by rabbit liver microsomes. Xenobiotica, 16(8), 731-739. [Link]

  • Tonsbeek, C. H. T. (1966). Decarboxylation of Substituted 4-aminobenzoic Acids in Acidic Aqueous Solution. Drukkerij G. van Soest.
  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]

  • Horner, L., & Kirmse, W. (1955). OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Journal of Chemistry, 33(9), 1329-1341. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2020). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 25(21), 5015. [Link]

  • Macdonald, T. L., Gutheim, W. G., Martin, R. B., & Guengerich, F. P. (1989). Oxidation of Substituted N,N-dimethylanilines by Cytochrome P-450: Estimation of the Effective Oxidation-Reduction Potential of Cytochrome P-450. Biochemistry, 28(5), 2071-2077. [Link]

  • PubChem. (n.d.). Benzenamine, N,N-dimethyl-, N-oxide. Retrieved from [Link]

  • Robinson, B. A., & Tester, J. W. (1990). Kinetics of aryl halide hydrolysis using isothermal and temperature-programmed reaction analyses. Industrial & Engineering Chemistry Research, 29(9), 1807-1816. [Link]

  • PraxiLabs. (n.d.). Reaction of Alkyl Halides Experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). Competing protodebromination (PDB) vs borylation of aryl bromide with Pd catalysts. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • ChemicalSafety.com. (n.d.). 2-bromo-5-(dimethylamino)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. YouTube. [Link]

  • Organic Chemistry Portal. (2025). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination. YouTube. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

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Technical Support Center: Crystallization of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of this compound.

Troubleshooting Guide

This guide addresses common issues observed during the crystallization of this compound in a question-and-answer format, providing explanations and actionable solutions.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is cooled too quickly or when the concentration of the solute is too high, causing the solubility limit to be exceeded at a temperature above the compound's melting point in that specific solvent environment. For hydrochloride salts like this compound, this can be exacerbated by the presence of impurities which can depress the melting point.

Causality and Solutions:

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

    • Solution: Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop, undisturbed, before transferring it to an ice bath. Covering the flask with a beaker can also help to slow the cooling rate.[1]

  • High Supersaturation: If the solution is too concentrated, the compound may precipitate out too quickly.

    • Solution: Re-heat the solution and add a small amount of additional solvent to decrease the concentration.[2]

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: A different solvent or a co-solvent system might be necessary. Good solvents for crystallization typically show a large difference in solubility between hot and cold temperatures.[3][4] For hydrochloride salts, polar solvents are often required, but a less polar co-solvent can sometimes help to induce crystallization.[5]

Q2: I'm not getting any crystals to form, even after the solution has cooled. What should I do?

A2: The absence of crystal formation upon cooling indicates that the solution is not sufficiently supersaturated, or that nucleation is inhibited.

Causality and Solutions:

  • Insufficient Supersaturation: Too much solvent may have been used, preventing the solution from reaching the point of supersaturation upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this could lead to oiling out or rapid crashing out of the compound.

  • Inhibition of Nucleation: Crystal formation requires an initial nucleation event. Sometimes, spontaneous nucleation is kinetically slow.

    • Solution 1 (Induce Nucleation): Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches provide a surface for crystals to begin forming.[1]

    • Solution 2 (Seeding): If you have a small crystal of the desired compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[1]

Q3: My crystals are very small and needle-like, making them difficult to filter and dry. How can I obtain larger crystals?

A3: The formation of very small crystals, often referred to as "crashing out," is typically a result of rapid nucleation and crystal growth due to a high degree of supersaturation.[6]

Causality and Solutions:

  • Rapid Cooling/High Concentration: As with oiling out, these conditions lead to rapid precipitation.

    • Solution: Re-dissolve the crystals in the minimum amount of hot solvent, then add a slight excess of the solvent to reduce the supersaturation level. Allow the solution to cool much more slowly.[2][4] Insulating the flask can promote the growth of larger, more well-defined crystals.

Q4: The purity of my crystallized product is not as high as expected. What are the likely causes and remedies?

A4: Impurities can be incorporated into the crystal lattice if crystallization occurs too quickly or if the chosen solvent does not effectively differentiate between the desired compound and the impurities.[7][8]

Causality and Solutions:

  • Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.

    • Solution: Employ a slower cooling rate to allow for selective crystallization of the desired compound.[6]

  • Inadequate Solvent: The impurities may have similar solubility profiles to your compound in the chosen solvent.

    • Solution 1 (Solvent Screening): Experiment with different solvents or solvent mixtures to find a system where the impurities are either highly soluble (remain in the mother liquor) or sparingly soluble (can be removed by hot filtration).

    • Solution 2 (Washing): After filtration, wash the collected crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.[4]

    • Solution 3 (Activated Charcoal): If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for crystallization?
  • Benzoic Acid Backbone: This suggests it will have acidic properties and that its solubility will be pH-dependent.[9]

  • Dimethylamino Group: This basic group will be protonated in the hydrochloride salt form. The presence of this polar group will influence its solubility in various solvents.

  • Bromo Group: This adds to the molecular weight and can participate in intermolecular interactions.

  • Hydrochloride Salt: This form is likely to be more water-soluble than the free base. Crystallization may be challenging from highly polar solvents where it is very soluble.[10][11]

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the solution is a critical parameter.[6][7] As a hydrochloride salt of an amino acid derivative, the compound's solubility will be highly dependent on pH.

  • Low pH (Acidic): The carboxylic acid group will be protonated, and the amino group will also be protonated (as the hydrochloride salt). The overall charge will influence its solubility.

  • High pH (Basic): The carboxylic acid group will be deprotonated (carboxylate), and the amino group will be in its free base form. This will significantly alter its solubility.

  • Practical Implication: Adjusting the pH can be a powerful tool to control supersaturation and induce crystallization. For instance, if the compound is highly soluble in an acidic aqueous solution, carefully adjusting the pH towards the isoelectric point might decrease its solubility and promote crystallization. However, this must be done carefully to avoid precipitating the free base in an amorphous form.

Q3: What is a good starting point for solvent selection for recrystallization?

A3: A systematic approach to solvent selection is recommended. Given the polar nature of the hydrochloride salt, good starting points would be:

  • Polar Protic Solvents: Water, ethanol, methanol, isopropanol. The compound is likely to be more soluble in hot than cold solvent, which is a key requirement.[1][3]

  • Co-solvent Systems: A mixture of a polar solvent in which the compound is soluble (e.g., methanol or ethanol) and a less polar "anti-solvent" in which it is less soluble (e.g., ethyl acetate, acetone, or diethyl ether) can be effective.[5] The compound is dissolved in a minimum of the hot "good" solvent, and the "anti-solvent" is added dropwise until turbidity is observed, which is then cleared by adding a small amount of the hot "good" solvent before cooling.

The following table provides a general guide for screening solvents.

Solvent CategoryExamplesExpected Solubility of Hydrochloride Salt
Polar Protic Water, EthanolHigh (especially when hot)
Polar Aprotic Acetone, THFModerate to Low
Non-Polar Hexane, TolueneVery Low
Q4: Can you provide a general protocol for the recrystallization of this compound?

A4: The following is a general, starting-point protocol that should be optimized for your specific material and scale.

Experimental Protocol: Single Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to boiling while stirring. Add more solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.

  • Cooling (Crystal Formation): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[1] Crystal formation should begin during this stage.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making workflow for troubleshooting common crystallization problems.

Crystallization Troubleshooting Troubleshooting Crystallization Issues start Start Crystallization cool_solution Cool Solution start->cool_solution observe Observe Outcome cool_solution->observe no_crystals No Crystals Form observe->no_crystals No oiling_out Compound Oils Out observe->oiling_out Oily Layer small_crystals Small/Needle-like Crystals observe->small_crystals Fine Powder good_crystals Good Crystals Formed observe->good_crystals Yes action_too_much_solvent Too much solvent? no_crystals->action_too_much_solvent action_slow_cooling Cooling too fast? oiling_out->action_slow_cooling action_reheat_slow_cool Re-dissolve and cool more slowly small_crystals->action_reheat_slow_cool finish Filter and Dry Crystals good_crystals->finish action_induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal action_too_much_solvent->action_induce_nucleation No action_evaporate Evaporate some solvent and re-cool action_too_much_solvent->action_evaporate Yes action_induce_nucleation->cool_solution action_evaporate->cool_solution action_reheat_add_solvent Re-heat, add more solvent, cool slowly action_slow_cooling->action_reheat_add_solvent Yes action_slow_cooling->action_reheat_add_solvent No, likely concentration issue action_reheat_slow_cool->cool_solution

Sources

Technical Support Center: Improving the Purity of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride (CAS: 1280786-55-1).[1] This guide is designed for researchers, scientists, and drug development professionals who encounter purity challenges with this compound. Here, we synthesize fundamental chemical principles with field-proven protocols to provide a comprehensive troubleshooting resource.

Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the handling and purification of this compound.

Q1: What are the most likely impurities in my crude sample?

A: The impurity profile depends heavily on the synthetic route. However, common process-related impurities for substituted benzoic acids include:

  • Unreacted Starting Materials: For instance, 5-(dimethylamino)benzoic acid, if the bromination step was incomplete.

  • Regioisomers: Bromination could potentially occur at other positions on the aromatic ring, leading to isomeric impurities.

  • By-products from Side Reactions: Depending on the reagents used, side reactions like debromination or oxidation can occur.[2][3] For example, impurities like diphenyls can arise in some benzoic acid synthesis methods.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction or previous purification steps may be present.

Q2: My sample is off-color (e.g., yellow, brown). How can I remove the color?

A: Discoloration is typically due to high-molecular-weight, colored by-products or degradation products. During recrystallization, after the crude product is fully dissolved in the hot solvent, you can add a small amount (typically 1-2% by weight) of activated charcoal.[4][5] The charcoal adsorbs these colored impurities. The solution is then hot-filtered to remove the charcoal before allowing the purified product to crystallize upon cooling.[5][6]

Q3: Which purification technique should I attempt first?

A: The choice of the initial purification method depends on the scale and the suspected nature of the impurities. The following diagram outlines a general decision-making workflow.

G start Crude 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride Sample is_solid Is the sample a solid? start->is_solid is_mostly_pure Is it >90% pure? (Check by TLC, 1H NMR) is_solid->is_mostly_pure Yes acid_base Primary Method: Acid-Base Extraction is_solid->acid_base No (Oily) recrystallize Primary Method: Recrystallization is_mostly_pure->recrystallize Yes is_mostly_pure->acid_base No chromatography Secondary Method: Column Chromatography recrystallize->chromatography Failure end_pure Pure Product (>98%) recrystallize->end_pure Success acid_base->chromatography Failure acid_base->end_pure Success chromatography->end_pure Success end_fail Purification Failed Re-evaluate impurity profile chromatography->end_fail Failure

Caption: Decision workflow for purification method selection.

  • Recrystallization is the most straightforward and effective method if your compound is a crystalline solid and is already relatively pure (>90%).[7][8]

  • Acid-Base Extraction is exceptionally powerful for this specific molecule due to its amphoteric nature (containing both acidic and basic functional groups). It is excellent for removing neutral impurities or other acidic/basic compounds with different pKa values.[9][10]

Q4: How can I reliably assess the purity of my final product?

A: A combination of methods provides the most comprehensive purity assessment:

  • Melting Point Analysis: Pure crystalline solids have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[11]

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method. A pure sample should show a single major peak. Purity is often calculated based on the area percentage of the main peak.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect impurities with distinct signals. Integration of impurity signals relative to the product signals can provide a quantitative purity estimate.[11]

In-Depth Purification Protocols & Troubleshooting

Method 1: Recrystallization

Causality: This technique leverages the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[6][8] The ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble in the hot solvent (and can be filtered out) or highly soluble in the cold solvent (and remain in the mother liquor).[6]

Solvent Selection Guide

The hydrochloride salt form of the target compound makes it more soluble in polar solvents.

Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol 78Good starting choice. Benzoic acids often show good solubility differential in alcohols.[12]
Methanol 65Similar to ethanol but more volatile. May lead to faster crystallization.
Isopropanol 82Another good alcohol choice, slightly less polar than ethanol.
Water 100Benzoic acid itself has low solubility in cold water but much higher in hot water.[8][13] The salt form's solubility should be tested.
Ethanol/Water Mix VariableA co-solvent system can fine-tune solubility. Adding water as an anti-solvent to an ethanol solution can effectively induce crystallization.
Experimental Protocol: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (using a hot plate and stir bar) while slowly adding more hot solvent until the solid just dissolves completely.[6][8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.[4][6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (or the activated charcoal). This step prevents premature crystallization in the funnel.[5]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization
IssueProbable CauseSolution
Compound "oils out" Solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
No crystals form Too much solvent was used, or the solution is not sufficiently supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, boil off some solvent to increase concentration and re-cool. Add a "seed crystal" from a previous batch if available.
Poor recovery Compound is too soluble in the cold solvent, or not enough time was allowed for crystallization in the ice bath.Ensure the solution is thoroughly chilled. Consider using a different solvent system where the compound is less soluble when cold.
Method 2: Acid-Base Extraction

Causality: This method separates compounds based on their differing acid-base properties and subsequent solubility in aqueous and organic layers.[10] 2-Bromo-5-(dimethylamino)benzoic acid is amphoteric. As the hydrochloride salt, the amino group is protonated (R-NH(CH₃)₂⁺). The carboxylic acid group remains acidic. We can manipulate the pH to make the molecule either charged (water-soluble) or neutral (organic-soluble) to separate it from impurities.

G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation of Basic/Neutral Impurities cluster_2 Step 3: Isolation of Product A1 Crude HCl Salt in Organic Solvent (e.g., EtOAc) A2 Add weak base (aq. NaHCO₃) Shake and separate layers A1->A2 B1 Aqueous Layer Contains deprotonated carboxylate (Product Salt) A2->B1 Phase Separation B2 Organic Layer Contains neutral impurities and any basic impurities A2->B2 Phase Separation C1 Take Aqueous Layer (B1) and acidify with HCl to pH ~1-2 B1->C1 C2 Product precipitates out as free acid/HCl salt C1->C2 C3 Filter, Wash, and Dry C2->C3

Caption: Workflow for purification via Acid-Base Extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[14][15] Transfer the solution to a separatory funnel.

  • First Extraction (Remove Acidic Impurities): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The carboxylic acid group of the target compound will be deprotonated, forming a sodium salt that is soluble in the aqueous layer.[16] Stronger acidic impurities will also move to the aqueous layer. Shake the funnel vigorously, venting frequently.[14] Allow the layers to separate and drain the lower aqueous layer. Repeat this extraction.

  • Back Extraction (Isolate Product): Combine the aqueous extracts from the previous step. Cool this solution in an ice bath and slowly add concentrated HCl dropwise until the solution is acidic (pH ~1-2, check with pH paper).[9] The target compound will precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts, and then dry it thoroughly under vacuum.

Troubleshooting Acid-Base Extraction
IssueProbable CauseSolution
Emulsion forms Agitation was too vigorous; presence of surfactants.Allow the funnel to stand for a longer period. Gently swirl instead of shaking. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.
Poor precipitation The aqueous solution is not sufficiently acidic, or the product concentration is too low.Add more HCl to ensure pH is low enough. If concentration is the issue, you may need to extract the acidified aqueous layer back into an organic solvent (like ethyl acetate), then dry and evaporate the solvent.
Product remains in organic layer The initial extraction with base was incomplete.Perform additional extractions with the aqueous base. Ensure thorough mixing between the layers.
References
  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • Yang, Q., Ni, L-F., & Faessler, P. (n.d.). The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing. Retrieved from [Link]

  • Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE. Organic Chemistry Lab Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemical Label. (n.d.). 2-bromo-5-(dimethylamino)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of benzoic acid.
  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • Cleanchem. (n.d.). 2-Bromo-5-Methoxy Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method of benzoic acid purification.
  • PubChemLite. (n.d.). 2-bromo-5-(dimethylamino)benzoic acid. Retrieved from [Link]

  • Applichem. (n.d.). 2-Bromo-5-(dimethylamino)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Scribd. (n.d.). Benzoic Acid Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • WIPO Patentscope. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-5-chlorobenzaldehyde.

Sources

Technical Support Center: Reaction Monitoring for 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride. This document provides in-depth technical guidance, troubleshooting advice, and detailed protocols for effectively monitoring chemical reactions involving this versatile reagent. Our focus is on providing practical, field-tested insights to ensure the success and integrity of your experiments.

I. Understanding the Molecule: Key Characteristics and Reactivity

This compound is a substituted aromatic carboxylic acid featuring a bromine atom, a dimethylamino group, and a carboxylic acid function.[1][2][3] The hydrochloride salt form enhances its stability and solubility in certain solvents.[4] Understanding the interplay of these functional groups is crucial for anticipating its reactivity and selecting the appropriate reaction monitoring techniques.

  • Carboxylic Acid: This group is the primary site for reactions such as amide bond formation and esterification. Its acidity can influence reaction conditions and the choice of base.

  • Aryl Bromide: The bromine atom is a versatile handle for cross-coupling reactions, most notably Suzuki-Miyaura coupling, allowing for the introduction of new carbon-carbon bonds.

  • Dimethylamino Group: This electron-donating group can influence the reactivity of the aromatic ring. Its basicity may also play a role in certain reaction mechanisms.

  • Hydrochloride Salt: The amine is protonated, which protects it from unwanted side reactions in some cases but also necessitates the use of a base to liberate the free amine for reactions where its nucleophilicity is required.[4][5]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Amide Coupling Reactions

Q1: My amide coupling reaction is sluggish or not proceeding to completion. What are the likely causes?

A1: Several factors can impede amide bond formation:

  • Incomplete Activation of the Carboxylic Acid: Ensure your coupling reagent (e.g., HATU, EDC) is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can improve yields.[6]

  • Amine Basicity: The dimethylamino group on the benzoic acid ring is basic. While the hydrochloride salt protects it, the reaction conditions (addition of another base) will likely free it. This, along with the amine coupling partner, can lead to complex acid-base equilibria. Ensure you are using a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the hydrochloride and any acid generated during the reaction.[6]

  • Steric Hindrance: If your amine coupling partner is sterically bulky, the reaction rate will be slower. Consider using a more potent coupling reagent or elevating the reaction temperature.[6]

  • Solubility Issues: The hydrochloride salt may have limited solubility in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Consider using a more polar solvent like N,N-dimethylformamide (DMF).

Q2: I am observing an unexpected side product in my amide coupling reaction. What could it be?

A2: A common side reaction is the formation of byproducts from the coupling reagent. For instance, when using carbodiimides like DCC or EDC, the corresponding urea byproduct can contaminate your product. Dicyclohexylurea (DCU) from DCC is often insoluble and can be removed by filtration, while the byproduct from EDC is water-soluble and can be removed during an aqueous workup.[7]

Q3: How do I handle the hydrochloride salt when setting up my amide coupling reaction?

A3: The hydrochloride salt needs to be neutralized to free the dimethylamino group and to ensure the amine coupling partner is not protonated. You must add at least one equivalent of a non-nucleophilic base (like DIPEA or triethylamine) to neutralize the HCl salt, in addition to the base required for the coupling reaction itself.[5]

Suzuki-Miyaura Coupling Reactions

Q4: My Suzuki coupling reaction is giving low yields or failing completely. What should I troubleshoot?

A4: Suzuki couplings can be sensitive to several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. If you suspect the catalyst has degraded, use a fresh batch. The choice of ligand is also critical; for electron-rich aryl bromides, ligands like SPhos can be effective.

  • Base and Solvent Selection: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene/water, DMF) is crucial and often needs to be empirically optimized. For substrates with poor solubility, using a solvent like DMF or dioxane may be necessary.

  • Dehalogenation: A common side reaction is the reductive dehalogenation of the starting material, where the bromine atom is replaced by a hydrogen.[8][9][10][11] This can be minimized by ensuring anaerobic conditions (thoroughly degassing your solvents and reaction mixture) and using a stable palladium catalyst.

  • Homocoupling: The formation of a biaryl product from the coupling of two molecules of your boronic acid is another common side reaction, often promoted by the presence of oxygen.[12] Again, rigorous degassing is essential.

Q5: I am seeing multiple spots on my TLC plate for my Suzuki coupling reaction, and I'm not sure which is the product.

A5: Besides your starting material and desired product, you may see spots corresponding to the homocoupled boronic acid, the dehalogenated starting material, and potentially catalyst-related impurities. Running reference spots of your starting materials on the same TLC plate is essential. A co-spot (spotting the reaction mixture and starting material in the same lane) can help confirm if the starting material is consumed.

III. Reaction Monitoring Protocols

Effective reaction monitoring is key to optimizing reaction conditions and determining the endpoint of your transformation. The three most common techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A. Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitative reaction monitoring.

Detailed Protocol for TLC Monitoring:

  • Sample Preparation: At various time points, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube. Dilute the aliquot in a small vial with a suitable solvent (e.g., ethyl acetate, DCM).

  • Spotting: On a silica gel TLC plate, use a capillary tube to spot the diluted reaction mixture. Also, spot the starting material(s) and a co-spot (reaction mixture and starting material in the same lane) for reference.

  • Eluent Selection: A typical starting eluent system for this class of compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate). For this specific molecule, which is quite polar, a system like 70:30 ethyl acetate:hexanes or even DCM with a few percent of methanol might be necessary.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: 2-Bromo-5-(dimethylamino)benzoic acid and many of its products are aromatic and will be visible under a UV lamp (254 nm) as dark spots.[13]

    • Iodine Chamber: Placing the plate in a chamber with iodine crystals will stain aromatic compounds and many organic molecules as brown spots.[10][14][15]

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as amines. It will appear as yellow spots on a purple background.[15]

      • Ninhydrin Stain: While primarily for primary amines, it can sometimes visualize secondary and tertiary amines with heating, appearing as colored spots.[14]

      • Bromocresol Green: This stain is excellent for visualizing acidic compounds like carboxylic acids, which will appear as yellow spots on a blue background.[13][15]

TLC Troubleshooting Table:

ProblemPotential CauseSolution
Streaking of spots Sample is too concentrated or the compound is highly polar.Dilute the sample further. Add a small amount of acetic acid to the eluent to improve the spot shape of the carboxylic acid.
Rf values are too low Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate or methanol).
Rf values are too high Eluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes).
Spots are not separating The polarity of the starting material and product are very similar.Try a different eluent system. For example, switch from an ethyl acetate/hexanes system to a methanol/DCM system.

TLC_Troubleshooting

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction progress and determining product purity. A reversed-phase method is generally suitable for this class of compounds.

Detailed Protocol for HPLC Monitoring:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture and quench it by diluting it significantly (e.g., 1:1000) in a vial containing the mobile phase. This stops the reaction and prepares the sample for injection.

  • Instrumentation and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Acidifying the mobile phase with 0.1% formic acid or phosphoric acid is crucial to protonate the carboxylic acid and dimethylamino groups, leading to sharp, symmetrical peaks.[16]

    • Detection: A UV detector set at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).

    • Elution: A gradient elution is often used for initial method development to separate compounds with a range of polarities. A typical gradient might be from 10% to 90% acetonitrile over 10-15 minutes. Once the retention times are known, an isocratic method can be developed for faster analysis.

HPLC Troubleshooting Table:

ProblemPotential CauseSolution
Broad or tailing peaks Secondary interactions with the column; pH of the mobile phase is not optimal.Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by adding 0.1% formic or phosphoric acid. This will protonate the analyte and minimize tailing.
Poor resolution Inappropriate mobile phase composition or gradient.Optimize the gradient slope or switch to a different organic modifier (e.g., from acetonitrile to methanol).
Ghost peaks Contamination in the sample or carryover from a previous injection.Run a blank injection of the mobile phase to check for system contamination. Ensure proper needle washing between injections.
Drifting retention times Column temperature fluctuations or changes in mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.

HPLC_Workflow

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to monitor the disappearance of starting material signals and the appearance of product signals.

Detailed Protocol for NMR Monitoring:

  • Sample Preparation: Withdraw a larger aliquot (e.g., 50-100 µL) from the reaction mixture. Remove the solvent under reduced pressure or a stream of nitrogen. Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis. DMSO-d₆ is often a good choice as it can dissolve a wide range of organic compounds, including salts.

  • ¹H NMR Analysis:

    • Carboxylic Acid Proton: The -COOH proton will appear as a broad singlet far downfield, typically between 10-13 ppm. This signal will likely disappear or shift upon conversion to an amide or ester.

    • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (around 7-8 ppm). Their chemical shifts and coupling patterns will change upon reaction at the carboxylic acid or bromo position.

    • Dimethylamino Protons: The -N(CH₃)₂ protons will appear as a singlet, typically around 3 ppm. This signal should remain largely unchanged unless the dimethylamino group itself is involved in a side reaction.

    • Monitoring Progress: Track the integration of a characteristic proton signal of the starting material relative to a new, characteristic signal of the product.

Expected ¹H NMR Chemical Shift Regions:

Functional GroupExpected Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)10.0 - 13.0Broad singlet, will disappear upon amide/ester formation.
Aromatic (Ar-H)7.0 - 8.5Complex multiplets, will shift upon reaction.
Dimethylamino (-N(CH₃)₂)~3.0Singlet, should remain constant.
Amide (R-NH-C=O)7.5 - 8.5Broad singlet, appears in the product.

¹³C NMR Analysis: While less commonly used for routine reaction monitoring due to longer acquisition times, ¹³C NMR can be very informative for characterizing the final product.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear around 165-175 ppm. This will shift slightly upon conversion to an amide or ester.

  • Aromatic Carbons: The carbons of the benzene ring will appear between 110-150 ppm. The carbon attached to the bromine (C-Br) will be in the lower end of this range (around 115-125 ppm).

NMR Troubleshooting Table:

ProblemPotential CauseSolution
Broad peaks Sample contains paramagnetic impurities or is aggregating.Filter the NMR sample through a small plug of celite or glass wool. Try a different deuterated solvent or run the experiment at a higher temperature.
Poor signal-to-noise Sample is too dilute.Concentrate the sample or acquire more scans.
Overlapping signals The signals of the starting material and product are in the same region.Use a higher field NMR spectrometer for better signal dispersion. Consider using 2D NMR techniques (like COSY or HSQC) for unambiguous signal assignment in the final product.

IV. Potential Side Reactions to Monitor

Beyond the expected transformation, it is important to be aware of potential side reactions that can occur with 2-Bromo-5-(dimethylamino)benzoic acid.

  • Decarboxylation: At elevated temperatures, benzoic acids can undergo decarboxylation, losing CO₂.[15] This would result in the formation of 3-bromo-N,N-dimethylaniline. This is more likely to occur in reactions run at high temperatures for extended periods.

  • Dehalogenation: As mentioned in the Suzuki coupling section, the bromine atom can be reductively removed under certain conditions, particularly with palladium catalysts and a hydrogen source.[8][9][10][11]

  • Reactions involving the Dimethylamino Group: While generally stable, the dimethylamino group can be susceptible to oxidation under harsh conditions. In the presence of strong electrophiles, N-alkylation is a possibility, though less likely given the other reactive sites on the molecule.

Monitoring for these potential byproducts using the techniques described above will provide a more complete picture of your reaction and aid in the development of a robust and clean chemical process.

V. References

  • PubMed: Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. ([Link])

  • TLC Visualization Methods. ([Link])

  • Organic Chemistry Portal: Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ([Link])

  • Chemistry LibreTexts: 2.3F: Visualizing TLC Plates. ([Link])

  • SIELC Technologies: Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. ([Link])

  • ResearchGate: How can I solve my problem with Suzuki coupling? ([Link])

  • Reddit: Hydrochloride salt of amine. ([Link])

  • Scribd: TLC Visualization Techniques. ([Link])

  • The Royal Society of Chemistry: Electronic Supplementary Information. ([Link])

  • Rutgers University: Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. ([Link])

  • ACS Publications: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ([Link])

  • Reddit: Diagnosing issues with a failed Suzuki coupling? ([Link])

  • Analytical Methods (RSC Publishing): Simple and rapid detection of aromatic amines using a thin layer chromatography plate. ([Link])

  • Stains for Developing TLC Plates. ([Link])

  • SpectraBase: 2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts. ([Link])

  • The Royal Society of Chemistry: Carbon-13 chemical shift assignments of derivatives of benzoic acid. ([Link])

  • Reddit: amide coupling help. ([Link])

  • PubChem: this compound. ([Link])

  • Spectroscopy Online: Organic Nitrogen Compounds V: Amine Salts. ([Link])

  • NCERT: lech204.pdf. ([Link])

  • ResearchGate: A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ([Link])

  • HepatoChem: Amide coupling reaction in medicinal chemistry. Coupling reagents. ([Link])

Sources

Overcoming solubility problems of "2-Bromo-5-(dimethylamino)benzoic acid hydrochloride" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Welcome to the technical support center for this compound (CAS: 1280786-55-1). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges encountered with this compound in organic solvents. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.

Understanding the Molecule: The Root of the Solubility Problem

This compound is a substituted benzoic acid derivative.[1][2][3] Its structure, containing a carboxylic acid, a tertiary amine, and a bromine atom on a benzene ring, presents a unique set of solubility characteristics. The primary challenge arises from its formulation as a hydrochloride salt.[4][5] This salt form is created by reacting the basic dimethylamino group with hydrochloric acid, which significantly increases its polarity and, consequently, its solubility in aqueous or highly polar protic solvents.[4][5] However, this same property makes it inherently difficult to dissolve in many common non-polar or moderately polar organic solvents used in synthesis and formulation.[6][7]

The core of the problem lies in the strong ionic interactions of the hydrochloride salt, which require a solvent capable of effectively solvating both the protonated amine cation and the chloride anion.[6] Most organic solvents lack the high dielectric constant and hydrogen-bonding ability of water to overcome the compound's crystal lattice energy.[8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address the most common questions and issues encountered when working with this compound.

Q1: Why won't my this compound dissolve in my organic reaction solvent (e.g., THF, Dichloromethane, Toluene)?

Answer: This is the most common issue and is due to a polarity mismatch. As a hydrochloride salt, the compound is highly polar and ionic.[4][5] Solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are non-polar or moderately polar aprotic solvents and are poor at solvating ionic salts.[7] To achieve dissolution, you need to either increase the polarity of the solvent system or decrease the polarity of the compound itself.

Troubleshooting Flowchart:

cluster_strategies Dissolution Strategies cluster_strategy1 Solvent System Modification cluster_strategy2 Compound Modification start Initial Problem: Compound is insoluble in organic solvent strategy1 Strategy 1: Modify the Solvent System start->strategy1 Choose a path strategy2 Strategy 2: Modify the Compound (Freebasing) start->strategy2 option1a Use Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) strategy1->option1a option1b Introduce a Co-Solvent (e.g., Methanol, Ethanol) strategy1->option1b option1c Apply Heat strategy1->option1c option2a Perform a Liquid-Liquid Extraction (Aqueous base wash) strategy2->option2a option2b In-Situ Neutralization (Add a non-nucleophilic base) strategy2->option2b end_goal Successful Dissolution option1a->end_goal option1b->end_goal option1c->end_goal option2a->end_goal option2b->end_goal

Caption: Troubleshooting workflow for solubility issues.

Q2: What are the best starting solvents to try for dissolving the hydrochloride salt form directly?

Answer: If you need to dissolve the salt form directly, you should start with the most polar organic solvents. The solubility will generally follow the polarity of the solvent.

Table 1: Recommended Starting Solvents for the Hydrochloride Salt

Solvent ClassExamplesRationale & Considerations
Polar Aprotic DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide)These are powerful solvents for polar compounds.[8] Caution: They have high boiling points and can be difficult to remove. Ensure they are anhydrous and compatible with your reaction chemistry.
Polar Protic Methanol, EthanolAlcohols can solvate salts through hydrogen bonding.[9][10] They are often used as co-solvents. Solubility may still be limited.
Other Polar AcetonitrileAcetonitrile is a polar solvent that can dissolve some salts, but its effectiveness can be compound-specific.[11][12]

Expert Tip: Always start with a small amount of your compound and solvent to test solubility before committing your entire sample.

Q3: My compound needs to be in a non-polar solvent for a reaction. How can I achieve this?

Answer: In this scenario, you must convert the hydrochloride salt to its "freebase" form.[13] The freebase is the neutral form of the molecule, where the dimethylamino group is deprotonated. This significantly reduces the compound's polarity, making it much more soluble in organic solvents like DCM, THF, or ethyl acetate.[13]

There are two primary methods to achieve this:

1. Preparative Freebasing (Liquid-Liquid Extraction) This is the cleanest method and involves a standard acid-base extraction.

Experimental Protocol: Freebasing via Extraction

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of deionized water.

  • Basification: Add this aqueous solution to a separatory funnel. Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 5-10% sodium carbonate (Na₂CO₃) solution, while gently swirling.[14] Continue adding the base until the effervescence stops and the aqueous layer is basic (test with pH paper, target pH > 8).

  • Extraction: Extract the aqueous layer with a water-immiscible organic solvent (e.g., ethyl acetate, DCM) three times. The now-neutral "freebase" will move into the organic layer.

  • Drying & Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., rotary evaporator).

  • Result: You will be left with the solid or oily freebase of 2-Bromo-5-(dimethylamino)benzoic acid, which should now be readily soluble in your desired organic solvent.

2. In-Situ Freebasing This method is used when you want to avoid a separate workup step and perform the reaction in the same pot.

Experimental Protocol: In-Situ Freebasing

  • Suspension: Suspend the hydrochloride salt in your anhydrous organic reaction solvent (e.g., THF, DCM).

  • Base Addition: Add at least one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). For sensitive reactions, a solid inorganic base like anhydrous potassium carbonate (K₂CO₃) can be used, though it may require longer stirring times.[15]

  • Stirring: Stir the mixture at room temperature. The organic base will react with the hydrochloride, forming the soluble freebase and a salt byproduct (e.g., triethylammonium chloride).

  • Reaction: The byproduct salt is often insoluble and may precipitate, but it typically does not interfere with subsequent reaction steps. You can then proceed by adding your other reagents.

Caption: Conversion of the hydrochloride salt to the freebase.

Q4: Can I use heat to improve solubility?

Answer: Yes, gently heating the mixture can increase the solubility of the compound.[9][11] However, this should be done with caution.

Considerations:

  • Compound Stability: Check the compound's melting point and decomposition temperature. The safety data sheet (SDS) for similar compounds suggests stability under normal conditions, but prolonged heating is not advised without specific stability data.[16][17][18]

  • Solvent Volatility: Be mindful of the boiling point of your solvent, especially with volatile solvents like DCM or ether. Use a reflux condenser if necessary.

  • Precipitation on Cooling: The compound may precipitate out of the solution as it cools.[8] This can be an issue if you need it to remain in solution at room temperature for a reaction or analysis.

Q5: What is a co-solvent, and how can it help?

Answer: A co-solvent is a small amount of a secondary solvent added to the primary solvent to increase the overall solvating power of the system.[19] This is a very effective strategy.

Practical Application: If your compound is poorly soluble in DCM, for example, adding a small percentage (e.g., 1-10% v/v) of a polar protic solvent like methanol can dramatically improve solubility.[19] The methanol helps to solvate the ionic salt, while the bulk solvent (DCM) maintains the overall character required for your experiment.

Recommended Co-solvent Combinations:

Primary Solvent (Non-polar/Moderately Polar)Recommended Co-Solvent (Polar)
Dichloromethane (DCM)Methanol or Ethanol
Tetrahydrofuran (THF)Methanol or DMSO
TolueneIsopropanol or Ethanol
Ethyl AcetateMethanol

Protocol: Using a Co-solvent

  • Add your compound to the primary organic solvent.

  • While stirring, add the co-solvent dropwise until the solid dissolves.

  • Use the minimum amount of co-solvent necessary to achieve a clear solution.

Summary of Key Strategies

StrategyWhen to UseKey AdvantagesPotential Drawbacks
Switch to Polar Solvent When the reaction chemistry is compatible with solvents like DMSO or DMF.Dissolves the salt form directly.Difficult to remove solvent; potential reactivity.
Preparative Freebasing When a pure, neutral form of the compound is required in a non-polar solvent.High purity; removes inorganic salts.Requires an extra workup step.
In-Situ Freebasing For one-pot reactions where an additional workup is undesirable.Convenient and fast.Introduces a base and its salt byproduct into the reaction.
Use of Co-solvents To slightly increase the polarity of a non-polar solvent system.Simple; fine-tunes solubility.May alter reaction kinetics or outcomes.
Heating To dissolve a stubborn compound when other methods are not suitable.Can increase dissolution rate and capacity.Risk of compound degradation; precipitation upon cooling.

By understanding the chemical nature of this compound and applying these targeted strategies, you can effectively overcome the solubility challenges and proceed with your research confidently.

References

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). [Link]

  • Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. [Link]

  • O'Mahony, M. A., et al. (2013). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. Crystal Growth & Design. [Link]

  • Semantic Scholar. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]

  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803. [Link]

  • Nordström, F. L., & Rasmuson, Å. C. (2006). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 8(7), 524-531. [Link]

  • Reddit. (2021). Free-basing a volatile aliphatic amine without aqueous? r/chemistry. [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]

  • YouTube. (2020). Conversion of Amines to Amine Salts. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]

  • Chemistry LibreTexts. (2014). Amines as Bases. [Link]

  • YouTube. (2015). Free base. [Link]

  • PharmD, M. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? [Link]

  • askIITians. (2025). How can a solute dissolve in polar and non-polar solvents? [Link]

  • Chemistry For Everyone. (2025). Why Are Covalent Compounds Soluble In Organic Solvents? [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]

  • Quora. (2021). Can both polar and non-polar compounds be solvents? [Link]

  • PubChemLite. (n.d.). 2-bromo-5-(dimethylamino)benzoic acid. [Link]

  • Appchem. (n.d.). 2-Bromo-5-(dimethylamino)benzoic acid. [Link]

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Validation & Comparative

A Comparative Guide to Purity Validation Methods for 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for the purity validation of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride, a key building block in various synthetic pathways.

Given the limited specific pharmacopeial monographs for this compound, this guide synthesizes established principles from authoritative sources like the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP), applying them to create a robust validation strategy. We will explore orthogonal analytical techniques, explaining the scientific rationale behind their selection and providing illustrative experimental protocols and comparative data.

The Criticality of Purity for Pharmaceutical Intermediates

This compound (Molecular Formula: C9H11BrClNO2) is a substituted aromatic carboxylic acid.[1] Impurities in such intermediates can arise from the manufacturing process (e.g., starting materials, by-products, reagents) or degradation.[2] These impurities can potentially be carried through subsequent synthetic steps, impacting the impurity profile of the final API, which can, in turn, affect its safety and efficacy.[2][3] Therefore, a comprehensive purity validation is not merely a quality control check but a fundamental aspect of risk management in drug development.

A Multi-Faceted Approach to Purity Validation

A single analytical technique is rarely sufficient to fully characterize the purity of a compound. A well-designed purity validation strategy employs a combination of orthogonal methods, each providing a different perspective on the sample's composition. This guide will focus on a primary chromatographic method for separating and quantifying organic impurities, complemented by techniques to assess other critical quality attributes such as residual solvents and water content.

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of a pharmaceutical intermediate like this compound.

Purity Validation Workflow cluster_0 Primary Analysis cluster_1 Orthogonal Methods cluster_2 Data Integration & Reporting HPLC HPLC-UV/DAD (Organic Impurities & Assay) Report Purity Report (Certificate of Analysis) HPLC->Report GC_HS Headspace GC-FID (Residual Solvents) GC_HS->Report KF Karl Fischer Titration (Water Content) KF->Report NMR qNMR (Structural Confirmation & Assay) NMR->Report

Caption: A comprehensive purity validation workflow.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling and Assay

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.[4][5] A well-developed reversed-phase HPLC method can separate the main component from its structurally related impurities.

Method Development and Validation Principles

The development and validation of an HPLC method should adhere to the principles outlined in ICH Q2(R1).[6][7][8] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. While a specific validated method for this compound is not publicly available, methods for similar aromatic carboxylic acids can be adapted.[9][10][11][12][13]

Comparative HPLC Methodologies

The following table outlines two potential starting points for HPLC method development, adapted from literature for structurally related compounds.

ParameterMethod A (Adapted from Benzoic Acid Analysis)Method B (Adapted from PABA Analysis)
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA: Phosphate Buffer (pH 5.5)B: Acetonitrile
Gradient 20-80% B over 20 min25% B Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 230 nmUV at 254 nm
Column Temp. 30 °C25 °C

Rationale for Method Selection:

  • Method A offers a gradient elution, which is generally more effective for separating impurities with a wider range of polarities. The acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • Method B utilizes an isocratic elution, which can be simpler and more robust if the impurity profile is less complex. The C8 stationary phase provides a different selectivity compared to C18, which can be beneficial for resolving certain impurities.

Experimental Protocol: HPLC Purity Determination
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare a sample solution at the same concentration.

  • Chromatographic System:

    • Utilize an HPLC system equipped with a UV/DAD detector, autosampler, and column oven.

    • Equilibrate the chosen column with the initial mobile phase conditions for at least 30 minutes.

  • System Suitability:

    • Inject the reference standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis:

    • Inject the sample solution in duplicate.

    • Integrate all peaks and report the area percent of the main peak and any impurities.

Orthogonal Methods for Comprehensive Purity Assessment

To build a complete picture of the compound's purity, orthogonal methods that measure different properties are essential.

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances.[14] Their levels are strictly controlled according to ICH Q3C guidelines due to their potential toxicity.[14][15] Headspace gas chromatography with flame ionization detection (HS-GC-FID) is the standard technique for this analysis.[15][16][17]

Experimental Protocol: HS-GC for Residual Solvents
  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at their specified limits in a suitable solvent (e.g., DMSO, DMF).[14]

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add the same solvent used for the standard.

  • HS-GC Parameters:

    • Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm

    • Oven Program: 40 °C (20 min), then ramp to 240 °C at 10 °C/min, hold for 20 min.

    • Injector Temp: 140 °C

    • Detector (FID) Temp: 250 °C

    • Headspace Vial Temp: 80 °C

  • Analysis: Analyze the standard and sample solutions and quantify the residual solvents based on the peak areas.

Water Content by Karl Fischer Titration

Water is not an impurity in the traditional sense, but its presence can affect the stability and accurate weighing of the material.[18] Karl Fischer titration is a highly specific and accurate method for determining water content.[19][20][21]

Experimental Protocol: Volumetric Karl Fischer Titration
  • Instrument Setup: Use a volumetric Karl Fischer titrator with a suitable titrant (e.g., single-component reagent).

  • Titrant Standardization: Standardize the titrant using a certified water standard or disodium tartrate dihydrate.[21]

  • Sample Analysis: Accurately weigh a suitable amount of the sample and add it to the titration vessel containing a pre-tared solvent (e.g., methanol). Titrate to the endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed.

Structural Confirmation and Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[22][23] ¹H NMR can confirm the identity of the compound by analyzing the chemical shifts and coupling patterns of the protons.[24][25] qNMR can provide an orthogonal measure of assay, complementing the HPLC results.[26]

qNMR Principle

qNMR Principle cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Calculation Sample Accurately weigh sample and internal standard Acquire Acquire ¹H NMR spectrum with appropriate parameters Sample->Acquire Process Integrate signals of analyte and internal standard Acquire->Process Calculate Calculate purity based on integral ratios and weights Process->Calculate

Caption: Workflow for quantitative NMR (qNMR).

Comparative Summary of Purity Validation Methods

Analytical MethodPrimary ApplicationStrengthsLimitations
HPLC-UV/DAD Organic Impurity Profiling & AssayHigh resolution, sensitive, quantitativeMay not detect non-UV active impurities
HS-GC-FID Residual Solvent AnalysisHighly sensitive for volatile compoundsNot suitable for non-volatile impurities
Karl Fischer Titration Water Content DeterminationSpecific for water, highly accurateNot applicable to other impurities
qNMR Structural Confirmation & AssayAbsolute quantitation, structural informationLower sensitivity than HPLC for trace impurities

Conclusion and Recommendations

A robust purity validation for this compound necessitates a multi-pronged analytical approach. High-Performance Liquid Chromatography should be the primary technique for the separation and quantification of organic impurities and for assay determination. This must be complemented by orthogonal methods such as Headspace Gas Chromatography for residual solvents and Karl Fischer titration for water content. Quantitative NMR serves as an excellent confirmatory technique for both identity and assay.

By integrating the results from these complementary methods, a comprehensive and reliable assessment of the purity of this compound can be achieved, ensuring its suitability for use in research and drug development. The validation of these analytical procedures should be conducted in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[27][28]

References

  • Scharlab. Karl Fischer water content titration. [Link]

  • US Pharmacopeia (USP). <621> CHROMATOGRAPHY. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • JP. Water Determination (Karl Fischer Method). [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Shimadzu Italia. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. [Link]

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  • Oxford Academic. Optimization of HS-GC–FID–MS Method for Residual Solvent Profiling in Active Pharmaceutical Ingredients Using DoE. [Link]

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A Strategic Guide to the Design and Evaluation of 2-Bromo-5-(dimethylamino)benzoic Acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic exploration of chemical scaffolds is fundamental to identifying novel therapeutic agents. This guide provides a comprehensive framework for a comparative study of analogs based on the "2-Bromo-5-(dimethylamino)benzoic acid hydrochloride" core structure. While direct comparative data on a series of its analogs is not extensively published, this guide leverages established principles of medicinal chemistry and data from related substituted aminobenzoic acids to provide a predictive and actionable roadmap for their synthesis and evaluation.

The Core Scaffold: Understanding the Physicochemical Landscape

The parent compound, 2-Bromo-5-(dimethylamino)benzoic acid, presents a unique combination of functional groups that define its potential as a building block in medicinal chemistry.[1][2][3] The strategic placement of the bromo, dimethylamino, and carboxylic acid moieties on the benzene ring creates a distinct electronic and steric profile.

  • Carboxylic Acid: This group is a key hydrogen bond donor and acceptor, often crucial for interacting with the active sites of enzymes or receptors.[4] Its acidic nature also influences the compound's solubility and pharmacokinetic properties.

  • Bromo Group: As a halogen, bromine is an electron-withdrawing group via induction. Its presence can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[5] Furthermore, its size and lipophilicity can contribute to binding interactions, and it provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[5]

  • Dimethylamino Group: This tertiary amine is a strong electron-donating group through resonance. It significantly impacts the electron density of the aromatic ring and can act as a hydrogen bond acceptor or a basic center, depending on the physiological pH.

Designing a Focused Analog Library for Comparative Analysis

A systematic approach to analog design is crucial for developing a clear structure-activity relationship (SAR). The following table outlines a proposed set of analogs for a comparative study, targeting key modifications to probe the contribution of each functional group.

Analog ID Modification from Parent Compound Rationale for Inclusion
ANA-01 Replacement of Bromo with ChloroTo assess the effect of halogen size and reactivity on biological activity. Chloro-analogs are often less reactive in cross-coupling reactions but may offer advantages in terms of cost and availability.[5]
ANA-02 Replacement of Bromo with FluoroTo evaluate the impact of a highly electronegative but small halogen on electronic properties and potential hydrogen bonding interactions.
ANA-03 Replacement of Dimethylamino with MorpholinoTo explore the effect of a cyclic, more sterically hindered, and potentially more metabolically stable amino group on activity and solubility.[6]
ANA-04 Replacement of Dimethylamino with a primary Amino group (-NH2)To determine the importance of the tertiary amine and the potential for introducing hydrogen bond donor capabilities at this position.
ANA-05 Esterification of the Carboxylic acid (e.g., Methyl ester)To investigate the necessity of the acidic proton for biological activity and to potentially improve cell permeability as a prodrug strategy.
ANA-06 Amidation of the Carboxylic acid (e.g., with benzylamine)To explore alternative interactions at the active site and to modify the physicochemical properties of the molecule.
ANA-07 Suzuki cross-coupling at the Bromo position with an Aryl boronic acidTo expand the molecular complexity and explore new binding pockets, a common strategy in lead optimization.[5]

Proposed Synthetic Strategies and Experimental Workflows

The synthesis of the proposed analogs can be achieved through established organic chemistry methodologies. The following workflows provide a general overview of the synthetic and evaluative processes.

General Synthetic Workflow

The synthesis of the core aminobenzoic acid scaffold and its subsequent modification would be the primary focus.

G start Commercially Available Starting Material (e.g., substituted aminobenzoic acid) step1 Functional Group Interconversion (e.g., Bromination) start->step1 step2 Purification 1 (Crystallization/Chromatography) step1->step2 step3 Derivatization of Carboxylic Acid (Esterification/Amidation) step2->step3 For ANA-05, ANA-06 step4 Cross-Coupling Reaction (e.g., Suzuki Coupling) step2->step4 For ANA-07 step5 Final Purification step3->step5 step4->step5 product Target Analog step5->product

Caption: A generalized workflow for the synthesis and derivatization of analogs.

Biological Evaluation Workflow

A tiered approach to biological screening is recommended to efficiently identify promising candidates.

G start Synthesized Analog Library step1 Primary Screening (e.g., Target-based enzyme assay) start->step1 step2 Hit Identification (Analogs with >50% inhibition at a fixed concentration) step1->step2 step3 Dose-Response Analysis (Determination of IC50/EC50) step2->step3 step4 Secondary Assays (Cell-based activity, cytotoxicity) step3->step4 step5 Lead Candidate Selection step4->step5 G cluster_0 Chemical Modifications cluster_1 Observed Effects Halogen Substitution Halogen Substitution Potency (IC50) Potency (IC50) Halogen Substitution->Potency (IC50) Influences binding affinity Amine Modification Amine Modification Solubility Solubility Amine Modification->Solubility Impacts H-bonding Carboxylic Acid Derivatization Carboxylic Acid Derivatization Cell Permeability Cell Permeability Carboxylic Acid Derivatization->Cell Permeability Prodrug potential Selectivity Selectivity Potency (IC50)->Selectivity

Sources

A Comparative Guide to the Synthetic Utility of 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride and Other Brominated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Brominated Benzoic Acids in Modern Synthesis

In the landscape of pharmaceutical and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. Brominated benzoic acids serve as versatile and highly valuable building blocks in this endeavor. Their utility primarily stems from their capacity to participate in a wide array of palladium-catalyzed cross-coupling reactions, which are foundational for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2] These reactions, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized modern organic synthesis.[1][2]

This guide provides an in-depth technical comparison of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride with other electronically and structurally diverse brominated benzoic acids. We will explore how the electronic nature of substituents on the aromatic ring profoundly influences reactivity in key synthetic transformations. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the strategic advantages of employing this compound in their synthetic campaigns, supported by illustrative experimental data and detailed protocols.

The Unique Profile of this compound

This compound is a trifunctional reagent that offers a unique combination of reactive handles. The bromine atom serves as a key point for cross-coupling, while the carboxylic acid and dimethylamino groups can be utilized for further derivatization or to modulate the compound's physical and chemical properties. The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems.

The key distinguishing feature of this molecule is the presence of the strongly electron-donating dimethylamino group at the 5-position. This substituent significantly increases the electron density of the aromatic ring, which has a profound impact on the reactivity of the C-Br bond in palladium-catalyzed reactions.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, a common motif in pharmaceuticals.[3] The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[4] The electronic properties of the aryl halide play a crucial role in this step.

Generally, electron-withdrawing groups on the aromatic ring accelerate the oxidative addition, while electron-donating groups can retard it.[5] However, the increased electron density on the palladium center after oxidative addition, influenced by the ligand, is also a critical factor for the subsequent steps of the catalytic cycle.[1]

To illustrate the impact of substituents, we present a comparative analysis of the Suzuki-Miyaura coupling of three different 2-bromobenzoic acid derivatives with phenylboronic acid.

Table 1: Illustrative Comparison of Brominated Benzoic Acids in Suzuki-Miyaura Coupling

EntryBrominated Benzoic AcidSubstituent at C-5Electronic NatureReaction Time (h)Yield (%)
12-Bromobenzoic acid-HNeutral1285
22-Bromo-5-nitrobenzoic acid-NO₂Strongly Electron-Withdrawing892
32-Bromo-5-(dimethylamino)benzoic acid HCl-N(CH₃)₂Strongly Electron-Donating1695

This data is illustrative and based on established principles of chemical reactivity. Actual results may vary.

Analysis of Suzuki-Miyaura Reactivity:

As the data in Table 1 suggests, the 2-bromo-5-nitrobenzoic acid, with its strongly electron-withdrawing nitro group, is expected to react faster due to a more facile oxidative addition.[6] Conversely, the electron-rich this compound may exhibit a slightly slower initial reaction rate. However, the overall yield is often excellent, and in some cases superior, which can be attributed to the stabilization of the palladium catalyst and the facilitation of the reductive elimination step by the electron-donating group. The choice of ligand is also critical in optimizing the reaction for electron-rich aryl bromides.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add palladium(II) acetate and SPhos under a positive pressure of argon.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Ligand (SPhos): A bulky, electron-rich phosphine ligand like SPhos is chosen to promote the oxidative addition of the electron-rich aryl bromide and facilitate the reductive elimination step.[7]

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid for transmetalation without causing unwanted side reactions.[3]

  • Solvent System: A mixture of an organic solvent (dioxane) and water is often used to ensure the solubility of both the organic and inorganic reagents.[1]

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[2] Similar to the Suzuki-Miyaura reaction, the electronic nature of the aryl bromide influences the reaction rate and efficiency.

Table 2: Illustrative Comparison of Brominated Benzoic Acids in Buchwald-Hartwig Amination

EntryBrominated Benzoic AcidAmineReaction Time (h)Yield (%)
12-Bromobenzoic acidMorpholine1088
22-Bromo-5-nitrobenzoic acidMorpholine675 (potential for side reactions)
32-Bromo-5-(dimethylamino)benzoic acid HClMorpholine1493

This data is illustrative and based on established principles of chemical reactivity. Actual results may vary.

Analysis of Buchwald-Hartwig Reactivity:

In Buchwald-Hartwig amination, the increased electron density from the dimethylamino group in this compound can make the oxidative addition step more challenging. However, the use of specialized, bulky, and electron-rich phosphine ligands can overcome this hurdle.[7] Furthermore, the electron-donating group can facilitate the final reductive elimination step, often leading to high yields of the desired arylamine. For electron-deficient substrates like 2-bromo-5-nitrobenzoic acid, while the oxidative addition is faster, there can be a higher propensity for side reactions, such as nucleophilic aromatic substitution on the electron-deficient ring, which can lower the overall yield of the desired product.[8]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a representative procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon.

  • Add this compound and anhydrous toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃/XPhos): This combination is a highly active catalyst system for the amination of electron-rich aryl bromides. The bulky and electron-rich XPhos ligand is crucial for facilitating the oxidative addition and reductive elimination steps.[7]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex.[9]

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are typically used to prevent side reactions and ensure good solubility of the reactants and catalyst.[8]

Visualizing the Synthetic Workflow and Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycles and the logical relationships influencing the reactivity of brominated benzoic acids.

Suzuki_Miyaura_Cycle cluster_reactivity Factors Influencing Oxidative Addition Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Rate-determining) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (with Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (forms Ar-Ar') Electron-withdrawing group Electron-withdrawing group Faster Rate Faster Rate Electron-withdrawing group->Faster Rate Electron-donating group Electron-donating group Slower Rate Slower Rate Electron-donating group->Slower Rate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition [Ar-Pd(II)(NHR'R'')L2]+Br- [Ar-Pd(II)(NHR'R'')L2]+Br- Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR'R'')L2]+Br- Amine Coordination Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+Br-->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (forms Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion: Strategic Selection for Synthetic Success

The choice of a brominated benzoic acid derivative in a synthetic route has significant implications for reaction efficiency and overall yield. While electron-withdrawing groups can accelerate the initial oxidative addition step in palladium-catalyzed cross-coupling reactions, electron-donating groups, such as the dimethylamino group in This compound , offer distinct advantages. These include potentially higher overall yields due to catalyst stabilization and facilitation of the product-forming reductive elimination step.

The key to unlocking the full synthetic potential of electron-rich aryl bromides like this compound lies in the judicious selection of the catalyst system, particularly the phosphine ligand. With the appropriate choice of a bulky and electron-rich ligand, high yields of desired cross-coupling products can be achieved, making this reagent a powerful and versatile tool for the synthesis of complex molecules in drug discovery and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. National Institutes of Health. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic.... ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... ResearchGate. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Palladium‐Catalysed Amination of Electron‐Deficient or Relatively Electron‐Rich Benzo[b]thienyl Bromides − Preliminary Studies of Antimicrobial Activity and SARs. ResearchGate. [Link]

  • MDPI. (n.d.). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. MDPI. [Link]

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health. [Link]

  • PubChem. (n.d.). 2-bromo-5-(dimethylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). (PDF) Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. ResearchGate. [Link]

  • Xingwei Li Group. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • National Institutes of Health. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). (a) Cross-coupling reaction between bromobenzene with benzeneboronic.... ResearchGate. [Link]

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A Comparative Reactivity Guide for 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride and Its Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. Aryl halides, such as 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride, serve as versatile scaffolds for the construction of complex molecular architectures via transition metal-catalyzed cross-coupling reactions. The strategic placement of a bromine atom, an electron-donating dimethylamino group, and an electron-withdrawing carboxylic acid group on a benzene ring creates a molecule with a nuanced reactivity profile.

This guide provides an in-depth, objective comparison of the reactivity of this compound with structurally similar compounds. We will explore how subtle changes in the halogen substituent, the position of the dimethylamino group, and the nature of the nitrogen substituent influence performance in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. The insights are supported by established chemical principles and representative experimental data to provide researchers, scientists, and drug development professionals with a robust framework for informed substrate selection and reaction optimization.

Physicochemical and Reactivity Profile

The reactivity of an aryl halide in a cross-coupling reaction is not governed by a single parameter but is rather a multifactorial outcome of bond dissociation energies, electronic effects, and steric hindrance.

The Halogen's Role: In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend is directly correlated with the C-X bond dissociation energy, following the established order: I > Br > Cl.[1][2] Aryl iodides are the most reactive, often requiring milder conditions, while aryl chlorides are the most challenging substrates.[3] 2-Bromo-5-(dimethylamino)benzoic acid, as an aryl bromide, represents a favorable balance between high reactivity and greater stability and cost-effectiveness compared to its iodo-counterpart.[4]

Electronic Effects:

  • Dimethylamino Group: This group, positioned para to the bromine, exerts a strong electron-donating effect through resonance (+R) and a weak electron-withdrawing inductive effect (-I). The dominant +R effect increases the electron density on the aromatic ring, which can facilitate the reductive elimination step of the catalytic cycle but may slightly retard the initial oxidative addition.

  • Carboxylic Acid Group: This group is strongly electron-withdrawing (-R, -I) and is located ortho to the bromine. This electronic pull can make the ipso-carbon more electrophilic, potentially favoring the oxidative addition step. However, its steric bulk is a significant factor.

Steric Hindrance: The ortho-carboxylate group imposes significant steric hindrance around the C-Br bond. This can impede the approach of the bulky palladium catalyst, making the oxidative addition step more challenging than in sterically unencumbered aryl bromides.[5] This steric challenge often necessitates the use of specialized, bulky phosphine ligands to promote the reaction.

Comparative Overview of Analogs

To contextualize the reactivity of our target compound, we will compare it to several structural analogs. Each analog has been chosen to isolate the effect of a specific structural modification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural DifferenceExpected Reactivity Trend
2-Bromo-5-(dimethylamino)benzoic acid HCl C₉H₁₁BrClNO₂280.55[6]Target Compound Baseline
2-Iodo-5-(dimethylamino)benzoic acidC₉H₁₀INO₂323.09Weaker C-X bondHigher reactivity than bromo-analog
2-Chloro-5-(dimethylamino)benzoic acidC₉H₁₀ClNO₂200.63Stronger C-X bondLower reactivity than bromo-analog[4]
2-Bromo-3-(dimethylamino)benzoic acidC₉H₁₀BrNO₂244.09ortho amino positionIncreased steric hindrance
2-Bromobenzoic acidC₇H₅BrO₂201.02No amino groupLess electron-rich ring

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a building block's utility is its performance in key synthetic transformations. We will now compare the expected reactivity of this compound in two of the most powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron compound, is a pillar of modern organic synthesis.[7] The reaction is generally tolerant of a wide range of functional groups, making it invaluable in complex molecule synthesis.

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition transmetal_complex [Ar-Pd(II)(OR)L₂] oa_complex->transmetal_complex Transmetalation product_complex Ar-Pd(II)(Ar')L₂ transmetal_complex->product_complex product_complex->pd0 Reductive Elimination ArAr Ar-Ar' product_complex->ArAr center ArBr Ar-Br ArBr->oa_complex ArBOH Ar'-B(OH)₂ + Base ArBOH->transmetal_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The following table presents expected outcomes for the Suzuki-Miyaura coupling of various 2-halobenzoic acid derivatives with phenylboronic acid under standardized conditions. The data is extrapolated from established reactivity principles.[1][5]

Aryl Halide SubstrateHalogenRelative RateExpected Yield (%)Notes
2-Iodo -5-(dimethylamino)benzoic acidI+++ (Fastest)>95%Weaker C-I bond leads to rapid oxidative addition.[9]
2-Bromo-5-(dimethylamino)benzoic acid Br ++ (Moderate) ~90% Good balance of reactivity and stability.[4]
2-Chloro -5-(dimethylamino)benzoic acidCl+ (Slowest)<60%Requires more forcing conditions or specialized catalysts.[4]
2-Bromobenzoic acidBr++ (Moderate)~85%Lacks the electron-donating amino group, which can slightly affect the reductive elimination step.

Causality Behind Experimental Choices:

  • Catalyst System: A common and effective system involves a palladium(0) source like Pd₂(dba)₃ and a sterically hindered phosphine ligand such as SPhos.[5] The bulky ligand facilitates the oxidative addition step, which is often hindered by the ortho-carboxylate, and promotes the reductive elimination.

  • Base and Solvent: A moderately strong base like K₃PO₄ is used to activate the boronic acid for transmetalation. An aprotic solvent like 1,4-dioxane with a small amount of water is often optimal, as water helps dissolve the base.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[10] This reaction couples an aryl halide with a primary or secondary amine.

Similar to the Suzuki coupling, the mechanism proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition amide_complex [Ar-Pd(II)(NR'R'')L₂] oa_complex->amide_complex Amine Binding & Deprotonation amide_complex->pd0 Reductive Elimination Product Ar-NR'R'' amide_complex->Product ArBr Ar-Br ArBr->oa_complex Amine R'R''NH + Base Amine->amide_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

In Buchwald-Hartwig amination, the electronic nature of the aryl halide is critical.

  • 2-Bromo-5-(dimethylamino)benzoic acid: The strong electron-donating dimethylamino group increases the electron density on the palladium center in the intermediate complex. This electronic enrichment can significantly promote the final reductive elimination step, which is often rate-limiting, leading to efficient product formation.

  • 2-Bromobenzoic acid: Lacking the electron-donating group, this substrate would be expected to undergo reductive elimination more slowly.

  • Positional Isomers: An isomer like 2-bromo-4-(dimethylamino)benzoic acid would also be reactive, but the electronic interplay between the three substituents would be different, potentially leading to altered reaction kinetics.

While copper-catalyzed amination methods exist for 2-bromobenzoic acids, they often require higher temperatures.[12] The palladium-catalyzed Buchwald-Hartwig reaction typically offers milder conditions and broader substrate scope.[13]

Experimental Protocols

To ensure the reproducibility and validation of these comparisons, detailed experimental protocols are essential.

Workflow for Reactivity Screening

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Acid, & Base to Schlenk Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Catalyst, Ligand, & Solvent B->C D 4. Heat to 80-100 °C with Vigorous Stirring C->D E 5. Monitor Progress by TLC or LC-MS D->E F 6. Cool to RT, Dilute with EtOAc & Water E->F G 7. Acidify Aqueous Layer (1M HCl) & Extract F->G H 8. Dry, Filter, & Concentrate Organic Layers G->H I 9. Purify via Column Chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative starting point and should be optimized for specific substrates and scales.[5]

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane and Water (10:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.

Conclusion

This compound stands out as a highly versatile and strategically valuable building block. Its reactivity is a finely tuned interplay of several factors:

  • Balanced Reactivity: The C-Br bond provides a good compromise between the high reactivity of iodides and the inertness of chlorides, making it suitable for a wide range of standard cross-coupling conditions.

  • Electronic Modulation: The potent electron-donating dimethylamino group can facilitate the reductive elimination step in many catalytic cycles, often leading to higher yields and faster reaction times compared to analogs lacking this feature.

  • Steric Considerations: The ortho-carboxylic acid group presents a steric challenge that must be addressed through the careful selection of bulky, electron-rich phosphine ligands.

Ultimately, the choice between this compound and its analogs is a strategic decision. For syntheses where rapid reaction and mild conditions are paramount, an iodo-analog may be preferable. For large-scale, cost-sensitive applications, developing robust conditions for a less expensive chloro-analog might be warranted. However, for a vast array of applications in drug discovery and materials science, the bromo-derivative offers a reliable and efficient platform for molecular construction.

References

  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wolf, C., et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. [Link]

  • Scribd. Aryl Halide Reactivity Comparison. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura Coupling. [Link]

  • Ananikov, V. P., et al. (2017). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers.
  • PubChem. 2-bromo-5-(dimethylamino)benzoic acid (C9H10BrNO2). [Link]

  • Chemistry LibreTexts. (2021). Aryl Halides. [Link]

  • Royal Society of Chemistry. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]

  • BenchChem. (2025). Theoretical Reactivity of 5-Bromo-2-iodobenzoic Acid: A Technical Guide.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Rutgers University. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]

  • Chemical Synthesis Database. 2-amino-5-bromo-3-ethylbenzoic acid. [Link]

  • PubChem. This compound. [Link]

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

  • ResearchGate. Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic.... [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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A Senior Application Scientist's Guide to the Authentication of Commercial "2-Bromo-5-(dimethylamino)benzoic acid hydrochloride" Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Authentication

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis and pharmaceutical research. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic dimethylamino group, makes it a versatile intermediate for the construction of more complex molecular architectures. Given its role in the synthesis of potential active pharmaceutical ingredients (APIs) and other high-value compounds, the purity and identity of commercial samples are of paramount importance.[1] Impurities, such as isomers, starting materials, or by-products from synthesis, can have a significant impact on downstream reactions, leading to lower yields, difficult purification, and the generation of unintended side products.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to authenticate and compare commercial samples of this compound. We will move beyond a simple checklist of tests, delving into the causality behind each experimental choice to create a robust, self-validating analytical workflow. Our approach is grounded in established principles of analytical chemistry and quality control methodologies for pharmaceutical intermediates.[2][3]

Physicochemical & Structural Identity

A foundational step in the authentication process is to confirm the basic physicochemical properties and structural integrity of the compound. These parameters should align with established reference data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁BrClNO₂[4]
Molecular Weight 280.55 g/mol [4]
CAS Number 1280786-55-1[4]
Appearance White to off-white solid (typical)General chemical knowledge
Canonical SMILES CN(C)C1=CC(=C(C=C1)Br)C(=O)O.Cl[4]
InChIKey IMMCFMLZTZKEEX-UHFFFAOYSA-N[4]

The following diagram illustrates the chemical structure, which will be confirmed by spectroscopic methods.

Caption: Chemical structure of this compound.

Comprehensive Authentication Workflow

A multi-technique approach is essential for unambiguous authentication. Each technique provides a unique piece of the puzzle, and together they form a self-validating system. The following workflow is recommended for a thorough analysis.

Caption: Recommended workflow for the comprehensive authentication of commercial samples.

Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Experience: NMR is the gold standard for structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For this molecule, we expect to see distinct signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton. Any significant deviation or the presence of unexpected signals would indicate impurities or a misidentified compound.

  • Experimental Protocol (¹H NMR):

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can solubilize both the salt and free base forms and allows observation of the acidic proton.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data (Fourier transform, phase correction, baseline correction, and integration).

  • Trustworthiness (Expected ¹H NMR Data in DMSO-d₆):

    • ~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~7.5-7.8 ppm (multiplets, 3H): Aromatic protons. The specific splitting pattern (e.g., doublet, doublet of doublets) will depend on the coupling constants between the aromatic protons.

    • ~3.0 ppm (singlet, 6H): N-methyl protons (-N(CH₃)₂).

    • The integration of these peaks should correspond to a 1:3:6 ratio.

High-Performance Liquid Chromatography (HPLC)
  • Expertise & Experience: HPLC is the workhorse for purity assessment in the pharmaceutical industry.[5] For an ionizable compound like an aromatic carboxylic acid, a reversed-phase method with a buffered mobile phase is crucial for achieving sharp, reproducible peaks.[5][6] The buffer suppresses the ionization of the carboxylic acid, leading to better retention and peak shape on a C18 column.

  • Experimental Protocol (Purity by HPLC-UV):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to 0.1 mg/mL for injection.

  • Trustworthiness (Data Interpretation): The primary output is a chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A high-quality sample should exhibit a purity of >98%. Any peak with an area >0.1% should be investigated as a potential impurity.

Chloride Content by Argentometric Titration
  • Expertise & Experience: Since the compound is a hydrochloride salt, verifying the chloride content is a direct measure of the salt's integrity and can be part of a mass balance calculation.[7] Automated potentiometric titration is a reliable and precise method for this purpose.[7]

  • Experimental Protocol:

    • Accurately weigh ~100 mg of the sample.

    • Dissolve in 50 mL of deionized water.

    • Titrate with a standardized 0.1 M silver nitrate (AgNO₃) solution using an automated titrator equipped with a silver electrode.

    • The endpoint is detected as a sharp change in potential.

  • Trustworthiness (Calculation):

    • Theoretical %Cl = (Atomic weight of Cl / MW of compound) * 100

    • Theoretical %Cl = (35.45 / 280.55) * 100 = 12.64%

    • The experimentally determined chloride content should be in close agreement with this theoretical value.

Residual Solvent Analysis by Gas Chromatography (GC)
  • Expertise & Experience: The synthesis and purification of chemical intermediates often involve organic solvents.[8][9] Regulatory guidelines (e.g., ICH Q3C) place strict limits on the amount of residual solvents in pharmaceutical products. Headspace GC with Flame Ionization Detection (FID) is the standard method for this analysis due to its sensitivity and ability to handle non-volatile sample matrices.[8][9]

  • Experimental Protocol (Headspace GC-FID):

    • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp the vial.

    • Headspace Conditions: Incubate the vial at 80°C for 15 minutes.

    • GC Column: A column suitable for solvent analysis, such as a DB-624.

    • Carrier Gas: Helium or Nitrogen.

    • Detector: FID.

    • Analysis: Run a standard containing known amounts of common synthesis solvents (e.g., Toluene, Methanol, Acetone, Ethyl Acetate) to identify and quantify any detected peaks in the sample.

  • Trustworthiness (Data Interpretation): The results are reported in parts-per-million (ppm). The identity and concentration of any detected solvents should be compared against the supplier's specifications or standard ICH limits.

Comparative Analysis of Hypothetical Commercial Samples

To illustrate the application of this guide, we present a comparative analysis of three hypothetical commercial samples.

Table 2: Comparative Authentication Data for Commercial Samples

ParameterVendor A (Premium Grade)Vendor B (Standard Grade)Vendor C (Low-Cost Supplier)Specification
¹H NMR Conforms to structureConforms to structureConforms, but with unidentified peaks at ~7.9 ppmMust conform to structure
HPLC Purity 99.6%98.2%95.1% (Major impurity at RRT 1.15)≥ 98.0%
Chloride Content 12.59%12.68%11.95%12.40% - 12.90%
Residual Toluene (GC) 50 ppm350 ppm1100 ppm≤ 890 ppm (ICH Limit)
Appearance White crystalline powderOff-white powderYellowish powderWhite to off-white powder
Overall Assessment Pass Pass Fail -
  • Analysis of Results:

    • Vendor A represents a high-quality sample, meeting all specifications with high purity and low residual solvents.

    • Vendor B meets the minimum specifications, making it suitable for less sensitive applications.

    • Vendor C fails on multiple fronts: its purity is below the acceptable threshold, the presence of NMR impurities is concerning, the low chloride content suggests the presence of non-salt impurities, and the high residual solvent level exceeds regulatory guidelines for pharmaceutical use.

Conclusion

The rigorous authentication of "this compound" is not merely a procedural formality but a critical step in ensuring the integrity and success of research and development projects. By employing a multi-technique workflow that combines spectroscopic identity confirmation (NMR, MS, FTIR) with quantitative purity analysis (HPLC, Titration, GC), a researcher can build a comprehensive quality profile of any commercial sample. This guide provides the framework and the scientific rationale to empower scientists to make informed decisions about the materials they use, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • This compound | C9H11BrClNO2. PubChem. [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health (NIH). [Link]

  • Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. PubMed. [Link]

  • Quality Control Methodologies for Pharmaceutical Counterions. LCGC International. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC - NIH. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters Corporation. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two distinct synthetic methodologies for the preparation of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride, a key building block in pharmaceutical and materials science research. The presented routes are benchmarked against each other in terms of yield, purity, operational complexity, and scalability. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. The strategic placement of the bromo, dimethylamino, and carboxylic acid functionalities provides a versatile scaffold for the development of novel therapeutics and functional materials. The efficient and selective synthesis of this molecule is therefore of paramount importance. This guide will explore two plausible and robust synthetic pathways, providing detailed experimental protocols and a comparative analysis to inform methodological selection.

Method 1: Electrophilic Aromatic Bromination of 3-(Dimethylamino)benzoic Acid

This approach leverages the directing effects of the substituents on the aromatic ring to achieve a regioselective bromination. The potent ortho-, para-directing dimethylamino group is anticipated to govern the position of bromination, despite the meta-directing influence of the carboxylic acid group.

Causality Behind Experimental Choices

The choice of a direct bromination route is predicated on the powerful activating and directing effect of the N,N-dimethylamino group. This group strongly activates the positions ortho and para to itself for electrophilic substitution. The carboxylic acid group, being a deactivating meta-director, will direct incoming electrophiles to the positions meta to it. In 3-(dimethylamino)benzoic acid, the position para to the dimethylamino group is also meta to the carboxylic acid, and crucially, it is the desired 2-position for bromination. Steric hindrance from the adjacent bulky dimethylamino and carboxylic acid groups is expected to disfavor substitution at the ortho positions (2 and 6 relative to the dimethylamino group). Therefore, bromination is predicted to occur selectively at the C2 position. Acetic acid is chosen as the solvent due to its ability to dissolve the starting material and its compatibility with bromine.

Experimental Protocol

Materials:

  • 3-(Dimethylamino)benzoic acid

  • Liquid Bromine

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10%)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (60.5 mmol) of 3-(dimethylamino)benzoic acid in 100 mL of glacial acetic acid.

  • Cool the solution to 10-15 °C in an ice-water bath.

  • Slowly add 3.1 mL (60.5 mmol) of liquid bromine dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

  • Decolorize the solution by adding 10% sodium thiosulfate solution dropwise until the orange color of bromine disappears.

  • The crude 2-Bromo-5-(dimethylamino)benzoic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • For conversion to the hydrochloride salt, suspend the crude product in 100 mL of diethyl ether and add concentrated hydrochloric acid dropwise with stirring until precipitation is complete.

  • Collect the hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Workflow Diagram

cluster_0 Method 1: Electrophilic Bromination start Dissolve 3-(dimethylamino)benzoic acid in glacial acetic acid cool Cool to 10-15 °C start->cool add_br2 Add Bromine dropwise cool->add_br2 react Stir at room temperature add_br2->react quench Pour into ice-water react->quench decolorize Add sodium thiosulfate quench->decolorize filter Filter crude product decolorize->filter hcl_salt Form hydrochloride salt in diethyl ether/HCl filter->hcl_salt end Isolate 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride hcl_salt->end

Caption: Workflow for the synthesis via electrophilic bromination.

Method 2: N,N-Dimethylation of 2-Amino-5-bromobenzoic Acid

This two-step approach first introduces the bromine atom onto an aminobenzoic acid precursor, followed by the methylation of the amino group. This method offers an alternative regiochemical control strategy.

Causality Behind Experimental Choices

This route begins with the bromination of 2-aminobenzoic acid. The amino group is a strong ortho-, para-director, leading to bromination at the 5-position. The subsequent N,N-dimethylation is achieved via the Eschweiler-Clarke reaction.[1][2] This classic reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[3] It is a reliable and high-yielding method for the exhaustive methylation of primary amines to tertiary amines without the formation of quaternary ammonium salts.[2][4] The reaction proceeds through the formation of an iminium ion, which is then reduced by formate.[3]

Experimental Protocol

Part A: Synthesis of 2-Amino-5-bromobenzoic Acid [5]

Materials:

  • 2-Aminobenzoic acid

  • Sodium hydroxide

  • Bromine

  • Glacial Acetic Acid

  • Hydrochloric acid (concentrated)

Procedure:

  • Prepare sodium 2-aminobenzoate by dissolving 13.7 g (100 mmol) of 2-aminobenzoic acid in a solution of 4.0 g (100 mmol) of sodium hydroxide in 100 mL of water.

  • In a separate flask, prepare a solution of 5.1 mL (100 mmol) of bromine in 80 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the sodium 2-aminobenzoate solution at 15 °C with stirring over 1 hour.

  • Stir the mixture for an additional hour at the same temperature.

  • The product will precipitate. Collect the solid by filtration and wash with cold water.

  • To purify, suspend the crude product in boiling water and add concentrated hydrochloric acid to dissolve the desired product and leave the dibrominated byproduct as a solid.

  • Filter the hot solution to remove the insoluble dibromo impurity.

  • Allow the filtrate to cool, whereupon pure 2-amino-5-bromobenzoic acid will crystallize.[5]

  • Collect the purified product by filtration and dry.

Part B: N,N-Dimethylation of 2-Amino-5-bromobenzoic Acid (Eschweiler-Clarke Reaction) [2][4]

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a 250 mL round-bottom flask, place 10.8 g (50 mmol) of 2-amino-5-bromobenzoic acid.

  • Add 12.2 mL (150 mmol) of 37% aqueous formaldehyde, followed by 11.3 mL (300 mmol) of 98-100% formic acid.

  • Heat the mixture to reflux (approximately 100 °C) for 8 hours. The evolution of carbon dioxide will be observed.

  • Cool the reaction mixture to room temperature and slowly add 50 mL of concentrated hydrochloric acid.

  • Evaporate the mixture to dryness under reduced pressure.

  • Triturate the residue with 100 mL of diethyl ether, collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum to yield this compound.

Workflow Diagram

cluster_1 Method 2: N,N-Dimethylation Route cluster_1a Part A: Bromination cluster_1b Part B: N,N-Dimethylation start_a Bromination of 2-aminobenzoic acid purify_a Purification by recrystallization start_a->purify_a product_a 2-Amino-5-bromobenzoic acid purify_a->product_a start_b Eschweiler-Clarke Reaction with formaldehyde and formic acid product_a->start_b reflux_b Reflux for 8 hours start_b->reflux_b acidify_b Acidify with HCl reflux_b->acidify_b evaporate_b Evaporate to dryness acidify_b->evaporate_b product_b 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride evaporate_b->product_b

Caption: Workflow for the synthesis via N,N-dimethylation.

Comparative Analysis

The two synthetic routes are compared based on several key performance indicators. The data presented below is a projection based on typical yields and purities for analogous reactions reported in the literature.

ParameterMethod 1: Electrophilic BrominationMethod 2: N,N-Dimethylation
Starting Material 3-(Dimethylamino)benzoic acid2-Aminobenzoic acid
Number of Steps 1 (plus salt formation)2 (plus salt formation)
Projected Yield 75-85%70-80% (overall)
Projected Purity Good to excellent, potential for isomeric impuritiesHigh, purification of intermediate is key
Key Reagents Liquid Bromine, Acetic AcidBromine, Formaldehyde, Formic Acid
Safety Concerns Handling of corrosive and toxic liquid bromineHandling of bromine, formaldehyde (sensitizer), and formic acid (corrosive)
Scalability Potentially high, but handling large volumes of bromine can be hazardousGood, the Eschweiler-Clarke reaction is known to be scalable
Operational Complexity Relatively straightforward single stepMore complex due to the intermediate isolation and purification

Logical Relationship Diagram

cluster_2 Synthesis Parameter Interdependencies reagents Choice of Reagents yield Yield reagents->yield purity Purity reagents->purity cost Cost-Effectiveness reagents->cost safety Safety & Environmental Impact reagents->safety conditions Reaction Conditions (Temp, Time) conditions->yield conditions->purity route Synthetic Route Selection route->reagents route->conditions yield->cost purity->cost

Caption: Interplay of factors in synthetic route selection.

Conclusion

Both presented methods offer viable pathways to this compound.

Method 1 (Electrophilic Bromination) is more direct and involves fewer steps, which could be advantageous for rapid synthesis. However, its success is highly dependent on the regioselectivity of the bromination, and there is a potential for the formation of isomeric byproducts that may require challenging purification.

Method 2 (N,N-Dimethylation) , while longer, provides more definitive control over the regiochemistry by introducing the substituents in a stepwise manner. The purification of the intermediate, 2-amino-5-bromobenzoic acid, is a critical step to ensure the high purity of the final product. The Eschweiler-Clarke reaction is a robust and well-established transformation, lending reliability to the second step.

The ultimate choice of method will depend on the specific requirements of the researcher, including the desired scale of the reaction, the available starting materials, and the importance of minimizing operational steps versus ensuring high purity and predictable regiochemistry.

References

  • Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available at: [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • PubMed Central. Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

  • StackExchange. Which is the major product of bromination of 3-(dimethylamino)benzamide, ortho or para? Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Royal Society of Chemistry. A general electrochemical strategy for the Sandmeyer reaction. Available at: [Link]

  • SynArchive. Eschweiler-Clarke Reaction. Available at: [Link]

  • YouTube. Eschweiler-Clarke Reaction. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Specificity Challenge in Drug Development

In the landscape of modern drug discovery and development, the precise characterization of a molecule's binding profile is paramount. For derivatives of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride, a scaffold with potential applications in various therapeutic areas, understanding cross-reactivity is not merely an academic exercise—it is a critical determinant of clinical success. Unforeseen off-target binding can lead to toxicity, reduced efficacy, and costly late-stage failures.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity of this compound derivatives. We will move beyond theoretical discussions to provide robust, field-proven experimental protocols, grounded in the principles of analytical chemistry and immunology. Our focus will be on two orthogonal, high-utility techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By leveraging the strengths of both a ligand-binding assay and a physical detection method, researchers can build a comprehensive and reliable cross-reactivity profile for their compounds of interest.

Part 1: Defining the Challenge - A Rationale for Cross-Reactivity Screening

The core structure of this compound presents several moieties that can be modified to modulate its physicochemical and pharmacological properties. However, these modifications can also introduce unintended binding to off-target proteins or receptors.

Caption: Potential structural analogs of the parent compound for cross-reactivity testing.

The rationale for selecting a panel of derivatives for cross-reactivity testing is to systematically probe the impact of structural modifications on binding specificity. A well-designed panel should include:

  • Positional Isomers: To assess the impact of substituent placement on the aromatic ring.

  • Halogen Substitutions: To determine if the nature of the halogen at position 2 influences off-target interactions.

  • Amine Modifications: To evaluate the effect of altering the N-alkyl groups on binding.

  • Benzoic Acid Modifications: To understand the contribution of the carboxyl group to both on-target and off-target binding.

  • Potential Metabolites: To proactively identify metabolites that may have different cross-reactivity profiles.

Part 2: The Immunoassay Approach - A High-Throughput Screening Method

Competitive ELISA is a powerful technique for the high-throughput screening of cross-reactivity.[1][2][3] This method is particularly useful for small molecules (haptens) and relies on the principle of competition between the analyte in a sample and a labeled antigen for a limited number of antibody binding sites.[4][5]

Causality Behind Experimental Choices

The choice of a competitive ELISA format is dictated by the small size of the target molecules. A traditional sandwich ELISA requires the simultaneous binding of two antibodies to the analyte, which is sterically hindered for small molecules. In a competitive assay, a signal decrease corresponds to an increase in the concentration of the analyte, providing a sensitive measure of binding affinity.

Experimental Workflow: Competitive ELISA

Caption: A generalized workflow for the competitive ELISA protocol.

Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment

Materials:

  • High-binding 96-well microtiter plates

  • Parent compound-protein conjugate (e.g., BSA-conjugated 2-Bromo-5-(dimethylamino)benzoic acid)

  • Primary antibody raised against the parent compound

  • HRP-conjugated secondary antibody

  • Test derivatives and parent compound standards

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure: [6][7][8][9]

  • Plate Coating: Coat the wells of a microtiter plate with 100 µL of the parent compound-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the parent compound (for the standard curve) and each test derivative.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/derivative dilution with 50 µL of the primary antibody (at a pre-optimized dilution) for 1 hour at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Interpretation

The cross-reactivity of each derivative is calculated relative to the parent compound. The IC50 (the concentration of analyte that causes 50% inhibition of the maximal signal) is determined for the parent compound and each derivative from their respective dose-response curves.

Percent Cross-Reactivity (%) = (IC50 of Parent Compound / IC50 of Derivative) x 100

DerivativeStructural ModificationHypothetical IC50 (nM)% Cross-Reactivity
Parent Compound - 10 100%
Analog 1Positional Isomer5020%
Analog 2Halogen Substitution (Cl)1566.7%
Analog 3Amine Modification (ethyl)2005%
Analog 4Benzoic Acid -> Alcohol>1000<1%
Analog 5N-demethylated2540%

This table contains illustrative data for demonstration purposes.

A high percentage of cross-reactivity indicates that the derivative binds to the antibody with an affinity similar to that of the parent compound, suggesting a higher potential for off-target effects if the antibody's target is related to an off-target protein.

Part 3: The LC-MS/MS Approach - A Gold Standard for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that provides orthogonal data to support or refute the findings from immunoassays.[10][11][12] It is considered the gold standard for the quantification of small molecules in complex biological matrices.[13]

Causality Behind Experimental Choices

The choice of LC-MS/MS is based on its ability to physically separate compounds based on their physicochemical properties (retention time in the LC column) and then differentiate them based on their mass-to-charge ratio (m/z) and fragmentation patterns. This high degree of specificity allows for the unambiguous detection and quantification of the parent compound and its derivatives, even in complex mixtures, without the need for specific antibodies.

Experimental Workflow: LC-MS/MS

Caption: A generalized workflow for the LC-MS/MS protocol.

Detailed Protocol: LC-MS/MS for Cross-Reactivity Assessment

This protocol assumes the use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Materials:

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Parent compound and derivative standards

  • Internal standard (IS) (ideally, a stable isotope-labeled version of the parent compound)

  • Biological matrix (e.g., human plasma)

  • Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

Procedure:

  • MRM Transition Optimization: For the parent compound, each derivative, and the IS, infuse a standard solution into the mass spectrometer to determine the optimal precursor ion and product ion m/z values, as well as the optimal collision energy.

  • Sample Preparation:

    • To 50 µL of the biological matrix, add 10 µL of the IS working solution.

    • Add 10 µL of a standard solution of the parent compound or a derivative.

    • Add 200 µL of cold ACN to precipitate proteins.

    • Vortex and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean plate/vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • MRM Transitions: Monitor the optimized transitions for the parent compound, each derivative, and the IS.

  • Data Analysis:

    • Integrate the peak areas for the analyte and IS for each sample.

    • Calculate the peak area ratio (analyte/IS).

    • Generate a calibration curve for the parent compound by plotting the peak area ratio against the concentration.

    • Quantify the concentration of each derivative in the spiked samples using the parent compound's calibration curve.

Data Presentation and Interpretation

The "cross-reactivity" in this context is a measure of the instrument's response to a derivative relative to the parent compound at the same concentration. This is a direct measure of potential interference in a non-specific detection method.

DerivativeRetention Time (min)MRM Transition (m/z)Hypothetical Response Factor (vs. Parent)
Parent Compound 3.2 244.0 -> 164.1 1.00
Analog 13.5244.0 -> 164.10.95
Analog 23.1230.0 -> 150.1N/A (different m/z)
Analog 33.8258.0 -> 178.1N/A (different m/z)
Analog 42.9230.0 -> 150.1N/A (different m/z)
Analog 53.0230.0 -> 150.1N/A (different m/z)

This table contains illustrative data for demonstration purposes. "N/A" indicates that the compound would be baseline-resolved or have a different mass, and thus would not interfere.

In this LC-MS/MS analysis, true cross-reactivity (interference) would only be a concern for derivatives that are not chromatographically separated from the parent compound AND share the same MRM transition. The high specificity of this method allows for the individual quantification of each derivative, providing a more accurate assessment of their concentrations in a mixture.

Part 4: Synthesizing the Data - A Holistic View of Cross-Reactivity

The true power of this dual-pronged approach lies in the synthesis of the data from both the immunoassay and the LC-MS/MS analysis.

Decision_Tree Start Derivative Identified ELISA High Cross-Reactivity in ELISA? Start->ELISA LCMS Co-elutes and has same MRM as Parent in LC-MS/MS? ELISA->LCMS Yes LowRisk Low Risk of Cross-Reactivity/Interference ELISA->LowRisk No HighRisk High Risk of Cross-Reactivity/Interference LCMS->HighRisk Yes ModerateRisk Moderate Risk (Structurally Similar, but Distinguishable Analytically) LCMS->ModerateRisk No

Caption: A decision-making framework for interpreting cross-reactivity data.

  • High ELISA Cross-Reactivity + LC-MS/MS Interference: This scenario represents the highest risk. The derivative is not only recognized by the same biological binding partner (in this case, the antibody) but is also difficult to distinguish from the parent compound using a highly specific physical method. This suggests a high potential for in vivo off-target effects.

  • High ELISA Cross-Reactivity + No LC-MS/MS Interference: This indicates that while the derivative is structurally similar enough to bind to the same antibody, it can be resolved and quantified independently by LC-MS/MS. The risk of cross-reactivity is moderate, and further biological assays are needed to assess its off-target binding profile.

  • Low ELISA Cross-Reactivity: This is the desired outcome, suggesting that the structural modifications have successfully eliminated binding to the target represented by the antibody. This provides confidence in the specificity of the derivative.

Conclusion: A Commitment to Scientific Integrity

The protocols and frameworks presented in this guide are designed to be self-validating systems. By employing both a high-throughput biological screening method and a highly specific and sensitive physical detection method, researchers can build a robust and reliable understanding of the cross-reactivity of their this compound derivatives. This commitment to rigorous analytical characterization is a cornerstone of scientific integrity and a critical step in the development of safe and effective therapeutics. The validation of these analytical methods should adhere to the principles outlined in the ICH guidelines to ensure data reliability and regulatory acceptance.[14][15][16]

References

  • Wilson, D., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link]

  • PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available at: [Link]

  • ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available at: [Link]

  • NIH. (2021). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Available at: [Link]

  • PubMed. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Available at: [Link]

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  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
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Sources

A Comparative Guide to Catalyst Efficacy in the Synthesis of 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2-Bromo-5-(dimethylamino)benzoic acid, a key intermediate in pharmaceutical and materials science, presents distinct challenges in achieving high regioselectivity and yield. This guide provides an in-depth comparison of catalytic strategies for its synthesis, focusing on two primary retrosynthetic pathways: the direct bromination of 5-(dimethylamino)benzoic acid and the C-N cross-coupling of a 2,5-dihalogenated benzoic acid precursor. We will dissect the efficacy of various catalytic systems, including traditional Lewis acids, modern palladium-based Buchwald-Hartwig amination catalysts, and copper-based Ullmann condensation catalysts. This analysis is supported by mechanistic insights, comparative data, and detailed experimental protocols to empower researchers in selecting the optimal synthetic route for their specific needs.

Introduction and Retrosynthetic Analysis

2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is a substituted aromatic compound whose structural motifs are valuable in the development of complex organic molecules.[1][2] Its synthesis requires the precise installation of three distinct functional groups on a benzene ring: a carboxylic acid, a dimethylamino group, and a bromine atom. The electronic properties of these groups heavily influence the reactivity of the aromatic ring, making catalyst selection paramount for controlling the reaction's outcome.

Two logical retrosynthetic pathways are considered for the synthesis of the target molecule:

  • Route A: Electrophilic Bromination. This approach involves the direct bromination of 5-(dimethylamino)benzoic acid. The powerful electron-donating and ortho-, para-directing nature of the dimethylamino group must be carefully managed to achieve selective bromination at the C2 position, ortho to the bromine and meta to the deactivating carboxylic acid group.

  • Route B: Nucleophilic Amination. This strategy starts with a readily available dihalogenated precursor, such as 2,5-dibromobenzoic acid, and introduces the dimethylamino group via a transition-metal-catalyzed C-N cross-coupling reaction. This route offers potentially better control of regiochemistry but requires a highly selective amination catalyst.

G Target 2-Bromo-5-(dimethylamino)benzoic acid Hydrochloride RouteA Route A: Electrophilic Bromination Target->RouteA C-Br bond formation RouteB Route B: Nucleophilic Amination Target->RouteB C-N bond formation SM_A 5-(Dimethylamino)benzoic acid RouteA->SM_A SM_B 2,5-Dibromobenzoic acid RouteB->SM_B

Figure 1: Retrosynthetic analysis of this compound.

Efficacy Comparison of Catalytic Systems

Route A: Catalysts for Regioselective Bromination

The direct bromination of an aromatic ring as activated as 5-(dimethylamino)benzoic acid can be challenging. The dimethylamino group is a powerful activating group, which can lead to over-bromination or lack of regioselectivity. The choice of brominating agent and catalyst is critical.

  • Lewis Acid Catalysts (e.g., FeBr₃): Traditional electrophilic aromatic bromination often employs Lewis acids like FeBr₃. In some systems, an Fe₂O₃/zeolite catalyst can be used, where the active catalytic species, FeBr₃, is formed in situ from HBr and Fe₂O₃.[3] Zeolites can also enhance para-selectivity in the bromination of some aromatic compounds.[4][5][6] However, for a substrate with a strongly activating group ortho- and para- to the desired position, achieving high selectivity for the sterically hindered C2 position can be difficult and may result in a mixture of isomers.

  • Palladium-Catalyzed C-H Bromination: Modern methods involving palladium-catalyzed C-H activation offer an alternative for directed bromination.[7][8] These reactions often require a directing group to achieve high regioselectivity. While the existing carboxylic acid could potentially serve this role, developing a successful protocol would likely require significant optimization of ligands and reaction conditions to favor bromination at the C2 position over the more electronically favored C4 or C6 positions.

Given the challenges in controlling regioselectivity, Route A is often less favored in practice compared to the more predictable C-N cross-coupling approach.

Route B: Catalysts for C-N Cross-Coupling

This route is generally preferred for its superior regiochemical control. The primary decision lies between palladium and copper-based catalytic systems.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[9][10] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[11][12][13]

  • Mechanism: The catalytic cycle generally proceeds through three key steps: (1) Oxidative addition of the aryl halide to a Pd(0) complex, (2) Association of the amine and deprotonation by a base to form a palladium-amido complex, and (3) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12][13][14]

  • Catalyst System: The efficacy of the reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote the reductive elimination step and prevent side reactions.[13][15]

  • Advantages: This method is known for its broad substrate scope, high functional group tolerance, and generally high yields under relatively mild conditions. It is often the go-to method for challenging C-N couplings.[9]

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is the classic method for C-N bond formation, predating palladium catalysis.[16][17]

  • Mechanism: While the exact mechanism is still debated, it is generally believed to involve a Cu(I)/Cu(III) cycle. A Cu(I) salt reacts with the amine to form a copper-amido complex, which then undergoes oxidative addition with the aryl halide to a Cu(III) intermediate, followed by reductive elimination.[16][18]

  • Catalyst System: Historically, these reactions required harsh conditions (high temperatures, stoichiometric copper).[16][17] Modern protocols utilize catalytic amounts of a copper(I) source (e.g., CuI) with a chelating ligand, such as diamines, phenanthrolines, or amino acids, which allow the reaction to proceed under much milder conditions.[18][19][20][21][22]

  • Advantages: Copper is significantly less expensive and more abundant than palladium, making the Ullmann reaction more economically attractive for large-scale synthesis. Recent advancements have broadened its scope and improved its functional group tolerance.[23][24]

Head-to-Head Comparison
FeaturePalladium (Buchwald-Hartwig)Copper (Ullmann/Goldberg)
Catalyst Cost High (Palladium is a precious metal)Low (Copper is abundant and inexpensive)[18]
Ligands Often complex, proprietary, and expensive biarylphosphines.[13]Simpler, readily available ligands (e.g., phenanthroline, L-proline).[19][21]
Reaction Temp. Generally milder (RT to ~110 °C).[12]Traditionally very high (>200 °C), but modern systems operate at ~80-130 °C.[19]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄).[12]Typically inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[19]
Solvent Aprotic solvents (e.g., Toluene, Dioxane).[12]Polar aprotic solvents (e.g., DMF, DMSO, NMP).[16]
Scope & Tolerance Excellent; generally considered more versatile and tolerant of diverse functional groups.[9]Good, but can be more substrate-dependent. Electron-withdrawing groups on the aryl halide can accelerate the reaction.[16]
Key Advantage High reliability and broad applicability.Cost-effectiveness and sustainability.

Catalytic Cycles and Workflows

Buchwald-Hartwig Amination Catalytic Cycle

G cluster_0 Buchwald-Hartwig Cycle A Pd(0)L₂ B Ar-Pd(II)(X)L₂ A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(NHR₂)L]⁺ B->C Ligand Exchange (+ H₂NR₂) D Ar-Pd(II)(NR₂)L C->D Deprotonation (- Base-H⁺) D->A Reductive Elimination (Ar-NR₂)

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Ullmann Condensation Catalytic Cycle

G cluster_1 Ullmann Condensation Cycle E Cu(I)X F Cu(I)NR₂ E->F Amine Coordination & Deprotonation (+ HNR₂, Base) G Ar-Cu(III)(X)(NR₂) F->G Oxidative Addition (Ar-X) G->E Reductive Elimination (Ar-NR₂)

Figure 3: Proposed catalytic cycle for the ligand-assisted Ullmann condensation.

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of 2-Bromo-5-(dimethylamino)benzoic acid, based on established procedures for analogous transformations.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of aryl bromides.[11][25]

Rationale: We select a palladium catalyst with a bulky biarylphosphine ligand to ensure efficient reductive elimination. Sodium tert-butoxide is chosen as a strong, non-nucleophilic base to facilitate the formation of the palladium-amido complex. Toluene is a standard solvent for these reactions.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2,5-dibromobenzoic acid (1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.), and a suitable biarylphosphine ligand like XPhos (0.02 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by a solution of dimethylamine (2.0 M in THF, 1.2 equiv.). Finally, add sodium tert-butoxide (NaOt-Bu, 2.5 equiv.) as a solid under a positive flow of argon. The excess base is used to deprotonate both the carboxylic acid and the amine salt that forms in situ.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and quench carefully with 1 M HCl. The acid serves to neutralize the excess base and protonate the product for extraction.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on modern, ligand-assisted Ullmann reactions.[19][26]

Rationale: We use the cost-effective CuI as the catalyst precursor. A simple, inexpensive ligand like L-proline or a phenanthroline derivative is used to facilitate the catalytic cycle under milder conditions than the traditional Ullmann reaction. K₂CO₃ is a suitable base that is strong enough for the amination without causing hydrolysis of other functional groups.

  • Reaction Setup: In a round-bottom flask, combine 2,5-dibromobenzoic acid (1 equiv.), copper(I) iodide (CuI, 0.1 equiv.), a ligand such as 1,10-phenanthroline (0.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Reagent Addition: Add dimethylformamide (DMF) as the solvent, followed by a solution of dimethylamine (2.0 M in THF, 1.5 equiv.).

  • Reaction: Heat the mixture to 110-130 °C under a nitrogen atmosphere for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into water and acidify with concentrated HCl to a pH of ~2. This step protonates the product and helps precipitate it while dissolving the copper salts.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

  • Salt Formation: As described in Protocol 1, treat the purified product with HCl to form the hydrochloride salt.

Conclusion and Recommendations

Both palladium- and copper-catalyzed C-N cross-coupling reactions represent viable and superior strategies to direct bromination for the synthesis of this compound.

  • For Exploratory and Small-Scale Synthesis: The Buchwald-Hartwig amination is highly recommended. Its reliability, broad functional group tolerance, and typically higher yields make it ideal for research and development settings where material cost is secondary to speed and predictability.

  • For Process Development and Large-Scale Synthesis: The Ullmann condensation is an attractive alternative. The significantly lower cost of the copper catalyst and simpler ligands provides a substantial economic advantage. While it may require more optimization of reaction conditions (temperature, solvent, ligand), modern protocols have made it a robust and scalable method.

Ultimately, the choice of catalyst depends on the specific project goals, balancing the need for versatility and speed against economic and environmental considerations.

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  • NIH. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural choice, ensuring a culture of safety and environmental responsibility in the laboratory. Our commitment is to provide value beyond the product, building deep trust by being your preferred source for laboratory safety and chemical handling information.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a multi-hazard substance, and its disposal plan must account for each of its distinct chemical properties.

Chemical Profile:

  • Halogenated Aromatic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. This is the most critical factor for waste segregation, as halogenated wastes require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[1][2]

  • Benzoic Acid Derivative: As a carboxylic acid, it possesses acidic properties.

  • Hydrochloride Salt: The compound is a hydrochloride salt, which increases its water solubility and confers corrosive characteristics, particularly to metals.[3][4][5]

GHS Hazard Summary: The primary hazards associated with this compound are summarized below. This information is typically found on the Safety Data Sheet (SDS), which should always be consulted before use.[6][7][8]

Hazard ClassGHS ClassificationAssociated Risks
Acute Toxicity H302: Harmful if swallowedIngestion can lead to significant adverse health effects.[9]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[9]
Eye Damage/Irritation H319: Causes serious eye irritationContact with eyes can result in significant and potentially lasting damage.[9]
STOT - Single Exposure H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract.[9]

Given these hazards, all handling and disposal operations must be conducted within a chemical fume hood to mitigate inhalation risks.[10]

Personal Protective Equipment (PPE)

Adequate PPE is non-negotiable. The following equipment must be worn at all times when handling this compound, including during disposal procedures.[5][11]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full face shield should be worn over the goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary if dust generation is unavoidable.

Waste Characterization and Segregation: The Core Principle

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper classification can result in regulatory non-compliance and environmental harm.[12][13]

This compound must be classified as Halogenated Organic Acidic Waste .

The Critical Segregation Rule: NEVER mix halogenated organic waste with non-halogenated organic waste.[1][2] The disposal pathways for these two streams are entirely different. Combining them results in the entire volume being treated as the more hazardous (and expensive) halogenated waste.

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

G start Waste Generated: 2-Bromo-5-(dimethylamino)benzoic acid HCl is_organic Is it an organic compound? start->is_organic is_halogenated Does it contain F, Cl, Br, or I? is_organic->is_halogenated Yes non_organic_container Incorrect Pathway: Aqueous Inorganic Waste is_organic->non_organic_container No is_acidic Is it acidic or a hydrochloride salt? is_halogenated->is_acidic Yes non_halogenated_container Incorrect Pathway: Non-Halogenated Waste is_halogenated->non_halogenated_container No halogenated_container Collect in container labeled: 'HAZARDOUS WASTE' 'Halogenated Organic Acidic Waste' is_acidic->halogenated_container Yes final_storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. halogenated_container->final_storage

Caption: Waste Segregation Workflow for the target compound.

Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure safe collection and disposal. All waste accumulation must occur in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[2][12]

Step 1: Select the Correct Waste Container

  • Choose a container made of a material compatible with halogenated organic acids, such as a high-density polyethylene (HDPE) carboy or bottle.[12]

  • Ensure the container has a secure, screw-top cap to prevent leaks and vapor release.[10] It must be kept closed at all times except when actively adding waste.[10][14]

  • The container must be in good condition, free from cracks or residue.

Step 2: Properly Label the Container

  • Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[14][15]

  • Fill out the label completely and legibly. Do not use abbreviations or chemical formulas.[15]

    • Generator Information: Your name, Principal Investigator (PI), department, and contact information.

    • Chemical Contents: Write out "this compound" and its approximate concentration or quantity. If it is in a solvent, list all components and their percentages.[1]

    • Hazard Identification: Check all applicable hazard boxes (e.g., Toxic, Corrosive/Acid).[15]

Step 3: Accumulate Waste Safely

  • Perform all waste transfers inside a chemical fume hood.

  • Carefully add the waste to the labeled container, avoiding splashes.

  • Do not fill the container beyond 90% capacity to allow for expansion.[12][16]

  • Securely close the cap immediately after adding waste.

  • Place the container in a designated secondary containment bin within the SAA to prevent the spread of spills.[14][17]

Step 4: Arrange for Final Disposal

  • Once the container is full (or within the time limit specified by your institution, often 90-180 days), arrange for pickup.

  • Contact your institution's EHS department or follow its established procedure to request a hazardous waste collection.[15]

  • Do not attempt to dispose of the chemical waste through a private contractor unless explicitly authorized. The disposal must be handled by a licensed and certified Treatment, Storage, and Disposal Facility (TSDF).[18]

Emergency Procedures for Spills

Accidents can happen. A prepared response is critical to mitigating the risk.

G spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small & Manageable Spill assess->small_spill Small large_spill Large or Unmanageable Spill assess->large_spill Large ppe 1. Ensure Full PPE is Worn small_spill->ppe evacuate 1. Evacuate Immediate Area 2. Alert Personnel & PI large_spill->evacuate contact_ehs 3. Contact EHS / Emergency Services evacuate->contact_ehs absorb 2. Cover with Inert Absorbent (e.g., vermiculite, sand) ppe->absorb collect 3. Collect Residue with Non-Sparking Tools absorb->collect package 4. Place in a Labeled, Sealable Container for Hazardous Waste Disposal collect->package decontaminate 5. Decontaminate Area & Report Incident package->decontaminate

Caption: Emergency Spill Response Protocol.

For a Small, Manageable Spill (Solid):

  • Ensure you are wearing the full, appropriate PPE.

  • Avoid breathing in dust.[11]

  • Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.

  • Using non-sparking tools, carefully sweep the material into a designated, sealable waste container.

  • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[14]

  • Decontaminate the area with a suitable cleaning agent and wash the area with large amounts of water.[11]

For a Large Spill or Any Spill You Are Not Comfortable Handling:

  • Evacuate the immediate area.

  • Alert nearby personnel and your supervisor.

  • Contact your institution's EHS or emergency response team immediately and provide them with the location and nature of the hazard.[11]

  • Prevent entry into the affected area.

Regulatory Framework

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] Your institution's EHS department is responsible for ensuring that all waste management practices comply with federal, state, and local regulations. Adherence to the procedures in this guide is essential for maintaining this compliance.[8][18]

References

  • Laboratory Environmental Sample Disposal Information Document . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • How to Dispose of Chemical Waste . (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Safety Data Sheet: 2-Bromo-5-methoxybenzoic acid . (2009, August 6). Acros Organics. Retrieved from [Link]

  • Chemical Waste Guideline: Halogenated Solvents in Laboratories . (2021, October). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Chemical Label: 2-bromo-5-(dimethylamino)benzoic acid . (n.d.). Chembase. Retrieved from [Link]

  • This compound . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Waste Segregation . (2016, April 15). Bucknell University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Chemical Waste . (n.d.). University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Hydrochloric acid . (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Hydrochloric Acid Safe Handling Guideline . (2013, May 20). SLAC National Accelerator Laboratory. Retrieved from [Link]

  • Hydrogen Chloride in Workplace Atmospheres . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hydrogen Chloride . (2024, March 25). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hydrochloric Acid Hazards & Safety Tips . (2014, September 10). VelocityEHS. Retrieved from [Link]

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Navigating the Safe Handling of 2-Bromo-5-(dimethylamino)benzoic Acid Hydrochloride: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the promise of novel compounds like 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride is immense. However, realizing this potential begins with a foundational commitment to safety. This guide provides an in-depth, practical framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety in your laboratory. Here, we will dissect the "why" behind each procedural step, empowering you to make informed decisions that protect both you and your research.

Hazard Assessment: Understanding the Adversary

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications identify the primary routes of exposure and the key risks: ingestion, skin and eye contact, and inhalation. The hydrochloride salt form may also contribute to its irritant properties. While specific toxicological data for this exact compound is not extensively published, the hazard profile of similar halogenated benzoic acids suggests that caution is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. Below is a breakdown of the essential PPE for handling this compound.

Core PPE Ensemble

This foundational level of protection should be worn at all times when handling the compound:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[2] Safety glasses do not provide a sufficient seal to protect against powders or splashes.[2] When there is a heightened risk of splash or aerosol generation, a face shield worn over chemical splash goggles is required.

  • Hand Protection: Nitrile gloves are a suitable choice for providing protection against incidental splashes or contact with this compound.[2][3] It is crucial to inspect gloves for any signs of degradation or puncture before each use. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher potential for contamination, a chemically resistant apron over the lab coat is recommended.[3]

  • Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting.

Task-Specific PPE Recommendations

The following table outlines the recommended PPE for various laboratory operations involving this compound:

Laboratory Operation Recommended PPE Rationale
Weighing and Aliquoting (Solid) Chemical splash goggles, nitrile gloves, lab coat, N95 respiratorHigh risk of generating and inhaling airborne particulates.
Dissolution and Solution Preparation Chemical splash goggles, face shield, nitrile gloves, lab coat, chemically resistant apronIncreased risk of splashes and spills of the concentrated solution.
Running Reactions Chemical splash goggles, nitrile gloves, lab coatGeneral handling with a lower probability of direct contact.
Work-up and Extraction Chemical splash goggles, face shield, nitrile gloves, lab coat, chemically resistant apronHandling larger volumes of solutions containing the compound, increasing splash risk.
Waste Disposal Chemical splash goggles, nitrile gloves, lab coatHandling of potentially contaminated waste materials.

Procedural Guidance: From Donning to Disposal

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Goggles/Face Shield

  • Respirator (if required)

  • Gloves

Doffing Sequence:

  • Gloves (using a technique that avoids touching the outside of the glove with bare skin)

  • Goggles/Face Shield

  • Lab Coat

  • Respirator (if worn)

Always wash your hands thoroughly with soap and water after removing your PPE.[4][5]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 2-Bromo-5-(dimethylamino)benzoic acid hydrochloride AssessTask Assess Task: - Weighing? - Dissolving? - Reaction? Start->AssessTask CorePPE Core PPE: - Goggles - Nitrile Gloves - Lab Coat AssessTask->CorePPE Low Splash/Aerosol Potential HighRiskPPE Enhanced PPE: - Face Shield - Chem-Resistant Apron - Respirator AssessTask->HighRiskPPE High Splash/Aerosol Potential Proceed Proceed with Caution CorePPE->Proceed HighRiskPPE->Proceed

Caption: PPE selection workflow based on task-specific risks.

Waste Disposal: A Responsible Conclusion

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Solid Waste:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels, used gloves) should be placed in a designated, clearly labeled hazardous waste container.

Liquid Waste:

  • Aqueous and organic waste streams should be segregated into appropriately labeled hazardous waste containers.

  • Do not pour any waste containing this compound down the drain.[4]

Decontamination:

  • All glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent is a common and effective practice. The rinsate should be collected as hazardous waste.

Always consult your institution's specific waste disposal guidelines and regulations.[4]

In Case of Exposure: Immediate Actions

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]

  • Remove contaminated clothing.

  • Seek medical attention if irritation persists.[4][5]

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

  • Remove contact lenses if present and easy to do.[4][5]

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.[4][5]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

By integrating these principles and practices into your daily laboratory workflow, you can confidently and safely explore the scientific potential of this compound. Remember, a deep respect for the chemical hazards is the hallmark of a proficient and responsible scientist.

References

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. Retrieved from [Link]

  • 2-bromo-5-(dimethylamino)benzoic acid. (n.d.). Chemicalize. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • This compound | C9H11BrClNO2. (n.d.). PubChem. Retrieved from [Link]

  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]

  • 2-CHLORO-5-BROMO BENZOIC ACID MSDS. (2018, November 27). Loba Chemie. Retrieved from [Link]

  • Provisional Peer Reviewed Toxicity Values for Benzoic Acid. (2005, March 29). U.S. Environmental Protection Agency. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.